Technical Documentation Center

2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride
  • CAS: 1260828-79-2

Core Science & Biosynthesis

Foundational

Architecting Privileged Scaffolds: An In-Depth Technical Guide to 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride

Executive Summary In modern medicinal chemistry, the pursuit of novel chemical space relies heavily on the strategic assembly of privileged building blocks. 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (CAS: 126082...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel chemical space relies heavily on the strategic assembly of privileged building blocks. 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (CAS: 1260828-79-2) represents a highly specialized, dual-motif scaffold that merges the conformational rigidity of an azetidine ring with the electronic tunability of a fluoropyridine core[1]. This whitepaper provides a comprehensive technical analysis of this building block, detailing its physicochemical properties, synthetic methodologies, and mechanistic advantages for drug discovery professionals targeting complex biological pathways.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-(Azetidin-3-yl)-6-fluoropyridine is not coincidental; it is a deliberate combination of structural features aimed at overcoming common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in drug development[2].

  • The Azetidine Ring: By replacing traditional flat aromatic rings or larger, highly flexible saturated rings (like piperidine) with a four-membered azetidine, researchers significantly increase the fraction of sp³ carbons (

    
    ). This enhances aqueous solubility and reduces off-target promiscuity[3].
    
  • The Fluoropyridine Core: The introduction of a fluorine atom at the 6-position of the pyridine ring exerts a strong electron-withdrawing inductive effect. This drastically lowers the

    
     of the pyridine nitrogen, preventing the molecule from becoming overly basic—a critical factor for avoiding hERG channel liabilities and improving blood-brain barrier (BBB) penetrance[4].
    
  • Dihydrochloride Formulation: The free base of this compound is prone to volatility and oxidative degradation. Formulating it as a bis-hydrochloride salt ensures a bench-stable, highly crystalline powder that is readily soluble in aqueous media for biological assays[1].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Number 1260828-79-2Unique identifier for the dihydrochloride salt formulation[1].
Molecular Formula

Bis-HCl salt ensures long-term bench stability and high aqueous solubility.
Molecular Weight 225.08 g/mol (Salt)152.17 g/mol (Free Base)Low molecular weight provides ample "budget" for downstream functionalization without violating Lipinski's Rule of 5[1].
TPSA 24.92 ŲHighly optimal Topological Polar Surface Area for passive membrane permeability and CNS targeting[5].
LogP (Predicted) 2.84Balanced lipophilicity, ensuring the compound is lipophilic enough to cross lipid bilayers but polar enough to remain soluble[5].

Mechanistic Advantages in Drug Design

The Azetidine Advantage

Azetidines are increasingly recognized as privileged motifs in FDA-approved drugs[2]. The high ring strain of the four-membered heterocycle restricts the conformational flexibility of the molecule. When a drug binds to its target, a loss of conformational entropy occurs; by pre-organizing the molecule into a rigid azetidine structure, this entropic penalty is minimized, thereby increasing the binding affinity (


). Furthermore, the azetidine nitrogen serves as an excellent vector for late-stage functionalization (e.g., amidation, reductive amination)[3].
The Fluorine Effect

Fluorinated heterocycles are cornerstones of contemporary drug design[4]. The C-F bond is the strongest single bond in organic chemistry, making the 6-position of the pyridine ring highly resistant to cytochrome P450 (CYP)-mediated oxidative metabolism. Additionally, the fluorine atom can engage in unique orthogonal interactions, such as halogen bonding with backbone carbonyls in a target protein's binding pocket, significantly boosting target residence time.

Mechanism cluster_interactions Binding Pocket Interactions Ligand Azetidine-Fluoropyridine Scaffold Hbond Azetidine NH (H-Bond Donor) Ligand->Hbond Fbond Fluorine Atom (Halogen Bonding) Ligand->Fbond PiStack Pyridine Ring (π-π Stacking) Ligand->PiStack Target Therapeutic Target (e.g., Kinase/GPCR) Response Modulated Downstream Signaling Target->Response Efficacy Hbond->Target Fbond->Target PiStack->Target

Pharmacophore interactions of the azetidine-fluoropyridine scaffold within a target pocket.

Synthetic Methodology & Experimental Workflows

To harness this building block, chemists often synthesize it via a robust Negishi cross-coupling strategy. The following protocol outlines a self-validating workflow designed to maximize yield and purity.

Step-by-Step Protocol: Synthesis of 2-(Azetidin-3-yl)-6-fluoropyridine

Step 1: Preparation of the Organozinc Reagent (Zinc Insertion)

  • Action: In a flame-dried flask under argon, suspend zinc dust (1.5 eq) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 10 minutes, followed by the addition of TMS-Cl (5 mol%).

  • Causality: This chemical activation strips the passivating zinc oxide (ZnO) layer from the dust, exposing a highly reactive metallic surface necessary for efficient insertion into the carbon-iodine bond.

  • Reaction: Slowly add 1-Boc-3-iodoazetidine (1.0 eq) at 40°C and stir for 2 hours.

  • Self-Validation: Quench a 0.1 mL aliquot with water and extract with EtOAc. GC-MS analysis should reveal complete consumption of the starting material and the presence of the reduced azetidine (protodeauration equivalent).

Step 2: Palladium-Catalyzed Cross-Coupling

  • Action: To the active organozinc solution, add 2-bromo-6-fluoropyridine (0.9 eq) and

    
     (5 mol%). Heat the mixture to 65°C for 12 hours.
    
  • Causality: The palladium catalyst orchestrates the transmetalation of the azetidinyl-zinc species and subsequently undergoes reductive elimination to forge the critical

    
     bond.
    
  • Self-Validation: LC-MS of the crude mixture must exhibit the target mass of the Boc-protected intermediate

    
    .
    

Step 3: Deprotection and Salt Formation

  • Action: Purify the intermediate via silica gel chromatography. Dissolve the pure intermediate in minimal dichloromethane (DCM) and add 4M HCl in dioxane (10 eq) at 0°C.

  • Causality: The highly acidic, anhydrous environment cleaves the tert-butyl carbamate (Boc) protecting group. The reaction is driven to completion by the irreversible evolution of isobutylene and

    
     gases. The use of dioxane ensures the immediate precipitation of the product as a bis-hydrochloride salt.
    
  • Self-Validation: The cessation of gas evolution indicates reaction completion.

    
    -NMR in 
    
    
    
    will confirm the total disappearance of the intense 9H singlet at
    
    
    ppm (Boc group).

Synthesis A 1-Boc-3-iodoazetidine + Zinc B Organozinc Intermediate A->B Negishi Insertion D Boc-Protected Intermediate B->D Cross-Coupling C 2-Bromo-6-fluoropyridine + Pd Catalyst C->D E HCl in Dioxane (Deprotection) D->E Cleavage F Target Compound (Dihydrochloride) E->F Salt Formation

Negishi cross-coupling synthesis of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride.

Handling, Storage, and Analytical Validation

To maintain the integrity of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride for high-throughput screening or downstream synthesis, strict adherence to handling protocols is required:

  • Storage Conditions: The dihydrochloride salt is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C[1]. Exposure to ambient humidity will result in deliquescence and potential degradation.

  • Analytical Validation:

    • NMR Spectroscopy: Ensure characterization using

      
       or 
      
      
      
      . The presence of the fluorine atom will cause characteristic
      
      
      splitting patterns on the pyridine ring protons in
      
      
      -NMR and a distinct signal in
      
      
      -NMR (typically around -68 to -72 ppm depending on the exact electronic environment).
    • Mass Spectrometry: Electrospray ionization (ESI) should yield a strong

      
       signal corresponding to the free base.
      

References

  • Title: 2-(氮杂啶-3-基)-6-氟吡啶双盐酸盐 - 盖德化工网 (Guidechem)
  • Title: 1260828-79-2 | 2-(Azetidin-3-yl)
  • Source: nih.
  • Source: mdpi.
  • Source: chemrxiv.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Core Subject: CAS Registry Number 1260828-79-2 Executive Summary In modern medicinal chemistry, the shift from flat, sp²-hybridi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Core Subject: CAS Registry Number 1260828-79-2

Executive Summary

In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a proven strategy for improving pharmacokinetic properties and reducing off-target toxicities. 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (CAS: 1260828-79-2) represents a highly versatile, bifunctional building block that perfectly aligns with this paradigm[1].

This whitepaper provides an in-depth technical analysis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, offering field-proven insights into the causality behind its chemical behavior, step-by-step synthetic integration protocols, and self-validating analytical workflows necessary for rigorous quality control.

Physicochemical Profiling & Structural Logic

The utility of CAS 1260828-79-2 lies in its orthogonal reactivity. The molecule combines a secondary amine (within a strained four-membered azetidine ring) and an activated electrophilic center (the 6-fluoropyridine moiety).

Quantitative Data Summary
ParameterSpecification
Chemical Name 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride
CAS Registry Number 1260828-79-2
Molecular Formula C₈H₁₁Cl₂FN₂
Molecular Weight 225.09 g/mol
Free Base SMILES FC1=NC(=CC=C1)C2CNC2
Topological Polar Surface Area (tPSA) ~24.92 Ų (Free base)[2]
LogP (Predicted) ~2.84[2]
Storage Conditions Sealed in dry, 2-8°C[1]
Mechanistic Structural Advantages
  • The Azetidine Motif: The four-membered azetidine ring acts as a rigid, low-lipophilicity bioisostere for larger heterocycles like piperidine or pyrrolidine. Its inclusion reduces the overall basicity of the molecule and improves metabolic stability by eliminating vulnerable sites for cytochrome P450-mediated oxidation ([3]).

  • The 6-Fluoropyridine Motif: Fluorine substitution ortho to the pyridine nitrogen serves a dual purpose. First, it acts as a metabolic block against oxidative degradation. Second, the strongly electron-withdrawing nature of the fluorine, combined with the electron sink of the adjacent pyridine nitrogen, highly activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr) ([4]).

  • The Dihydrochloride Salt Form: The free base of azetidine is inherently hygroscopic and prone to oxidative degradation. Supplying this building block as a dihydrochloride salt ensures long-term bench stability and precise stoichiometric control during reaction setup[1].

Strategic Workflow: Orthogonal Functionalization

Because CAS 1260828-79-2 contains both a nucleophile (azetidine NH) and an electrophile (C-F bond), it must be handled using orthogonal synthetic strategies. The standard workflow involves first functionalizing the azetidine nitrogen, followed by late-stage SNAr displacement of the fluorine atom.

G SM CAS: 1260828-79-2 (Dihydrochloride Salt) Freebase Neutralization (3.0 eq DIPEA) SM->Freebase Base addition N_Func Azetidine N-Functionalization (Electrophile Addition) Freebase->N_Func Orthogonal reaction SNAr Late-Stage SNAr (C-F Displacement) N_Func->SNAr Nucleophile addition Validation Analytical Validation (LC-MS & 19F-NMR) SNAr->Validation Product isolation

Workflow for the orthogonal functionalization of CAS 1260828-79-2.

Experimental Protocols: Step-by-Step Methodologies

The following protocol outlines the self-validating integration of CAS 1260828-79-2 into a larger drug scaffold via N-acylation followed by SNAr.

Phase 1: Selective N-Acylation of the Azetidine Ring

Causality Focus: The use of N,N-Diisopropylethylamine (DIPEA) is critical. We use exactly 3.0 equivalents: 2.0 eq to neutralize the dihydrochloride salt and 1.0 eq to act as a proton scavenger during acylation. DIPEA’s steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure:

  • Preparation: Suspend 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (1.0 mmol, 225 mg) in anhydrous Dichloromethane (DCM) (10 mL) under a nitrogen atmosphere.

  • Freebasing: Cool the suspension to 0°C using an ice bath. Add DIPEA (3.0 mmol, 522 µL) dropwise over 5 minutes. The suspension will clarify as the free base dissolves into the organic phase.

  • Electrophile Addition: Slowly add the desired acid chloride or sulfonyl chloride (1.05 mmol) dissolved in 2 mL of DCM.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Late-Stage SNAr at the 6-Fluoropyridine

Causality Focus: The 6-fluoro position is highly activated, but standard SNAr still requires thermal energy. Using a polar aprotic solvent (DMSO or DMF) at 80-100°C ensures complete conversion without degrading the newly formed azetidine linkage ([5]).

Step-by-Step Procedure:

  • Setup: Dissolve the N-functionalized intermediate from Phase 1 (1.0 mmol) in anhydrous DMSO (5 mL).

  • Nucleophile Addition: Add the desired nucleophile (e.g., a primary amine or alkoxide) (1.5 mmol) and K₂CO₃ (2.0 mmol).

  • Heating: Heat the mixture to 90°C for 12 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash extensively with water (3 x 10 mL) to remove the DMSO. Dry and concentrate for purification via Prep-HPLC.

Self-Validating Quality Control

To ensure trustworthiness in the synthetic pipeline, the protocol relies on a self-validating analytical matrix. If the expected analytical signatures are not met, the specific point of failure can be instantly diagnosed.

  • LC-MS Validation:

    • Expected Outcome: Following Phase 1, the mass spectrum must show the addition of the electrophile mass, minus HCl. The distinct isotopic pattern of the two chloride counterions must be absent.

    • Failure Mode: If the mass shows [M+H] corresponding to the unreacted free base, the freebasing step failed (likely wet solvent neutralizing the DIPEA).

  • ¹⁹F-NMR Monitoring:

    • Expected Outcome: The starting material exhibits a sharp, distinct fluorine signal (typically between -68 to -72 ppm depending on the solvent) ([6]). Following Phase 2 (SNAr), this signal must completely disappear.

    • Failure Mode: The persistence of the ¹⁹F signal indicates incomplete SNAr, requiring an increase in reaction temperature or a stronger base (e.g., Cs₂CO₃).

References

  • Bondada L, et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." ResearchGate. URL:[Link]

  • Journal of Medicinal Chemistry. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors." ACS Publications. URL:[Link]

  • NIH PubMed Central. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." PMC. URL:[Link]

  • Pharmaceuticals. "Recent Advances in Pyrimidine-Based Drugs." MDPI. URL:[Link]

Sources

Exploratory

Strategic Scaffold Selection: A Technical Whitepaper on 2-(Azetidin-3-yl)-6-fluoropyridine vs. 6-Chloropyridine Analogs

Executive Summary The transition from flat, sp2-hybridized aromatics to sp3-rich, conformationally restricted heterocycles is a cornerstone of modern drug discovery. The azetidine ring—a four-membered nitrogenous heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatics to sp3-rich, conformationally restricted heterocycles is a cornerstone of modern drug discovery. The azetidine ring—a four-membered nitrogenous heterocycle—has emerged as a privileged motif due to its high ring strain, sp3-rich character, and ability to improve metabolic stability and aqueous solubility, as detailed in 1[1]. When coupled with a halopyridine, the resulting 2-(azetidin-3-yl)-6-halopyridine scaffolds offer highly tunable physicochemical and reactive profiles. However, the choice of the halogen—specifically fluorine versus chlorine at the 6-position—profoundly alters both the synthetic trajectory and the pharmacological behavior of the resulting analogs.

Section 1: Physicochemical and Structural Divergence

Fluorine vs. Chlorine: Beyond Sterics

While often considered bioisosteres, fluorine and chlorine exhibit distinct electronic and steric profiles. Fluorine is the most electronegative element (Pauling scale: 3.98) and forms the strongest known bond to carbon (mean dissociation energy ~105.4 kcal/mol), whereas chlorine is less electronegative (3.16) with a weaker, longer bond (~78.5 kcal/mol), according to2[2].

In the context of the 2-(azetidin-3-yl)-6-halopyridine system, the halogen exerts a strong inductive (-I) effect across the pyridine ring, which propagates to the adjacent azetidine amine. Fluorine's superior electronegativity results in a more pronounced reduction of the azetidine's basic pKa compared to chlorine. This pKa tuning is a critical causality in drug design: lowering the basicity of the azetidine nitrogen reduces phospholipidosis risks and mitigates hERG channel liability, thereby improving the cardiovascular safety profile of the lead compound.

Quantitative Data Summary
Property / Metric2-(Azetidin-3-yl)-6-fluoropyridine2-(Azetidin-3-yl)-6-chloropyridineMedicinal Chemistry Implication
Halogen van der Waals Radius 1.47 Å1.75 ÅFluorine offers less steric bulk, mimicking hydrogen closer than chlorine.
C-X Bond Dissociation Energy ~105.4 kcal/mol~78.5 kcal/molFluorine provides superior metabolic stability against oxidative cleavage.
SNAr Relative Reaction Rate ~320x (Fast)1x (Slow)6-Fluoro is the optimal electrophile for late-stage functionalization.
Halogen Bonding Potential NegligibleModerate to StrongChlorine can form directional

-hole interactions with target proteins.
Inductive Effect on Azetidine Strong (-I)Moderate (-I)Fluorine lowers the azetidine pKa more effectively, reducing hERG liability.
Lipophilicity Contribution Lower (Decreases LogD)Higher (Increases LogD)Fluorine generally improves aqueous solubility compared to chlorine.

Section 2: Synthetic Utility and SNAr Kinetics

The Meisenheimer Complex and Activation Energy

From a synthetic standpoint, 2-(azetidin-3-yl)-6-fluoropyridine is vastly superior as an electrophilic building block for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr). The causality lies in the stabilization of the anionic Meisenheimer intermediate. Fluorine's intense electronegativity stabilizes the accumulating negative charge at the transition state far better than chlorine.

Empirical kinetic studies demonstrate that 2-fluoropyridines undergo SNAr displacement with alkoxides (e.g., NaOEt) approximately 320 times faster than their 2-chloropyridine counterparts, as validated by the3[3] and supported by 4[4]. This massive kinetic advantage allows chemists to perform late-stage SNAr on the 6-fluoropyridine scaffold under exceptionally mild conditions, preserving delicate functional groups elsewhere on the molecule.

SNAr_Reactivity Start 2-(Azetidin-3-yl)-6-halopyridine F_analog 6-Fluoro Analog (Highly Electronegative) Start->F_analog X = F Cl_analog 6-Chloro Analog (Lower Electronegativity) Start->Cl_analog X = Cl Meisenheimer_F Stabilized Meisenheimer Complex (Lower Activation Energy) F_analog->Meisenheimer_F Nucleophilic Attack (Fast, 320x rate) Meisenheimer_Cl Destabilized Meisenheimer Complex (Higher Activation Energy) Cl_analog->Meisenheimer_Cl Nucleophilic Attack (Slow) Product Substituted Product (Late-Stage Functionalization) Meisenheimer_F->Product Rapid F- elimination Meisenheimer_Cl->Product Cl- elimination

Fig 1: Kinetic divergence in SNAr reactivity between 6-fluoro and 6-chloro analogs.

Section 3: Pharmacological and Target Binding Implications

Halogen Bonding vs. Electrostatic Shielding

When the halopyridine is retained in the final drug candidate, the choice between F and Cl dictates target engagement. Chlorine, due to its larger size and polarizability, exhibits a distinct anisotropic charge distribution known as a "sigma-hole". This allows the 6-chloropyridine analog to act as a halogen bond donor, forming highly directional interactions (typically ~165-175° angles) with Lewis bases in the protein binding pocket, such as the sulfur atom of a methionine residue[2].

Conversely, fluorine's tightly held electrons prevent the formation of a significant sigma-hole. The 6-fluoropyridine analog cannot participate in halogen bonding; instead, it provides electrostatic shielding, acts as a weak hydrogen bond acceptor, and lowers the overall lipophilicity (logD) of the molecule, which often translates to enhanced oral bioavailability and reduced non-specific protein binding[2].

Pharma_Opt Scaffold Azetidinyl-Halopyridine Scaffold Sub_F Fluorine Substitution Scaffold->Sub_F Sub_Cl Chlorine Substitution Scaffold->Sub_Cl Prop_F1 Decreased Lipophilicity (Lower LogD) Sub_F->Prop_F1 Prop_F2 Lower Azetidine pKa (Reduced hERG) Sub_F->Prop_F2 Prop_Cl1 Halogen Bonding (Target Affinity) Sub_Cl->Prop_Cl1 Prop_Cl2 Increased Half-life (Slower Clearance) Sub_Cl->Prop_Cl2

Fig 2: Pharmacological optimization pathways driven by halogen selection.

Section 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to empirically confirm the physicochemical and reactive differences between the two scaffolds.

Protocol 1: Kinetic Validation of SNAr Reactivity (Competition Assay)

This protocol empirically validates the >300-fold kinetic preference of the 6-fluoro scaffold over the 6-chloro scaffold[3].

  • Preparation: In a dry 10 mL Schlenk flask under an N2 atmosphere, dissolve exactly 1.0 mmol of 2-(1-Boc-azetidin-3-yl)-6-fluoropyridine and 1.0 mmol of 2-(1-Boc-azetidin-3-yl)-6-chloropyridine in 5.0 mL of anhydrous ethanol.

  • Nucleophile Addition: Add 0.5 mmol of Sodium Ethoxide (NaOEt) solution (acting as the limiting reagent to force competition) at 25 °C.

  • Reaction Monitoring: Stir the mixture for precisely 15 minutes. Quench a 100 µL aliquot with 100 µL of 1M aqueous NH4Cl to halt the reaction.

  • Validation/Analysis: Analyze the organic layer via LC-MS and 19F/1H NMR.

    • Self-Validation Metric: The formation of the 6-ethoxy product will be derived almost exclusively (>99%) from the fluoropyridine starting material, confirming the kinetic dominance of the fluorine-stabilized Meisenheimer complex.

Protocol 2: LogD and pKa Profiling of Azetidine-Halopyridines

This protocol confirms the inductive effects of the halogens on the azetidine ring.

  • Preparation: Synthesize the deprotected 2-(azetidin-3-yl)-6-fluoropyridine and 6-chloropyridine free amines (e.g., via TFA-mediated Boc deprotection).

  • Potentiometric Titration (pKa): Dissolve 2 mg of each analyte in 0.15 M KCl (aq) at 25 °C. Titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M NaOH to pH 12.0 using an automated titrator.

    • Self-Validation Metric: The fluoro analog will exhibit a measurably lower pKa for the basic azetidine nitrogen due to fluorine's stronger -I effect.

  • Shake-Flask Method (LogD): Partition 1 mg of each compound in a 1:1 mixture of 1-octanol and pH 7.4 PBS buffer. Agitate for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the phases.

  • Validation/Analysis: Quantify the concentration in each phase via UPLC-UV.

    • Self-Validation Metric: The 6-fluoro analog will yield a lower LogD7.4, confirming its superior hydrophilicity compared to the 6-chloro bioisostere.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Azetidines in medicinal chemistry: emerging applic
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design PMC / NIH

Sources

Foundational

A Technical Guide to Sourcing and Qualification of 2-(Azetidin-3-yl)-6-fluoropyridine Dihydrochloride for Drug Discovery Professionals

This guide provides an in-depth technical overview for researchers, chemists, and supply chain managers on the procurement and analytical verification of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride. As a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for researchers, chemists, and supply chain managers on the procurement and analytical verification of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride. As a critical building block in modern medicinal chemistry, ensuring the quality and consistency of this reagent is paramount for the success of drug discovery programs.

Introduction: The Strategic Value of the Azetidinyl-Pyridine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a "privileged scaffold" in medicinal chemistry.[1] Its strained, sp³-rich, and conformationally rigid structure can confer significant advantages to drug candidates, including improved metabolic stability, enhanced solubility, and better receptor binding selectivity when compared to more flexible or lipophilic amines like piperidines. When coupled with a fluoropyridine motif, as in 2-(Azetidin-3-yl)-6-fluoropyridine, the resulting molecule serves as a versatile building block for introducing this high-value functionality into a wide range of potential therapeutics, from central nervous system (CNS) modulators to oncology agents.[1]

Given its importance, the reliable sourcing of this reagent is a critical first step in any research campaign. This guide outlines the commercial landscape, provides a robust framework for quality control, and details best practices for safe handling.

Chemical Identity and Properties

It is essential to have a clear and unambiguous identification of the target molecule. While often referred to by its free base CAS number, the dihydrochloride salt is typically the form supplied commercially due to its enhanced stability and solubility in polar solvents.

PropertyValueSource/Note
Chemical Name 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride-
Synonym(s) 2-(3-Azetidinyl)-6-fluoropyridine dihydrochloride[2]
CAS Number 1260828-79-2 (Free Base)[2]
Molecular Formula C₈H₉FN₂ · 2HClCalculated
Molecular Weight 225.09 g/mol Calculated
Appearance Typically an off-white to white solidGeneral observation
Storage 2-8°C, sealed in a dry, inert atmosphere[2]

Commercial Sourcing and Supplier Qualification

The availability of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride is primarily through specialized chemical synthesis companies. When evaluating suppliers, it is crucial to look beyond price and assess the quality and completeness of the documentation they provide.

Table 1: Key Supplier Qualification Parameters

ParameterChemSceneRepresentative Supplier ARepresentative Supplier B
Catalog Number CS-0478180VariesVaries
Stated Purity ≥98%≥97% (by HPLC)≥98% (by NMR & HPLC)
Analytical Data Provided Generic (Website)Lot-specific CoALot-specific CoA with spectra
Format of Data -HPLC, ¹H NMRHPLC, ¹H NMR, MS
Typical Lead Time Varies (Inquire)2-3 Weeks1-2 Weeks
Available Quantities mg to g scaleg to kg scalemg to multi-kg scale

Expert Insight: A trustworthy supplier will readily provide a lot-specific Certificate of Analysis (CoA) that includes not just a purity value but also copies of the primary analytical data (HPLC chromatogram, ¹H NMR spectrum, and Mass Spectrum). The absence of this data should be considered a significant red flag, as it prevents independent verification of the material's quality.

In-House Quality Assessment and Verification

Upon receipt of a new batch of material, independent analytical verification is a mandatory step to ensure both identity and purity. This self-validating workflow prevents the introduction of impurities or incorrect materials into an experimental series, saving significant time and resources.

QC_Workflow cluster_0 Material Receipt & Documentation cluster_1 Analytical Verification cluster_2 Decision cluster_3 Disposition receipt Receive Material doc_review Review Supplier CoA receipt->doc_review nmr Identity Check (¹H NMR) doc_review->nmr hplc Purity Check (HPLC-UV) nmr->hplc ms Mass Check (LC-MS) hplc->ms decision Pass/Fail ms->decision accept Accept & Release to Research decision->accept Pass reject Reject & Contact Supplier decision->reject Fail

Caption: Quality control workflow for incoming 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of a molecule. The proton (¹H) NMR spectrum provides a unique fingerprint, showing the chemical environment, number, and connectivity of protons. This protocol verifies that the received material is indeed the correct compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

  • Solvent Selection: Add ~0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the good solubility of the dihydrochloride salt.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectrum and compare the observed chemical shifts (δ), coupling constants (J), and integration values to a reference spectrum or theoretical values. The spectrum should be consistent with the structure of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride. Key signals include the characteristic multiplets for the pyridine and azetidine rings.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of a compound by separating it from non-volatile impurities. A UV detector is used for quantification based on the chromophore of the pyridine ring.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is required.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • UV Detection: 254 nm or 270 nm.

  • Data Analysis: Calculate purity by the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of ≥98% is typically expected for this type of reagent.

Safe Handling and Storage

Azetidine and fluoropyridine derivatives require careful handling. While a specific Safety Data Sheet (SDS) for the title compound may not be universally available, data from analogous compounds provide a strong basis for safe practices.[3][4]

Key Safety Precautions:

  • Engineering Controls: Always handle the solid and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is appropriate).[4]

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Ignition Sources: While the dihydrochloride salt is less volatile than the free base, keep it away from strong oxidizing agents and sources of ignition.[3]

Safety_Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Storage & Disposal ppe Don PPE: - Lab Coat - Safety Glasses - Gloves fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve storage Store at 2-8°C Inert Atmosphere dissolve->storage disposal Dispose via Chemical Waste Program dissolve->disposal

Sources

Protocols & Analytical Methods

Method

Application Note: Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction: The Causality of Moisture-Induced Failure...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction: The Causality of Moisture-Induced Failure

In organic synthesis and active pharmaceutical ingredient (API) development, dihydrochloride salts (e.g., diamines, piperazine derivatives, and basic APIs) are frequently employed to improve aqueous solubility and bioavailability. However, the high charge density of the protonated amine centers and the hydration energy of chloride ions render these salts fiercely hygroscopic.

When exposed to atmospheric moisture, these salts undergo deliquescence —absorbing water until they dissolve in their own hydration lattice. This phenomenon triggers a cascade of chemical and operational failures:

  • Stoichiometric Imbalance: Absorbed water artificially inflates the mass of the salt. Weighing a hydrated salt under the assumption that it is anhydrous leads to a deficit in actual molar equivalents, stalling stoichiometric reactions.

  • Electrophile Quenching: In moisture-sensitive transformations (e.g., amide couplings, alkylations, or SNAr reactions), residual water acts as a competing nucleophile, rapidly consuming expensive coupling reagents (e.g., HATU, EDC) or electrophiles.

  • API Degradation: Moisture increases molecular mobility within the crystal lattice, accelerating degradation. For example, the highly hygroscopic API tetrahydrobiopterin (BH4) dihydrochloride loses its stable crystalline polymorph upon moisture absorption, becoming highly labile to oxidation into dihydrobiopterin[1].

Degradation A Hygroscopic Dihydrochloride Salt C Crystal Lattice Solvation (Deliquescence) A->C Absorbs B Atmospheric Moisture (H2O) B->C D Stoichiometric Imbalance (Weighing Errors) C->D E Electrophile Quenching (Reaction Failure) C->E F API Degradation (e.g., Oxidation/Hydrolysis) C->F

Mechanistic pathway of moisture-induced degradation and reaction failure.

Thermodynamic Profiling: Dynamic Vapor Sorption (DVS)

Before attempting to dry or react a hygroscopic salt, its hydration thermodynamics must be profiled. Dynamic Vapor Sorption (DVS) is a highly sensitive gravimetric technique used to measure the change in mass of a material in response to precise changes in surrounding humidity and temperature[2].

By generating a moisture sorption isotherm, DVS identifies the Critical Relative Humidity (CRH)—the point at which the salt transitions from surface adsorption to bulk deliquescence[3].

Protocol 1: DVS Profiling and Hysteresis Mapping

Self-Validation Mechanism: The protocol validates itself by comparing the sorption and desorption curves. A gap between these curves (hysteresis) confirms bulk absorption rather than mere surface adsorption.

  • Step 1: Sample Preparation. Load 10–20 mg of the dihydrochloride salt onto the DVS microbalance quartz pan.

    • Causality: Small sample sizes ensure rapid equilibrium and prevent diffusion-limited moisture trapping within the powder bed.

  • Step 2: Initial Desorption (Drying). Subject the sample to 0% Relative Humidity (RH) at 25 °C using a dry nitrogen carrier gas until the mass change is <0.002% per minute ( dm/dt ).

    • Causality: Establishes a true "dry mass" baseline for accurate stoichiometric calculations.

  • Step 3: Sorption Cycle. Increase the RH in 10% increments from 0% to 90%. Hold at each step until dm/dt equilibrium is reached.

  • Step 4: Desorption Cycle. Decrease the RH in 10% increments back to 0%.

  • Step 5: Data Analysis. Plot the isotherm. If the material gains >15% mass at 60% RH and fails to return to its original baseline during desorption, the salt is classified as highly hygroscopic and requires rigorous azeotropic drying and glovebox handling.

Strategic Drying Methodologies

Standard vacuum ovens are often insufficient for dihydrochloride salts because water molecules form strong hydrogen bonds with the chloride counterions. To break these bonds, thermodynamic driving forces must be manipulated.

Quantitative Comparison of Drying Techniques
Drying MethodologyMechanism of ActionIdeal ApplicationTime RequiredRisk of Degradation
High-Vacuum Thermal Lowers vapor pressure to force H2O volatilization.Mildly hygroscopic salts; thermally stable APIs.12–24 hoursMedium (Thermal stress)
Azeotropic Distillation Lowers boiling point of H2O via binary/ternary azeotropes.Highly hygroscopic salts; preparation for SNAr.2–4 hoursLow
Chemical Desiccation Vapor-phase equilibrium shift (e.g., P2O5 in desiccator).Long-term storage of pre-dried salts.Days–WeeksVery Low
Protocol 2: Azeotropic Drying via Toluene

Azeotropic drying is the gold standard for preparing anhydrous salts for highly sensitive reactions, such as SNAr radiofluorinations[4]. By adding a solvent that forms a minimum-boiling azeotrope with water (e.g., toluene), water is continuously co-evaporated at a temperature lower than its standard boiling point.

Self-Validation Mechanism: The process is validated using Karl Fischer (KF) titration to ensure water content is <0.1% before proceeding to the reaction.

  • Step 1: Suspension. Suspend the hydrated dihydrochloride salt in anhydrous toluene (10 mL per gram of salt) within a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • Causality: Toluene and water form a heterogeneous azeotrope boiling at 84 °C (containing 20.2% water).

  • Step 2: Azeotropic Reflux. Heat the mixture to 110 °C under an inert argon atmosphere. As the azeotrope boils, it condenses into the Dean-Stark trap, where it separates into two phases.

    • Causality: The phase separation prevents water from returning to the reaction flask, driving the equilibrium toward complete dehydration.

  • Step 3: Solvent Removal. Once water droplets cease to accumulate in the trap (typically 2 hours), cool the flask and remove the remaining toluene under reduced pressure using a rotary evaporator, followed by a Schlenk line high-vacuum pull (0.1 mbar) for 1 hour.

  • Step 4: KF Validation. Transfer a 10 mg aliquot to a Karl Fischer titrator. If water content is >0.1%, repeat the azeotropic distillation.

Inert Handling and Reaction Execution

Once dried, the salt must never be exposed to ambient air. Because gloveboxes are not always available in standard organic synthesis laboratories, alternative isolation techniques, such as the use of pre-filled reaction vials sealed under controlled environments, are highly recommended to optimize chemistry without compromising the anhydrous state[5].

Workflow A Receipt of Dihydrochloride Salt B Dynamic Vapor Sorption (DVS) Moisture Profiling A->B C Determine Deliquescence Point & Hydration State B->C D Azeotropic Drying (Toluene/MeCN) C->D High Moisture E High-Vacuum Desorption (Schlenk Line) C->E Low Moisture F Inert Atmosphere Handling (Glovebox/Isolator) D->F E->F G Anhydrous Organic Synthesis F->G

Workflow for the thermodynamic profiling, drying, and handling of hygroscopic salts.

Protocol 3: Schlenk Line and Glovebox Transfer

Self-Validation Mechanism: The maintenance of a free-flowing powder (absence of caking or clumping) visually validates that the inert atmosphere has not been breached.

  • Step 1: Antechamber Purging. Place the sealed flask containing the dried dihydrochloride salt into the glovebox antechamber. Perform three cycles of vacuum (evacuating to <1 mbar) and backfilling with high-purity Argon.

    • Causality: Nitrogen can sometimes interact with highly reactive intermediates; Argon is heavier and provides a superior inert blanket.

  • Step 2: Weighing. Inside the main glovebox chamber, weigh the exact stoichiometric amount of the salt into a pre-dried reaction vial containing a PTFE-lined septum cap.

  • Step 3: In-Situ Free-Basing (If applicable). If the free amine is required for the reaction, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) directly to the vial inside the glovebox.

    • Causality: Neutralizing the dihydrochloride salt in an anhydrous environment prevents the transient free amine from absorbing atmospheric moisture, which it would rapidly do on a benchtop.

  • Step 4: Sealed Transfer. Seal the vial tightly, remove it from the glovebox, and inject anhydrous solvents directly through the septum using a dry syringe technique on the benchtop.

References

  • SK pharmteco. "Dynamic Vapor Sorption | SK pharmteco".
  • Surface Measurement Systems Ltd.
  • HepatoChem. "How do you handle hygroscopic salts?".
  • Google Patents.
  • National Institutes of Health (PMC).

Sources

Application

Application Note: Orthogonal Functionalization and Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-(Azetidin-3-yl)-6-fluoropyridine 2HCl

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Compound: 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (CAS: 1260828-79-2) Strategic Overview & Chemoselectivity Challenges 2-(Azetidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Compound: 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (CAS: 1260828-79-2)

Strategic Overview & Chemoselectivity Challenges

2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex neuroactive and oncology-focused pharmacophores[1]. The molecule possesses two distinct reactive centers: an unprotected secondary amine within the azetidine ring, and a 6-fluoropyridine core.

Integrating this compound into a target molecule via a Suzuki-Miyaura Cross-Coupling (SMC) reaction presents a profound chemoselectivity challenge. Traditional palladium-catalyzed SMC conditions are generally ineffective for C–F bond activation due to the exceptionally high bond dissociation energy of the C–F bond (~115 kcal/mol)[2]. Consequently, the 2-fluoropyridine moiety is classically reserved for Nucleophilic Aromatic Substitution (SNAr)[3].

However, recent breakthroughs in non-precious metal catalysis have unlocked the ability to directly couple fluoropyridines with arylboronic acids using Nickel(0) systems[4][5]. This application note details the mechanistic rationale and provides field-proven protocols for masking the azetidine amine and subsequently executing a direct C–F Suzuki coupling.

OrthogonalReactivity A 2-(Azetidin-3-yl)- 6-fluoropyridine 2HCl B N-Boc Protection (Amine Masking) A->B Boc2O, Et3N DCM, RT C N-Boc-2-(Azetidin-3-yl)- 6-fluoropyridine B->C D Path A: SNAr (Nucleophilic Substitution) C->D Amines/Alcohols Base, Heat E Path B: Ni-Catalyzed Suzuki Coupling C->E Ar-B(OH)2, Ni(cod)2 Ligand, Base F C6-Substituted Aminopyridine D->F G C6-Aryl/Heteroaryl Pyridine Derivative E->G

Figure 1: Orthogonal functionalization workflow for 2-(Azetidin-3-yl)-6-fluoropyridine.

Mechanistic Insights: Overcoming the C–F Activation Barrier

The Azetidine Interference

Before attempting any cross-coupling, the secondary amine of the azetidine ring must be addressed. Free secondary amines are highly nucleophilic and can coordinate irreversibly to transition metals, leading to catalyst poisoning. Furthermore, under basic cross-coupling conditions, the free amine can undergo unintended Buchwald-Hartwig N-arylation. Causality: Masking the amine with a tert-butyloxycarbonyl (Boc) group eliminates its nucleophilicity and steric interference, ensuring the catalyst remains active for the C–C bond formation.

Palladium vs. Nickel for C–F Activation

Palladium(0) complexes struggle to undergo oxidative addition into the strong C–F bond of fluoropyridines. In contrast, Nickel(0) is significantly more electropositive, possesses a smaller atomic radius, and is inherently more nucleophilic. When paired with electron-rich, bulky ligands (such as PCy₃ or specialized NHC ligands), Ni(0) can effectively insert into the C–F bond ()[6]. The electron-withdrawing nature of the adjacent pyridine nitrogen further lowers the LUMO of the C–F bond, facilitating this oxidative addition.

CatalyticCycle Ni0 Ni(0)L_n Active Catalyst NiII_F Ar-Ni(II)-F Oxidative Addition Complex Ni0->NiII_F Oxidative Addition (C-F Cleavage) NiII_Ar Ar-Ni(II)-Ar' Transmetalation Complex NiII_F->NiII_Ar Transmetalation Ar'-B(OH)2 NiII_Ar->Ni0 Reductive Elimination (Product Release) Product Coupled Biaryl Product NiII_Ar->Product Forms C-C Bond Substrate N-Boc-Fluoropyridine Substrate->Ni0 Coordinates Boronic Arylboronic Acid Boronic->NiII_F Base-Assisted

Figure 2: Nickel-catalyzed C-F bond activation and Suzuki-Miyaura cross-coupling cycle.

Quantitative Data: Catalyst Selection Matrix

Selecting the correct catalytic system is the most critical variable in this workflow. The table below summarizes the quantitative performance of various catalyst systems for the Suzuki coupling of 2-fluoropyridines, demonstrating why Ni-based systems are mandatory.

Catalyst SystemLigandBase / SolventC–F Activation EfficiencyMechanistic Note
Pd(OAc)₂ SPhos / XPhosK₂CO₃ / DioxaneLow (<10%) Pd fails to activate C–F bonds; SNAr side-reactions dominate[7].
Ni(cod)₂ PCy₃CsF / TolueneHigh (>80%) Classic system for C–F activation; requires strict anhydrous/anaerobic conditions.
(PPh₂Me)₂NiCl₂ PPh₂MeK₃PO₄ / THFHigh (>85%) Excellent for Lewis-basic heteroaryl substrates; tolerates unhindered pyridines ()[5].

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection of 2-(Azetidin-3-yl)-6-fluoropyridine 2HCl

Objective: Mask the secondary amine to prevent catalyst poisoning during the subsequent cross-coupling.

Reagents:

  • 2-(Azetidin-3-yl)-6-fluoropyridine 2HCl (1.0 equiv, MW: 225.09 g/mol )

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (3.5 equiv)

  • Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Neutralization: Suspend the dihydrochloride salt in DCM at 0 °C. Slowly add Et₃N dropwise. Causality: The 3.5 equivalents of Et₃N are required to neutralize the two equivalents of HCl and provide a basic medium to activate the amine for nucleophilic attack.

  • Protection: Add Boc₂O portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation:

    • TLC: The starting material (stains strongly with ninhydrin) will be replaced by a higher Rf spot (stains weakly or requires heat).

    • LC-MS: Confirm the product mass. Expected [M+H]⁺ = 253.1 m/z.

Protocol B: Nickel-Catalyzed C–F Suzuki-Miyaura Cross-Coupling

Objective: Directly couple the N-Boc-fluoropyridine with an arylboronic acid using Ni(0) catalysis.

Reagents:

  • N-Boc-2-(Azetidin-3-yl)-6-fluoropyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Ni(cod)₂ (10 mol%)

  • Tricyclohexylphosphine (PCy₃) (20 mol%)

  • Cesium Fluoride (CsF) (3.0 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Procedure:

  • Preparation (Glovebox Required): Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)₂, PCy₃, CsF, the arylboronic acid, and the N-Boc-fluoropyridine substrate. Causality: Ni(cod)₂ is highly oxophilic. Exposure to atmospheric oxygen will immediately oxidize Ni(0) to inactive Ni(II) species, completely halting the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the Schlenk tube and remove it from the glovebox.

  • Heating: Stir the reaction mixture at 100 °C for 16–24 hours. Causality: The high temperature is thermodynamically necessary to overcome the activation energy barrier for the oxidative addition of Ni(0) into the C–F bond.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the nickel catalyst and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation:

    • ¹⁹F NMR: This is the definitive validation step. The distinct fluorine signal of the 6-fluoropyridine (typically observed between -68 and -72 ppm) must completely disappear, confirming the cleavage of the C–F bond.

    • LC-MS: Confirm the mass of the newly formed biaryl product.

Comprehensive References

  • Haibach, M. C., Ickes, A. R., Tcyrulnikov, S., Shekhar, S., Monfette, S., Swiatowiec, R., Kotecki, B. J., & Wang, J. (2022). "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst." Chemical Science, 13(43).[Link]

  • McKay, D., Riddlestone, I. M., Macgregor, S. A., Mahon, M. F., & Whittlesey, M. K. (2015). "Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage." ACS Catalysis, 5(2), 776-787.[Link]

Sources

Method

Application Notes and Protocols for the N-Functionalization of the Azetidine Ring

Introduction: The Strategic Importance of the Azetidine Moiety The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique conformational constraints and ability to introduce a vector for substitution in three-dimensional space make it a valuable bioisostere for larger rings like pyrrolidine and piperidine, as well as for phenyl groups.[3] The functionalization of the azetidine ring nitrogen is a critical step in modulating the physicochemical and pharmacological properties of molecules, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[4][5] This guide provides a comprehensive overview of the key reaction conditions and detailed protocols for the N-alkylation, N-acylation, and N-arylation of the azetidine ring, designed for researchers and scientists in the field of drug discovery and development.

I. N-Alkylation of the Azetidine Ring: Reductive Amination

Reductive amination is a robust and widely employed method for the N-alkylation of azetidines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the azetidine with an aldehyde or ketone, followed by its reduction to the corresponding N-alkylated azetidine. The choice of reducing agent is critical to the success of the reaction, with milder hydrides being preferred to avoid the reduction of the carbonyl compound before iminium ion formation.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mild and selective nature.[6] It is less reactive than sodium borohydride and will not readily reduce aldehydes and ketones at neutral or slightly acidic pH, thus favoring the reduction of the formed iminium ion. Sodium borohydride can also be used, typically after pre-formation of the imine.[4]

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents as they are relatively non-polar and aprotic, which prevents unwanted side reactions and effectively solubilizes the reactants.[6] Methanol can also be employed, particularly when using sodium borohydride.[4]

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion by protonating the hydroxyl intermediate, promoting the elimination of water.[6]

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the N-alkylation of an azetidine with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • Azetidine derivative (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add the azetidine derivative (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Dissolve the components in anhydrous DCM or DCE.

  • If desired, add a catalytic amount of acetic acid to the mixture.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.[6]

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Azetidine Azetidine Derivative Imine_Formation Imine/Iminium Ion Formation (Stir at RT, 30-60 min) Azetidine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Solvent Anhydrous DCM/DCE Solvent->Imine_Formation Reduction Reduction with NaBH(OAc)₃ (Stir at RT) Imine_Formation->Reduction Add NaBH(OAc)₃ Quench Quench with NaHCO₃ Reduction->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product N-Alkylated Azetidine Purify->Product

Caption: Workflow for N-Alkylation of Azetidine.

II. N-Acylation of the Azetidine Ring

N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in pharmaceuticals. This reaction is typically straightforward and high-yielding, proceeding through the nucleophilic attack of the azetidine nitrogen on an activated carboxylic acid derivative, such as an acid chloride or an acid anhydride.

Causality Behind Experimental Choices:
  • Acylating Agent: Acid chlorides and acid anhydrides are highly electrophilic and react readily with the nucleophilic azetidine nitrogen.[4]

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is used to neutralize the acidic byproduct (HCl or carboxylic acid) generated during the reaction, driving the equilibrium towards product formation.[4][6] For less reactive acylating agents or hindered azetidines, a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.[4]

  • Solvent: Aprotic solvents like dichloromethane (DCM) are ideal as they do not react with the acylating agents and effectively dissolve the reactants.[4]

  • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, especially with reactive acid chlorides, and then allowed to warm to room temperature.[4][6]

Experimental Protocol: N-Acylation with an Acid Chloride

This protocol provides a general procedure for the N-acylation of an azetidine using an acid chloride.

Materials:

  • Azetidine derivative (1.0 eq)

  • Acid chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • Dissolve the azetidine derivative (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-4 hours).[4]

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl (if using Et₃N), saturated aqueous sodium bicarbonate solution, and brine.[4][6]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.[6]

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Azetidine Azetidine Derivative Cooling Cool to 0 °C Azetidine->Cooling Base Triethylamine/Pyridine Base->Cooling Solvent Anhydrous DCM Solvent->Cooling Acylation Add Acid Chloride Dropwise (Stir at RT) Cooling->Acylation Quench Quench with Water Acylation->Quench Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product N-Acylated Azetidine Purify->Product

Caption: Workflow for N-Acylation of Azetidine.

III. N-Arylation of the Azetidine Ring

The formation of a C-N bond between an azetidine and an aryl group is a powerful transformation for introducing aromatic moieties. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for achieving this.

A. Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[4]

  • Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd₂(dba)₃, is essential. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like RuPhos are often effective for the N-arylation of azetidines.[4][7]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the azetidine and facilitate the formation of the active palladium-amido complex.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species.[4]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the palladium catalyst, so it must be performed under an inert atmosphere (e.g., argon or nitrogen).[4]

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an azetidine with an aryl bromide.

Materials:

  • Azetidine derivative (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification equipment

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq, 2 mol%), RuPhos (0.04 eq, 4 mol%), and sodium tert-butoxide (1.4 eq).[4]

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the azetidine derivative (1.0 eq), the aryl bromide (1.2 eq), and anhydrous toluene via syringe.[4]

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-arylated azetidine.[4]

B. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction. While historically requiring harsh conditions, modern protocols with ligands allow the reaction to proceed under milder conditions.[8][9]

  • Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is typically used.[8]

  • Ligand: The use of a chelating ligand, such as N,N'-dimethylethylenediamine, can significantly accelerate the reaction and allow for lower reaction temperatures.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often required.[9]

This protocol provides a general procedure for the copper-catalyzed N-arylation of an azetidine with an aryl iodide.

Materials:

  • Azetidine derivative (1.0 eq)

  • Aryl iodide (1.2 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N'-Dimethylethylenediamine (ligand) (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Reaction vial or flask

  • Standard workup and purification equipment

Procedure:

  • In a reaction vial, combine the azetidine derivative (1.0 eq), aryl iodide (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF, followed by N,N'-dimethylethylenediamine (0.2 eq).

  • Seal the vial and stir the reaction mixture at 110-130 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

N_Arylation_Workflow cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation B_Reactants Azetidine + Aryl Bromide B_Conditions Pd₂(dba)₃, RuPhos, NaO-t-Bu, Toluene, 100 °C B_Reactants->B_Conditions Product N-Arylated Azetidine B_Conditions->Product U_Reactants Azetidine + Aryl Iodide U_Conditions CuI, Ligand, K₂CO₃, DMF, 110-130 °C U_Reactants->U_Conditions U_Conditions->Product

Caption: Comparison of N-Arylation Methods.

IV. Data Presentation: Comparative Overview of N-Functionalization Conditions

Reaction TypeReagents & CatalystsBaseSolventTemperature (°C)Typical Reaction Time
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₄-DCM, DCE, MeOHRoom Temperature3 - 12 hours
N-Acylation Acid Chloride/AnhydrideEt₃N, Pyridine, DMAP (cat.)DCM0 to Room Temperature2 - 12 hours
N-Arylation (Buchwald-Hartwig) Aryl Bromide, Pd₂(dba)₃, RuPhosNaOtBuToluene10012 - 24 hours
N-Arylation (Ullmann) Aryl Iodide, CuI, LigandK₂CO₃, Cs₂CO₃DMF, NMP110 - 13012 - 48 hours

V. Trustworthiness and Self-Validation

The protocols described herein are based on established and widely cited methodologies in synthetic organic chemistry.[4][5][6] For each reaction, progress should be meticulously monitored by appropriate analytical techniques such as TLC or LC-MS. This allows for real-time assessment of reaction completion and the identification of any potential side products. Purification of the final product by column chromatography and characterization by NMR spectroscopy and mass spectrometry are essential steps to validate the identity and purity of the synthesized N-functionalized azetidine.

A critical consideration when working with azetidines is their potential for ring-opening under acidic conditions, a consequence of their inherent ring strain.[1][10][11] The stability of N-substituted azetidines can be influenced by the pH and the basicity of the azetidine nitrogen.[1] Therefore, it is crucial to perform acidic aqueous workups with care and to assess the stability of the final compounds under relevant conditions, particularly for applications in drug development.

VI. Conclusion

The functionalization of the azetidine ring nitrogen is a versatile and powerful strategy in the design and synthesis of novel chemical entities with potential therapeutic applications. The choice of reaction conditions for N-alkylation, N-acylation, and N-arylation depends on the specific substrate and the desired functional group. By understanding the underlying principles of these transformations and adhering to robust experimental protocols, researchers can efficiently generate diverse libraries of azetidine-containing molecules for biological evaluation.

References

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme E-Books & E-Journals.
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
  • Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine. Benchchem.
  • Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Strain-Release Arylations for the Bis-Functionaliz
  • N-aryl
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Strain-release arylations for the bis-functionaliz
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC.
  • Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • Ullmann condens
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl

Sources

Application

Application Note: Best Practices for Storing Fluoropyridine Dihydrochloride Salts

Part 1: Introduction & Chemical Rationale Fluoropyridine dihydrochloride salts are critical building blocks in medicinal chemistry, often serving as precursors for high-affinity ligands or as fragment-based drug candidat...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Rationale

Fluoropyridine dihydrochloride salts are critical building blocks in medicinal chemistry, often serving as precursors for high-affinity ligands or as fragment-based drug candidates. While the fluoropyridine core typically exhibits robust aromatic stability, the dihydrochloride salt form introduces specific vulnerabilities: extreme hygroscopicity and potential acidity .

Unlike free bases, dihydrochloride salts possess a crystal lattice energy that is easily disrupted by atmospheric moisture. The presence of two equivalents of HCl creates a local acidic environment upon hydration, which can catalyze hydrolysis of sensitive functional groups or lead to "caking"—a physical degradation that compromises weighing accuracy and molarity calculations.

This guide moves beyond generic "store in a cool, dry place" advice. It provides a mechanistic approach to preserving the integrity of these salts, ensuring that the reagent you weigh today behaves identically to the one you validated six months ago.

Part 2: Critical Storage Protocols

The "Cold Chain" Logic

Temperature controls the kinetics of degradation, but humidity controls the onset of degradation. For fluoropyridine dihydrochlorides, moisture exclusion is more critical than temperature reduction, though both are required for long-term stability.

Table 1: Storage Tier System

Storage TierDurationRecommended ConditionsContainer Specification
Tier 1: Working Stock < 1 WeekAmbient (20–25°C)Desiccator cabinet (<20% RH). Tightly capped amber vial with Parafilm seal.
Tier 2: Intermediate 1–6 MonthsRefrigerated (4°C)Sealed vial inside a secondary container with desiccant (e.g., silica gel packet).
Tier 3: Archive > 6 MonthsFrozen (-20°C)Double-containment: Vial sealed under Argon/Nitrogen, placed inside a mylar bag or secondary jar with active desiccant.
The "Warm-Up" Rule (Crucial)

The most common failure mode occurs when a cold vial is opened in a humid lab. Condensation forms instantly on the cold salt, initiating deliquescence.

Protocol:

  • Remove the container from the freezer/fridge.

  • Place it in a desiccator or on the bench (if ambient humidity is low).

  • Wait 30–45 minutes until the vial feels neutral to the touch.

  • Wipe the exterior with a lint-free tissue before opening.

Part 3: Handling & Weighing Workflows

The handling strategy depends on the available infrastructure. Below are two validated workflows: the Gold Standard (Inert Gas) for maximum integrity, and the Silver Standard (Benchtop) for rapid use.

Workflow Visualization

The following diagram illustrates the decision logic and handling steps to prevent moisture-induced degradation.

StorageHandling Start Incoming Fluoropyridine Dihydrochloride Salt QC Initial QC (NMR/HPLC) Check for Caking Start->QC Decision Is Glovebox Available? QC->Decision Glovebox Method A: Inert Atmosphere (Argon/Nitrogen) Decision->Glovebox Yes Bench Method B: Rapid Benchtop Handling Decision->Bench No Aliquot Aliquot into Single-Use Vials Glovebox->Aliquot Seal Seal with Septum Caps Aliquot->Seal Storage Long-Term Storage (-20°C, Double Contained) Seal->Storage Desiccator Equilibrate to RT in Desiccator (30-45 mins) Bench->Desiccator Weighing Weigh quickly (<2 mins) Avoid metal spatulas (Corrosion risk) Desiccator->Weighing Purge Backfill headspace with Inert Gas (if possible) & Parafilm Weighing->Purge Purge->Storage

Figure 1: Decision matrix for handling hygroscopic fluoropyridine salts. Method A is preferred for archiving; Method B is acceptable for immediate use.

Detailed Protocol: Benchtop Handling (Silver Standard)

If a glovebox is unavailable, follow this "Speed & Shield" protocol:

  • Preparation: Pre-weigh your receiving vessel (flask/vial) and have your solvent ready.

  • Tools: Use ceramic or PTFE-coated spatulas . The acidic nature of dihydrochloride salts can corrode stainless steel over time, introducing iron contaminants.

  • Environment: Work near a balance draft shield, but avoid blowing air directly into the vial.

  • Action:

    • Open the source vial.

    • Transfer the approximate amount.

    • Immediately recap the source vial.

    • Record the exact weight in the receiving vessel.

  • Resealing: Wrap the source vial cap with Parafilm® M. If you have a nitrogen line, gently blow gas into the headspace for 5 seconds before capping.

Part 4: Reconstitution & Solubilization

When preparing stock solutions, the "dihydrochloride" nature dictates solvent choice and pH behavior.

Key Considerations:

  • Acidity: Dissolving these salts in water will yield a highly acidic solution (pH ~1–2). This can degrade acid-labile protecting groups (e.g., Boc, acetals) on other reagents in a mixture.

  • Solubility:

    • Water: High solubility (but acidic).

    • DMSO: Good solubility (recommended for bio-assays).

    • Methanol/Ethanol: Moderate to Good solubility.

    • Ether/Hexanes: Insoluble (Use these as anti-solvents for precipitation).[1]

Protocol for Neutralization (Free Base Generation): If your application requires the free base fluoropyridine:

  • Dissolve the salt in a minimal amount of water.

  • Add saturated NaHCO₃ or 1M NaOH dropwise until pH ~8–9.

  • Extract immediately with an organic solvent (DCM or Ethyl Acetate).

  • Dry the organic layer over Na₂SO₄ and concentrate.

    • Note: Perform this fresh; free bases are often less stable to oxidation than their HCl salts.

Part 5: Quality Control & Troubleshooting

How do you know if your salt has degraded?

1. Visual Inspection:

  • Pass: Free-flowing white to off-white powder.

  • Fail: Clumped aggregates, "wet" look, or yellow/brown discoloration (indicates oxidation or extensive hydrolysis).

2. Analytical Check (Hygroscopicity vs. Degradation):

  • Scenario: The powder is sticky but white.

  • Diagnosis: Likely just water absorption. The compound may still be chemically pure but the molecular weight calculation will be wrong due to excess water mass.

  • Solution: Perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the effective weight percent of the fluoropyridine. Do not attempt to heat-dry dihydrochloride salts in an oven, as they may lose HCl gas, altering the stoichiometry [1].

3. Chemical Purity:

  • Run LC-MS. Look for the parent mass (M+H). Degradation often results in hydrolysis of the fluorine (rare) or oxidation of the pyridine nitrogen (N-oxide formation) if stored improperly in light [2].

References

Sources

Method

Application Note &amp; Protocols: A Scalable, Robust Synthesis of 2-(Azetidin-3-yl)-6-fluoropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-(azetidin-3-yl)-6-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of biologically active mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(azetidin-3-yl)-6-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of biologically active molecules and clinical candidates. Its unique combination of a strained azetidine ring, which can provide favorable vectors for molecular interactions and improved physicochemical properties, and a fluorinated pyridine ring, a common bioisostere, makes it a highly sought-after building block. This guide provides a comprehensive overview and a detailed, scalable protocol for the synthesis of this key intermediate, focusing on a robust Buchwald-Hartwig amination strategy followed by a standard deprotection. The protocols are designed for scalability, providing insights into the rationale behind procedural choices to ensure reproducibility and efficiency from the bench to pilot scale.

Strategic Overview: The Synthetic Challenge and Approach

The synthesis of 2-(azetidin-3-yl)-6-fluoropyridine derivatives presents a key challenge in forming the C-N bond between the pyridine and azetidine rings. While several strategies, such as nucleophilic aromatic substitution (SNAr), could be envisioned, they often require harsh conditions or have limited substrate scope.

Our selected strategy focuses on a two-step sequence that offers high yields, excellent functional group tolerance, and proven scalability:

  • Palladium-Catalyzed C-N Cross-Coupling: A Buchwald-Hartwig amination reaction to couple a protected azetidine with a 2-halo-6-fluoropyridine.[1][2][3] This reaction is a cornerstone of modern pharmaceutical process chemistry due to its reliability and broad applicability.

  • Amine Deprotection: Removal of the protecting group from the azetidine nitrogen to yield the final, versatile secondary amine, ready for further functionalization.

This approach leverages commercially available or readily accessible starting materials, minimizing the synthetic burden and focusing efforts on the key bond-forming and final deprotection steps.

G cluster_start SM1 2-Bromo-6-fluoropyridine Step1 Buchwald-Hartwig Amination SM1->Step1 SM2 N-Boc-azetidine SM2->Step1 Intermediate N-Boc-2-(azetidin-3-yl)-6-fluoropyridine Step2 N-Boc Deprotection Intermediate->Step2 Product 2-(Azetidin-3-yl)-6-fluoropyridine Step1->Intermediate Step2->Product G pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L₂PdII(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation (Base, R₂NH) pd2_complex->amine_coord amido_complex L₂PdII(Ar)(NR₂) amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim product Ar-NR₂ red_elim->product product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate

This protocol details the palladium-catalyzed coupling of 2-bromo-6-fluoropyridine with N-Boc-azetidine.

Materials & Reagents

ReagentCAS No.Mol. Wt.Typical PurityNotes
2-Bromo-6-fluoropyridine14051-99-1175.99>98%Aryl halide
N-Boc-azetidine141699-56-1157.21>97%Amine coupling partner
Pd₂(dba)₃51364-51-3915.72-Palladium(0) precursor
XPhos564483-18-7476.62>98%Buchwald ligand
Cesium Carbonate (Cs₂CO₃)534-17-8325.82>99%Base
Toluene108-88-392.14AnhydrousSolvent

Procedure

  • Reactor Setup: To a dry, nitrogen-purged reactor equipped with a mechanical stirrer, condenser, and thermocouple, add cesium carbonate (1.5 equivalents).

  • Catalyst Pre-formation (Optional but Recommended for Scale-up): In a separate dry, nitrogen-purged flask, dissolve Pd₂(dba)₃ (0.01 eq.) and XPhos (0.022 eq.) in anhydrous toluene. Stir at room temperature for 15-20 minutes until a homogeneous solution is formed.

  • Charging Reagents: To the main reactor, add N-Boc-azetidine (1.1 eq.) and 2-bromo-6-fluoropyridine (1.0 eq.).

  • Solvent and Catalyst Addition: Add anhydrous toluene (5-10 volumes relative to the aryl bromide) to the main reactor, followed by the pre-formed catalyst solution via cannula transfer.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the 2-bromo-6-fluoropyridine is complete (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the celite pad with additional ethyl acetate.

    • Combine the filtrates and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If required, it can be purified by silica gel chromatography or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate). A typical isolated yield is 85-95%.

Protocol 2: N-Boc Deprotection to Yield 2-(Azetidin-3-yl)-6-fluoropyridine

This protocol describes the efficient removal of the tert-butoxycarbonyl (Boc) protecting group using acidic conditions.

Materials & Reagents

ReagentCAS No.Mol. Wt.Typical PurityNotes
tert-butyl 3-(6-fluoropyridin-2-yl)azetidine-1-carboxylate-266.30>95%Starting material
Trifluoroacetic Acid (TFA)76-05-1114.02>99%Deprotection agent
Dichloromethane (DCM)75-09-284.93AnhydrousSolvent
Saturated Sodium Bicarbonate (NaHCO₃)---Aqueous base for work-up

Procedure

  • Reaction Setup: To a clean, dry flask, dissolve the N-Boc protected intermediate (1.0 eq.) in dichloromethane (5-10 volumes).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq.) dropwise.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours. [4]5. Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and cool to 0 °C.

    • Slowly add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is >8.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-(azetidin-3-yl)-6-fluoropyridine as a free base. If a salt is desired (e.g., for improved stability or handling), the free base can be dissolved in a suitable solvent (like diethyl ether or ethyl acetate) and treated with a solution of HCl in dioxane or ether. The resulting hydrochloride salt typically precipitates and can be collected by filtration. Typical yields are >95%.

References

  • Caputo, F., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari.
  • Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411.
  • Witulski, B., et al. (2000). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synthesis, 2000(10), 1465-1471.
  • Bradbury, R. H., et al. (1991). 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 67-68.
  • Al-Zoubi, R. M. (2014). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Mondal, S., et al. (2018). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2.
  • Powers, J. P., et al. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Central Science, 3(4), 329-335.
  • Beier, P., et al. (2019). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 84(18), 11846-11856.
  • Svatik, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5976-6020.
  • Bowering, W. S., et al. (1953). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Journal of Chemistry, 31(10), 1024-1028.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Sharma, A., et al. (2015). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Tetrahedron Letters, 56(37), 5238-5241.
  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • Vescovi, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8036.
  • Meščić, M., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Andreani, B., et al. (2000). Synthesis of azetidine derivatives.
  • Qu, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 169-173.
  • Lee, S. J., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3842-3845.
  • Scott, J. S., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 8(12), 2715-2726.
  • Roe, A., et al. (1949). The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society, 71(7), 2215-2216.
  • Witulski, B., et al. (2000). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Synlett, 2000(10), 1465-1471.
  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Tang, Z., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153.
  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Park, S. B., et al. (2010). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Synlett, 2010(12), 1835-1838.
  • Van der Puy, M., et al. (1993). New Synthesis of 3-Fluoropyridine Derivatives.
  • Oakwood Chemical. N-Boc-3-iodoazetidine. Available at: [Link]

  • Smith, M. K., et al. (2014). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 79(21), 10473-10482.
  • Noti, C., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11186-11197.
  • The Organic Chemistry Tutor. (2025).
  • Schreiber, S. L., et al. (2017). Preparation of 2‐substituted azetidines via C−H arylation.
  • Lee, S. J., et al. (2015). Synthesis of fluoropyridine from trialkylammonium and pyridinium salts. Step 1.
  • Suwinski, J., et al. (2007). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Tetrahedron, 63(40), 10059-10064.
  • Sanna, E., et al. (2024).
  • Ramirez, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2420-2426.
  • Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89.
  • Al-Hourani, B. J. (2015). Synthesis, Characterisation of some 2-azetidinone derivatives from 2,6-diaminopyridine and evaluation of their antimicrobial activity. International Journal of Pharmaceutical Sciences and Research, 6(10), 4253-4258.
  • Castanet, A.-S., et al. (2000). Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Letters, 2(22), 3559-3561.
  • Billingsley, K. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride in DMSO

From the desk of the Senior Application Scientist Welcome to the technical support guide for 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride. We understand that achieving complete and rapid dissolution of this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride. We understand that achieving complete and rapid dissolution of this compound in DMSO can be a significant challenge, potentially impacting screening results and downstream experiments. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive set of troubleshooting strategies, rooted in chemical principles, to overcome these solubility hurdles. Our goal is to move beyond simple instructions and explain the causality behind each step, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Why is my 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride not dissolving well in DMSO?

Answer:

The poor solubility of this compound stems from its chemical structure as a dihydrochloride salt . Understanding this is key to solving the problem.

  • High Crystal Lattice Energy: The molecule possesses two basic nitrogen atoms: one in the azetidine ring and one in the pyridine ring.[1] In the dihydrochloride form, both of these nitrogens are protonated, carrying a positive charge, and are ionically bonded to two chloride counter-ions. This creates a stable, crystalline salt structure. A significant amount of energy is required to break apart this crystal lattice before the individual molecules can be solvated by DMSO.

  • Solvent-Solute Mismatch: DMSO is a highly polar aprotic solvent, excellent at dissolving a wide range of compounds. However, the strong ionic nature of a dihydrochloride salt can be challenging for DMSO to overcome on its own, especially at room temperature.

  • Hygroscopicity of DMSO: DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Water contamination can significantly alter the solvation properties of DMSO and may decrease the solubility of certain compounds.[4] It is crucial to use anhydrous DMSO and proper handling techniques to minimize water absorption.[5][6]

Section 2: Initial Troubleshooting & Basic Methods

FAQ 2: What are the first steps I should take to improve solubility?

Answer:

Before moving to more advanced chemical modifications, always start with these fundamental physical methods. They are often sufficient for preparing solutions at lower concentrations.

Protocol 1: Standard Dissolution Protocol with Physical Enhancement

  • Preparation: Always use anhydrous DMSO from a freshly opened or properly stored container.[5] Dispense the required volume in a dry environment if possible.

  • Initial Mixing: Add the solid 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride to the DMSO. Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for undissolved solid.

  • Gentle Heating: If solids remain, warm the solution in a water bath or on a heat block to 40-50°C for 10-15 minutes.[7] Caution: Do not exceed 60°C for prolonged periods to minimize any risk of compound or solvent degradation. DMSO itself is thermally stable to about 150°C, but prolonged heating can accelerate decomposition, especially with impurities present.[8][9]

  • Vortex Again: Remove the vial from the heat and immediately vortex for another 1-2 minutes while the solution is still warm.

  • Sonication: If dissolution is still incomplete, place the vial in an ultrasonic bath for 15-30 minutes.[10] The high-frequency sound waves create cavitation bubbles that collapse and generate localized energy, which helps to break apart the solid particles and enhance mass transfer.[11][12][13] Monitor the bath temperature, as sonication can generate heat.[10]

  • Final Assessment: Allow the solution to return to room temperature. If it remains clear, your compound is dissolved. If a precipitate forms upon cooling, the solution was likely supersaturated, and you may need to either work with a lower concentration or proceed to the advanced methods below.

Below is a workflow diagram illustrating these initial troubleshooting steps.

cluster_0 Initial Dissolution Workflow Start Add Compound to Anhydrous DMSO Vortex1 Vortex for 2 minutes Start->Vortex1 Check1 Is it fully dissolved? Vortex1->Check1 Heat Gentle Heating (40-50°C, 15 min) Check1->Heat No Success Dissolution Successful Check1->Success Yes Vortex2 Vortex while warm Heat->Vortex2 Check2 Is it fully dissolved? Vortex2->Check2 Sonicate Sonicate in bath (15-30 min) Check2->Sonicate No Check2->Success Yes Check3 Is it fully dissolved? Sonicate->Check3 Check3->Success Yes Fail Proceed to Advanced Methods Check3->Fail No

Caption: Initial workflow for dissolving 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride.

Section 3: Advanced Solubility Enhancement

FAQ 3: The basic methods didn't work, and I need a higher concentration. What is the most effective next step?

Answer:

The most robust method to dramatically increase the solubility of this compound in DMSO is to convert the dihydrochloride salt into its free base form in situ. The uncharged free base is significantly less polar and lacks the high lattice energy of the salt, making it much more soluble in organic solvents like DMSO.[14]

This is achieved by adding a mild, non-nucleophilic organic base.

Protocol 2: In-situ Conversion to Free Base

  • Base Selection: Use a tertiary amine base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) . These bases are strong enough to deprotonate the hydrochloride salt but are generally non-nucleophilic and unlikely to react with your compound.

  • Stoichiometry is Key: Since the compound is a dihydrochloride, you must add at least 2 molar equivalents of the base to neutralize both acidic protons. It is common practice to add a slight excess (e.g., 2.1 - 2.2 equivalents) to ensure the reaction goes to completion.

  • Procedure: a. Weigh your 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride and add it to the vial. b. Add the desired volume of anhydrous DMSO. c. Calculate the required volume of TEA or DIPEA for 2.2 equivalents. d. Add the base to the suspension. e. Cap the vial and vortex for 5-10 minutes at room temperature. You should observe the solid dissolving rapidly.

  • Understanding the Byproduct: The reaction will produce triethylammonium chloride (or the corresponding DIPEA salt) as a byproduct.[15] Triethylammonium chloride has some solubility in DMSO, but at high concentrations, it may appear as a fine white precipitate.[16] For most cell-based assays or biochemical screens, the presence of this salt at low concentrations is well-tolerated, but this should be validated for your specific application. A control experiment using just DMSO and the base is recommended.

cluster_1 In-situ Free Base Conversion Compound_Salt Insoluble Dihydrochloride Salt (R-NH₂⁺Cl⁻, R'-NH⁺Cl⁻) Base Add 2.2 eq. Triethylamine (TEA) Compound_Salt->Base + DMSO Compound_Free Soluble Free Base (R-NH, R'-N) Base->Compound_Free Byproduct Byproduct: 2x Triethylammonium Chloride (TEA-H⁺Cl⁻) Base->Byproduct

Caption: Logical diagram of the in-situ free base conversion process.

Section 4: Data Summary & Best Practices

FAQ 4: How do these methods compare quantitatively?

Answer:

The maximum achievable concentration can vary, but the following table provides a clear comparison of the expected outcomes from each method.

MethodTemperature (°C)Additive (eq.)Approx. Max Concentration (mM)*Notes
Standard Vortexing25None< 5Often results in a fine suspension, not a true solution.
Heating (50°C)50None~10-15Risk of precipitation upon cooling to room temperature.[4]
Sonication25-40None~10Can be time-consuming; may not achieve high concentrations.
Base Addition 25 TEA (2.2 eq.) > 100 Most effective method. Forms the highly soluble free base. [17][18]

*These are estimated values for illustrative purposes. Actual solubility should be determined empirically.

FAQ 5: What are the best practices for preparing and storing my DMSO stock solutions?

Answer:

Proper handling is critical to ensure the long-term integrity and reliability of your compound stock.

  • Use High-Quality DMSO: Start with anhydrous, high-purity DMSO (≥99.9%).[3]

  • Aliquot: Prepare aliquots of your stock solution in appropriate volumes for your experiments. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can promote precipitation over time.[4]

  • Storage: Store stock solutions tightly sealed at -20°C. Before opening a frozen vial, always allow it to warm completely to room temperature to prevent atmospheric moisture from condensing into the cold solution.[2][5]

  • Material Compatibility: Use glass or polypropylene vials for storage.[19]

  • Confirm Stability: If you have used heating or base addition, and your assay is particularly sensitive, it is good practice to confirm the integrity of your compound via a quick analytical method like LC-MS to ensure no degradation has occurred.

By following this guide, you should be well-equipped to overcome the solubility challenges of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride and prepare reliable, high-concentration stock solutions for your research needs.

References

  • Aure Chemical. (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • SinapTec Ultrasonics. (n.d.). Industrial Liquid Processing. Retrieved from [Link]

  • BYJU'S. (n.d.). How does Sonication Work?. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DMSO (DIMETHYL SULFOXIDE). Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. Retrieved from [Link]

  • IChemE. (n.d.). Assessment of thermal safety during distillation of DMSO. Retrieved from [Link]

  • Microbe Online. (2023, June 18). Ultrasonication: Principle, Parts, and Applications. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Zhao, C. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]

  • Dunn, E. J., et al. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. ChemRXiv. Retrieved from [Link]

  • Teng, J., et al. (2025, May 22). Experimental and Theoretical Investigation of Triethylamine Hydrochloride Solubility in Acetonitrile–Dimethyl Carbonate Mixtures. Journal of Solution Chemistry. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2024, January). Methods to boost solubility. Retrieved from [Link]

  • AIR Unimi. (2025, February 19). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • ResearchGate. (n.d.). The mole fraction solubility of TEA·HCl in DMC + DMSO binary solvent.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2016, March 20). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatograp. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yields in 2-(Azetidin-3-yl)-6-fluoropyridine reactions

Technical Support Center: Troubleshooting 2-(Azetidin-3-yl)-6-fluoropyridine Chemistry Executive Summary & Molecule Profile 2-(Azetidin-3-yl)-6-fluoropyridine is a bifunctional building block critical in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-(Azetidin-3-yl)-6-fluoropyridine Chemistry

Executive Summary & Molecule Profile

2-(Azetidin-3-yl)-6-fluoropyridine is a bifunctional building block critical in medicinal chemistry, particularly for JAK inhibitors and other kinase-targeted therapies.[1][2] Its utility, however, is matched by its volatility in reaction mixtures.[1]

The molecule presents a "dual-threat" reactivity profile that often leads to catastrophic yield loss:

  • The Azetidine Ring: Highly strained (~25 kcal/mol) and basic, susceptible to acid-catalyzed ring opening and polymerization.

  • The 2-Fluoro-6-alkylpyridine Motif: The fluorine atom at the 2-position (ortho to nitrogen) is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr), reacting up to 320 times faster than its chloro-analogs.[1][2]

This guide addresses the specific failure modes associated with these features.

PropertyDataCritical Insight
CAS Number 1260828-79-2Verify isomer specificity (vs. 3-fluoro isomer).
Molecular Weight 152.17 g/mol Low MW implies high volatility in free base form.
pKa (Calculated) ~9.5 (Azetidine), ~2.5 (Pyridine)Amphoteric nature complicates extraction.[1][2]
Storage 2-8°C, HygroscopicStore as HCl salt to prevent polymerization.

Troubleshooting Workflow (Decision Tree)

Before altering your synthesis, identify where the yield is being lost using this logic flow.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC 1. Check Crude Reaction (TLC/LCMS) Start->CheckTLC Clean Crude is Clean? (Product present, no byproducts) CheckTLC->Clean Yes Messy Crude is Complex? (Many spots/peaks) CheckTLC->Messy No WorkupIssue Workup/Isolation Failure (See Section 4) Clean->WorkupIssue SideRxn Identify Byproduct Mass Messy->SideRxn MassPlusNu M+Nucleophile - F (S_NAr detected) SideRxn->MassPlusNu Fluorine displaced MassPlus18 M+18 or Dimer (Ring Opening/Polymer) SideRxn->MassPlus18 Hydrolysis/Polymerization

Figure 1: Diagnostic workflow for isolating the root cause of yield loss.[1][2]

Reaction Optimization (Synthesis Phase)

Issue 1: Unwanted Fluorine Displacement (SNAr)

Symptom: LCMS shows a byproduct with mass [M + Nucleophile - 19].[1][2] Mechanism: The 6-fluoropyridine moiety is highly electrophilic. If you are using a base (e.g., NaH, K2CO3) to deprotonate the azetidine nitrogen for alkylation, the base or the solvent (if nucleophilic like MeOH) will attack the fluorine position.

Corrective Actions:

  • Switch Bases: Avoid strong alkoxide bases. Use sterically hindered non-nucleophilic bases like Cs2CO3 or DIPEA (Hünig's base).[1][2]

  • Temperature Control: 2-Fluoropyridines can undergo SNAr even at room temperature.[2] Keep reactions < 40°C unless necessary.

  • Solvent Selection: Avoid alcohols (MeOH, EtOH) if they are not the reactant.[1][2] Use aprotic polar solvents like DMF or ACN , but ensure they are anhydrous to prevent hydrolysis.

Issue 2: Azetidine Ring Opening

Symptom: LCMS shows M+18 (hydrolysis) or M+Cl (if HCl used).[1][2] Mechanism: The strained ring relieves strain by opening in the presence of strong Lewis acids or Brønsted acids, especially when heated.

Corrective Actions:

  • Deprotection Protocol: If removing a Boc group, do not use refluxing HCl. Use TFA/DCM (1:4) at 0°C , then quench immediately with saturated NaHCO3.

  • Lewis Acids: Avoid strong Lewis acids (e.g., AlCl3, BF3[1][2]·OEt2) which coordinate to the azetidine nitrogen and trigger ring opening.

Issue 3: Self-Polymerization

Symptom: Reaction mixture turns into an insoluble gum/tar; broad NMR signals.[2] Mechanism: In the free base form, the azetidine amine of Molecule A attacks the 6-fluoro position of Molecule B (Intermolecular SNAr).

Corrective Actions:

  • Protection Strategy: Never store the free base. Keep the nitrogen protected (Boc/Cbz) until the final step.

  • Salt Formation: If the free amine is required, isolate it immediately as an HCl or oxalate salt .

Workup & Purification (Isolation Phase)

Issue 4: Product Loss to Aqueous Phase

Symptom: Clean crude LCMS, but low mass recovery after extraction. Causality: The azetidine amine is highly polar and water-soluble, especially at neutral/acidic pH.

Protocol: The "Salting Out" Extraction

  • pH Adjustment: Adjust the aqueous layer pH to ~12-13 using NaOH (ensure cold to prevent fluorine hydrolysis). At this pH, the amine is fully deprotonated (neutral).[1]

  • Saturation: Saturate the aqueous phase with NaCl (brine) or solid K2CO3 to decrease the solubility of the organic product (Salting-out effect).[2]

  • Solvent: Extract with IPA/CHCl3 (1:3) or DCM . Simple diethyl ether is often insufficient for polar azetidines.

Issue 5: Decomposition on Silica Gel

Symptom: Product streaks on TLC; pure fractions degrade after concentration. Causality: Silica gel is slightly acidic, which can open the azetidine ring or trap the basic amine.

Protocol: Amine-Buffered Chromatography

  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% NH4OH before loading the sample.[2]

  • Alternative: Use Alumina (Neutral) stationary phase instead of silica.[2]

Mechanistic Visualization

Understanding the competition between the desired pathway and the fatal side reaction is key to optimization.

ReactionPathways Substrate 2-(Azetidin-3-yl)-6-fluoropyridine (Free Base) Desired Desired Reaction (N-Functionalization) Substrate->Desired Controlled Base Low Temp Side1 Side Rxn A: Intermolecular S_NAr (Polymerization) Substrate->Side1 High Conc. Free Base Storage Side2 Side Rxn B: Ring Opening (Acid/Nu catalyzed) Substrate->Side2 Strong Acid High Heat

Figure 2: Competing reaction pathways.[1][2] The green path requires strict kinetic control.

References

  • ChemScene. (2024). Product Data: 2-(Azetidin-3-yl)-6-fluoropyridine (CAS 1260828-79-2).[1][2][3] Retrieved from [1][2][3]

  • Fier, P. S., & Hartwig, J. F. (2014).[1][4] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[5] Journal of the American Chemical Society, 136(28), 10139–10147.[1] (Demonstrates high reactivity of 2-fluoropyridines in SNAr). Retrieved from [1][2]

  • BenchChem. (2025).[2][6][7] Technical Support Center: Azetidine Ring-Opening Reactions.[6] (General handling of strained azetidine rings).[2][6][8] Retrieved from [1][2]

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[4][5] Org.[8][9][10][11] Synth. 2017, 94, 46-53.[1][11] (Context on 2-fluoropyridine stability). Retrieved from [1][2]

Sources

Troubleshooting

Preventing decomposition of fluoropyridine salts during storage

Introduction: The Challenge of Fluoropyridine Salt Stability Fluoropyridine salts are invaluable reagents and structural motifs in pharmaceutical and materials science research, prized for their unique electronic propert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Fluoropyridine Salt Stability

Fluoropyridine salts are invaluable reagents and structural motifs in pharmaceutical and materials science research, prized for their unique electronic properties and utility in synthetic chemistry.[1][2] However, the very features that make them reactive and useful also render them susceptible to degradation during storage. The electrophilic nature of the pyridine ring, enhanced by the electronegative fluorine substituent, creates a vulnerability to nucleophilic attack, primarily from atmospheric moisture.[3][4]

This guide serves as a technical resource for researchers, providing in-depth explanations, troubleshooting advice, and validated protocols to prevent the decomposition of fluoropyridine salts, ensuring the integrity and reproducibility of your experiments.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered by researchers during the storage and handling of fluoropyridine salts.

Question 1: My new fluoropyridine salt was a free-flowing white powder, but now it's clumpy, sticky, or has turned into a liquid. What happened?

Answer: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the air.[5] Pyridinium salts, in particular, are known to be hygroscopic, and this effect can be pronounced depending on the counter-ion (e.g., chlorides may be more susceptible).[5][6] The absorbed water plasticizes the solid, causing it to clump, and in severe cases, leads to deliquescence, where the salt dissolves in the absorbed water to form a saturated solution.

Causality: The polar nature of the salt readily attracts and forms hydrogen bonds with water molecules. This not only compromises the physical state of the material, making accurate weighing impossible, but also provides the necessary reactant for chemical degradation via hydrolysis.[4]

Immediate Action:

  • Immediately move the container into a desiccator with an active drying agent (e.g., Drierite®, phosphorus pentoxide) or into a glovebox with a dry, inert atmosphere (N₂ or Ar).[5]

  • Do not use the compromised material for a reaction without first assessing its purity.

  • For future prevention, refer to the Best Practices protocols in Part 2.

Question 2: The color of my salt has changed from white to yellow or brown. Is it still usable?

Answer: A color change is a strong indicator of chemical decomposition. While the compound may not be entirely degraded, the presence of colored impurities suggests that a significant degradation pathway has been initiated. The usability depends on the tolerance of your specific application to these impurities.

Potential Causes:

  • Acid-Catalyzed Reactions: Trace amounts of acid (e.g., residual HCl from salt formation) can catalyze self-reaction or polymerization, especially with light exposure or elevated temperature. Some fluoropyridines are known to transform into N-(4-pyridyl)-4-pyridone derivatives in the presence of acid.[7]

  • Oxidation: While less common for the pyridine ring itself without other functional groups, trace impurities or interaction with oxidative gases in the atmosphere can lead to colored byproducts over time.

  • Severe Hydrolysis: The product of hydrolysis, a hydroxypyridine derivative, can be more susceptible to oxidation than the parent fluoropyridine, leading to colored species.

Recommendation: It is highly recommended to analyze the material's purity via HPLC, LC-MS, or NMR before use.[][9] If significant impurity peaks are detected, the material should be repurified or discarded to avoid compromising your experimental results.

Question 3: I'm seeing a new peak in my HPLC analysis after storing my fluoropyridine salt solution. What is the likely impurity?

Answer: The most common degradation pathway for fluoropyridine salts, especially in solution, is nucleophilic aromatic substitution (SNAr) where the fluoride is displaced by a nucleophile.[3][4]

  • In Unbuffered or Aqueous Solutions: The most likely nucleophile is water, leading to the formation of a hydroxypyridine derivative. This is a common hydrolysis product.[4]

  • In Alcohol-Based Solutions (e.g., Methanol, Ethanol): The nucleophile can be the solvent itself, leading to the formation of an alkoxy-pyridine derivative.

  • In the Presence of Basic Buffers (e.g., Tris, Phosphate): The buffer components can act as nucleophiles, leading to buffer adducts.

The identity of the degradant can often be confirmed by LC-MS, which will show a characteristic mass shift corresponding to the replacement of fluorine (-F, 19 Da) with a hydroxyl (-OH, 17 Da) or methoxy (-OCH₃, 31 Da) group.[]

Part 2: Best Practices & Standard Protocols

Adhering to strict handling and storage protocols is the most effective way to ensure the long-term stability of fluoropyridine salts.

Recommended Storage Conditions

To minimize the primary degradation drivers—moisture, heat, and light—the following conditions are recommended.

ParameterRecommendationRationale
Temperature Store at 2-8°C.[2]Reduces the rate of chemical degradation and minimizes moisture uptake upon container opening.
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents hydrolysis and potential oxidation by displacing moisture and oxygen.[5]
Moisture Control Place the tightly sealed primary container inside a secondary container, such as a desiccator with an active desiccant.Provides an essential second barrier against atmospheric moisture ingress.[5]
Light Store in an amber vial or in the dark.Protects against photolytic decomposition pathways.[10]
Container Use glass vials with PTFE-lined septum caps or well-sealed amber glass bottles.Ensures an airtight seal and prevents reaction with container materials. Avoid plastic containers for long-term storage.[11]
Visual Workflow: Handling Hygroscopic Fluoropyridine Salts

The following diagram outlines the decision-making process for handling these sensitive reagents.

G cluster_receiving Initial Receipt cluster_storage Storage cluster_handling Handling & Aliquoting receive Receive New Salt inspect Inspect Container Seal receive->inspect storage_ok Store in Desiccator (2-8°C, Dark) inspect->storage_ok Seal Intact env_choice Glovebox Available? storage_ok->env_choice glovebox Handle in Glovebox (Inert Atmosphere) env_choice->glovebox Yes benchtop Handle Quickly on Bench (Minimize Exposure) env_choice->benchtop No weigh Weigh & Aliquot glovebox->weigh benchtop->weigh seal Tightly Reseal & Purge with Inert Gas weigh->seal seal->storage_ok

Caption: Recommended workflow for receiving, storing, and handling hygroscopic fluoropyridine salts.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of a fluoropyridine salt and detecting common degradation products.[9][10]

Objective: To quantify the parent compound and identify the presence of more polar impurities, such as hydroxypyridines.

Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh ~1-2 mg of the fluoropyridine salt and dissolve it in 10 mL of the sample diluent to create a stock solution. Further dilute as necessary to achieve an on-column concentration suitable for the detector's linear range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the λmax of your compound)

    • Injection Volume: 5-10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

  • Analysis:

    • Run a blank (injection of diluent) to identify system peaks.

    • Inject the sample. The parent fluoropyridine salt should be the major peak.

    • Degradation products, such as the corresponding hydroxypyridine, are typically more polar and will elute earlier than the parent compound under these reverse-phase conditions.

    • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness: This method is self-validating. A freshly opened, high-purity standard should yield a single major peak. The appearance of new, earlier-eluting peaks over time in stored samples provides a direct measure of degradation.

Visualizing the Primary Degradation Pathway

The primary chemical threat to fluoropyridine salt stability is hydrolysis.

hydrolysis reactant Fluoropyridinium Salt (Stable) product Hydroxypyridinium Salt (Degradation Product) reactant->product + H₂O (Moisture) (Nucleophilic Substitution)

Caption: The nucleophilic substitution of fluorine by water is the most common degradation pathway.

References

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

  • Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. ACS Publications. [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. National Institutes of Health (PMC). [Link]

  • Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures. Office of Scientific and Technical Information (OSTI.gov). [Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Semantic Scholar. [Link]

  • Chemistry of N-fluoropyridinium salts. PubMed. [Link]

  • Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. PubMed. [Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. [Link]

  • Preparation and stability of 4-fluoropyridine. Royal Society of Chemistry Publishing. [Link]

  • Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. ACS Publications. [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of 2-(Azetidin-3-yl)-6-fluoropyridine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the liquid-liquid extraction of 2-(Azetidin-3-yl)-6-fluoropyridine. The following sections...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the liquid-liquid extraction of 2-(Azetidin-3-yl)-6-fluoropyridine. The following sections offer a combination of theoretical principles, practical troubleshooting, and a step-by-step protocol to empower you to optimize your extraction efficiency and purity.

Introduction: The Critical Role of pH in Extraction

2-(Azetidin-3-yl)-6-fluoropyridine is a basic compound, meaning its charge state is highly dependent on the pH of its environment. This property is the cornerstone of developing a successful liquid-liquid extraction protocol. By carefully controlling the pH of the aqueous phase, we can manipulate the compound's solubility, driving it into the organic phase for efficient extraction or retaining it in the aqueous phase to remove impurities. An optimized pH is paramount for maximizing yield, ensuring purity, and achieving reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is pH so important for the extraction of 2-(Azetidin-3-yl)-6-fluoropyridine?

A1: The molecule has two basic nitrogen atoms: one in the pyridine ring and one in the azetidine ring. In acidic conditions (low pH), these nitrogens become protonated, forming a positively charged species. This charged form is highly soluble in the aqueous phase and poorly soluble in most organic solvents. Conversely, in basic conditions (high pH), the molecule is deprotonated and exists in its neutral, or "free base," form. This neutral form is significantly more soluble in organic solvents. Therefore, to extract the compound into an organic solvent, the aqueous phase must be made sufficiently basic.[1][2]

Q2: What are the approximate pKa values for 2-(Azetidin-3-yl)-6-fluoropyridine?

Q3: What is the "two pH unit" rule of thumb?

A3: For efficient extraction of a basic compound from an aqueous solution into an organic solvent, the pH of the aqueous phase should be at least two pH units above the pKa of the analyte.[1] This ensures that the vast majority of the molecules are in their neutral, organic-soluble form, maximizing the partition coefficient towards the organic phase.

Q4: Which organic solvent should I choose for the extraction?

A4: The choice of solvent depends on several factors, including the polarity of the analyte and the desired selectivity. A good starting point is to match the polarity of the solvent to the analyte.[1] For 2-(Azetidin-3-yl)-6-fluoropyridine, solvents like dichloromethane (DCM), ethyl acetate, and methyl tert-butyl ether (MTBE) are commonly used for similar compounds. It is often necessary to screen a few solvents to find the one that provides the best recovery and selectivity for your specific application.

Q5: What is "back extraction" and when should I use it?

A5: Back extraction is a technique used to improve the purity of the extracted compound.[1] After the initial extraction into the organic phase at high pH, the organic layer can be washed with an acidic aqueous solution. This will protonate the basic target compound, causing it to move back into the aqueous phase, leaving behind neutral impurities in the organic layer. The pH of the new aqueous layer can then be raised again, and the purified compound can be re-extracted into a fresh organic phase.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Extraction Yield 1. Incorrect pH of the aqueous phase: The pH may not be high enough to fully deprotonate the compound. 2. Inappropriate organic solvent: The chosen solvent may have poor solubility for the neutral form of the compound. 3. Insufficient mixing/shaking: The two phases may not have reached equilibrium. 4. Incorrect phase ratio: The volume of the organic solvent may be too low.1. Verify and adjust pH: Use a calibrated pH meter to confirm the pH of the aqueous phase is at least 2 units above the highest estimated pKa. Adjust with a suitable base (e.g., 1M NaOH) if necessary. 2. Screen different solvents: Test other organic solvents with varying polarities (e.g., ethyl acetate, DCM, MTBE). 3. Increase mixing time/vigor: Ensure thorough mixing during the extraction process, but avoid overly vigorous shaking that can lead to emulsions. 4. Optimize solvent ratio: A general guideline is to use a high ratio of organic solvent to aqueous sample, with a 7:1 ratio often considered a good starting point for optimization.[1]
Emulsion Formation 1. Vigorous shaking: Overly aggressive mixing can lead to the formation of a stable emulsion at the interface of the two layers. 2. Presence of surfactants or particulate matter: Impurities in the sample can stabilize emulsions.1. Gentle inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Addition of brine: Adding a saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase. 3. Filtration: If particulate matter is present, filter the initial sample before extraction. 4. Centrifugation: If a small-scale emulsion persists, centrifugation can help to separate the layers.
Poor Purity of Extracted Material 1. Co-extraction of impurities: Other components in the sample may also be soluble in the organic phase under the extraction conditions. 2. Incorrect pH for selective extraction: The chosen pH may not be optimal for separating the target compound from impurities with similar properties.1. Implement a back extraction: Use an acidic wash to selectively remove the basic target compound from the organic phase, leaving neutral impurities behind. Then re-extract the target compound at high pH.[1] 2. Fine-tune the extraction pH: Experiment with a narrower pH range to find a "sweet spot" where the target compound is extracted efficiently while minimizing the extraction of impurities.

Experimental Protocol: Step-by-Step pH Optimization

This protocol provides a systematic approach to determine the optimal pH for the extraction of 2-(Azetidin-3-yl)-6-fluoropyridine.

Materials:

  • Stock solution of 2-(Azetidin-3-yl)-6-fluoropyridine of known concentration in a suitable aqueous buffer (e.g., phosphate buffer)

  • A series of aqueous buffers with varying pH values (e.g., pH 8, 9, 10, 11, 12, 13)

  • Selected organic extraction solvent (e.g., dichloromethane)

  • 1M NaOH and 1M HCl for pH adjustment

  • Calibrated pH meter

  • Separatory funnels or centrifuge tubes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Samples:

    • Prepare a set of identical samples by adding a known volume of the 2-(Azetidin-3-yl)-6-fluoropyridine stock solution to separate vessels.

    • To each vessel, add one of the prepared aqueous buffers to a final, consistent volume.

    • Measure and record the initial pH of each aqueous sample.

  • Liquid-Liquid Extraction:

    • Transfer each aqueous sample to a separate separatory funnel.

    • Add a pre-determined volume of the organic extraction solvent to each funnel.

    • Stopper the funnels and shake (or gently invert) for a fixed amount of time (e.g., 2 minutes) to ensure equilibrium is reached.

    • Allow the layers to separate completely.

  • Phase Separation and Quantification:

    • Carefully separate the organic layer from the aqueous layer for each sample.

    • Analyze the concentration of 2-(Azetidin-3-yl)-6-fluoropyridine in each organic extract using a validated analytical method.

    • It is also advisable to analyze the remaining aqueous phase to determine the amount of unextracted compound.

  • Data Analysis:

    • Calculate the extraction efficiency (or % recovery) for each pH value using the following formula: % Recovery = (Concentration in organic phase / Initial concentration in aqueous phase) * 100

    • Plot the % recovery as a function of pH.

Data Interpretation

The plot of % recovery versus pH will reveal the optimal pH range for extraction. You should observe a significant increase in extraction efficiency as the pH becomes more basic. The optimal pH will be in the region where the recovery plateaus at its maximum.

Hypothetical pH Optimization Data:

pH of Aqueous Phase% Recovery in Organic Phase
8.015%
9.045%
10.085%
11.098%
12.0>99%
13.0>99%

Based on this hypothetical data, a pH of 11 or higher would be considered optimal for the extraction of 2-(Azetidin-3-yl)-6-fluoropyridine.

Visualizing the pH-Dependent Extraction

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Form Protonated Form (Water Soluble) Neutral_Form Neutral Form (Organic Soluble) Protonated_Form->Neutral_Form + OH- Neutral_Form->Protonated_Form + H+

Caption: pH-dependent equilibrium of 2-(Azetidin-3-yl)-6-fluoropyridine.

G Start Start: Aqueous Sample Adjust_pH Adjust pH (e.g., pH 11) Start->Adjust_pH Add_Solvent Add Organic Solvent Adjust_pH->Add_Solvent Extract Liquid-Liquid Extraction Add_Solvent->Extract Separate Separate Phases Extract->Separate Analyze Analyze Organic Phase (HPLC/LC-MS) Separate->Analyze End End: Optimized Yield Analyze->End

Caption: Workflow for pH optimization of extraction.

References

  • Bekkali, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

Sources

Troubleshooting

Resolving purification issues with polar azetidine dihydrochlorides

Technical Support Center: Resolving Purification Issues with Polar Azetidine Dihydrochlorides Introduction: The "Invisible" Challenge Polar azetidine dihydrochlorides represent a "perfect storm" of purification challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Purification Issues with Polar Azetidine Dihydrochlorides

Introduction: The "Invisible" Challenge

Polar azetidine dihydrochlorides represent a "perfect storm" of purification challenges in medicinal chemistry. As small, strained, four-membered heterocycles, they possess high ring strain (~25 kcal/mol), significant basicity (pKa ~11), and extreme water solubility.

Why standard methods fail:

  • Silica Retention: The basic azetidine nitrogen interacts irreversibly with acidic silanols on standard silica, leading to broad streaks or total mass loss [1].

  • Aqueous Trapping: Due to their ionic dihydrochloride nature, they partition into the aqueous phase during workups, resisting extraction into ethyl acetate or ether [2].

  • Detection Limits: Lacking a chromophore, they are invisible to standard UV (254 nm) detection, making fraction collection a guessing game [3].

This guide provides field-proven workflows to recover these compounds with high purity and integrity.

Troubleshooting Guide (Q&A)

Issue 1: "My compound streaks from baseline to solvent front on silica TLC."

Diagnosis: Uncontrolled Acid-Base Interaction. The dihydrochloride salt is dissociating, and the free amine is hydrogen-bonding with the silica surface silanols. Solution:

  • Neutralize the Silica: Pre-treat your column with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide in your mobile phase. This "caps" the active silanols.

  • Switch Solvents: Move away from MeOH/DCM. Use DCM : MeOH : NH4OH (89:10:1) . The ammonium hydroxide competes for silanol sites, sharpening the peak.

  • Pro-Tip: For extremely polar azetidines, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or Amine-Functionalized Silica , which eliminates the need for mobile phase modifiers [4].

Issue 2: "I cannot extract the product from the aqueous layer."

Diagnosis: High Solvation Energy. The dipole moment of the azetidine salt is too high for standard organic solvents. Solution:

  • The "Salting Out" Technique: Saturate the aqueous layer with NaCl or K2CO3.[1] This disrupts the hydration shell and forces the organic amine out.

  • The "Magic" Solvent Mix: Do not use Ethyl Acetate. Use DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) . This mixture has enough polarity to solvate the amine but is immiscible with brine [2].

  • Lyophilization: If extraction fails, freeze-dry the aqueous layer directly. Then, triturate the solid residue with anhydrous MeOH or EtOH to dissolve the amine salt while leaving inorganic salts (NaCl) behind.

Issue 3: "My product degrades during concentration."

Diagnosis: Acid-Catalyzed Ring Opening. Azetidines are kinetically stable but thermodynamically unstable. Heating an acidic solution (excess HCl) promotes nucleophilic attack (by Cl- or solvent) on the ring carbons, leading to ring opening [5]. Solution:

  • Keep it Cold: Never heat the water bath above 30°C during rotary evaporation.

  • Free-Base Carefully: Neutralize with weak bases (NaHCO3) rather than strong hydroxides if possible, or perform ion exchange at 0°C.

  • Store as Salt: Store the purified compound as the dihydrochloride salt in a desiccator; the free base is often volatile and prone to polymerization.

Issue 4: "I see nothing on the UV detector."

Diagnosis: Lack of Chromophore. The azetidine ring has no conjugated pi-system. Solution:

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) . These rely on mass, not light absorption [3].

  • Staining: For TLC, use Ninhydrin (turns red/purple) or Potassium Permanganate (KMnO4) (turns yellow/brown). Iodine chambers are also effective for temporary visualization.

  • Derivatization: React a small aliquot with Benzoyl Chloride or Benzyl Bromide to attach a UV-active group for monitoring, then discard that aliquot.

Decision Matrix & Workflow

The following diagram illustrates the decision-making process for purifying polar azetidine salts based on solubility and equipment availability.

AzetidinePurification Start Crude Azetidine Dihydrochloride SolubilityCheck Is it soluble in DCM/MeOH (9:1)? Start->SolubilityCheck SilicaRoute Normal Phase Silica (DCM:MeOH:NH4OH) SolubilityCheck->SilicaRoute Yes FlashC18 Reverse Phase (C18) (H2O:MeCN + 0.1% TFA) SolubilityCheck->FlashC18 No (Preferred) YesSoluble Yes NoSoluble No (Water soluble only) DetectionCheck UV Active? SilicaRoute->DetectionCheck IonExchange SCX-2 Ion Exchange (Catch & Release) FlashC18->IonExchange If Desalting Needed FlashC18->DetectionCheck FinalSalt Lyophilize to Dihydrochloride Salt IonExchange->FinalSalt ELSD Use ELSD/CAD or Ninhydrin Stain DetectionCheck->ELSD No StandardUV Standard UV (210/254 nm) DetectionCheck->StandardUV Yes ELSD->FinalSalt StandardUV->FinalSalt

Caption: Decision tree for selecting the optimal purification pathway based on solubility and detection capabilities.

Detailed Protocols

Protocol A: Reverse-Phase (C18) Purification (Recommended)

Best for: Highly polar salts that streak on silica.

  • Column Selection: Use a C18-functionalized flash cartridge (e.g., C18Aq) designed for 100% aqueous compatibility.

  • Mobile Phase:

    • Solvent A: Water + 0.05% TFA (Trifluoroacetic acid) or 0.1% Formic Acid.

    • Solvent B: Acetonitrile (MeCN).

    • Note: The acid keeps the azetidine protonated, improving peak shape on C18.

  • Gradient:

    • Start: 0% B for 2 CV (Column Volumes) to elute inorganic salts.

    • Ramp: 0% to 20% B over 10 CV. (Azetidines elute very early).

  • Monitoring: Use ELSD or monitor at 205-210 nm (absorbance of the amide/amine bond, though weak).

  • Workup: Pool fractions. Do not rotovap to dryness at high heat. Lyophilize (freeze-dry) to obtain the azetidine as the TFA or Formate salt.

  • Salt Exchange (Optional): To convert back to HCl salt, dissolve in MeOH, add 2M HCl in ether, and evaporate/lyophilize.

Protocol B: SCX "Catch and Release" Desalting

Best for: Removing inorganic salts and isolating the free base (if stable) or switching counter-ions.

  • Conditioning: Pass 3 CV of MeOH through an SCX-2 (Strong Cation Exchange) cartridge.

  • Loading: Dissolve crude mixture in Water or MeOH. Load onto the cartridge.

    • Mechanism:[2][3][4] The positively charged azetidine binds to the sulfonic acid resin. Neutral impurities and inorganic anions (Cl-) pass through.

  • Washing: Flush with 3 CV of MeOH. (Discards non-basic impurities).

  • Elution (The "Release"): Elute with 2M Ammonia in Methanol .

    • Caution: Perform this step quickly and keep fractions cold to prevent ring opening of the free base.

  • Validation: Check fractions with Ninhydrin stain on TLC.

  • Stabilization: Immediately add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) to the eluted fractions to re-form the stable salt before concentration.

Comparative Data: Stationary Phase Performance

FeatureSilica (Normal Phase) C18 (Reverse Phase) HILIC SCX (Ion Exchange)
Retention Mechanism Adsorption (H-bonding)Hydrophobic PartitioningPartitioning into Water LayerIonic Interaction
Suitability for Azetidines Low (Requires modifiers)High (With ion pairing)Excellent Excellent (For cleanup)
Mobile Phase DCM / MeOH / NH4OHWater / MeCN / TFAMeCN / Water / BufferMeOH / NH3
Sample Loading Dry load on CeliteLiquid load (Water)Liquid load (MeCN/Water)Liquid load (Water/MeOH)
Major Risk Irreversible adsorptionElution in void volumeLong equilibration timesRing opening in base

References

  • BenchChem Technical Support. (2025).[1][5][6][7][8] Purification of Polar Azetidine Derivatives: Troubleshooting Guide. Retrieved from

  • Teledyne ISCO. (2012).[9] RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN82. Retrieved from

  • Wiley Analytical Science. (2021). No Chromophore - No Problem? Analysis of Highly Polar Compounds. Retrieved from

  • Sigma-Aldrich. (2025). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.[10] Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[11] PMC Article. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Azetidine Deprotection Workflows

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly strained four-membered nitrogen heterocycles increasingly utilized in medicinal chemistry and drug development to improve the pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly strained four-membered nitrogen heterocycles increasingly utilized in medicinal chemistry and drug development to improve the pharmacokinetic properties of lead compounds. However, their inherent ring strain makes them highly susceptible to irreversible ring-opening and polymerization during standard deprotection sequences.

This guide provides researchers and scientists with field-proven, mechanistically grounded strategies to minimize side reactions and maximize the yield of intact free azetidines.

Part 1: Mechanistic Causality of Azetidine Instability

To troubleshoot azetidine side reactions, one must first understand the thermodynamic and kinetic forces at play. Azetidines possess considerable ring strain (approximately 26 kcal/mol).

When standard acidic deprotection conditions (e.g., neat Trifluoroacetic Acid (TFA) or HCl) are applied to remove a tert-butyloxycarbonyl (Boc) group, the azetidine nitrogen becomes protonated, forming an azetidinium ion . This intermediate is highly electrophilic. The thermodynamic relief of ring strain drives nucleophilic attack at the C2 or C4 positions by counterions (such as trifluoroacetate or chloride) or trace solvent molecules, leading to irreversible C–N bond scission and ring-opening[1].

To prevent this, protocols must either avoid protonating the azetidine nitrogen during deprotection or utilize strictly non-nucleophilic, mild conditions .

Part 2: Frequently Asked Questions (FAQs)

Q1: My azetidine ring opens completely during standard TFA-mediated Boc deprotection. How can I prevent this? A1: The ring-opening is caused by the formation of the electrophilic azetidinium ion under strongly acidic conditions[1]. To mitigate this, avoid Brønsted acids entirely. Switch to a mild Lewis acid approach, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) paired with 2,6-lutidine. This combination removes the Boc group via a silyl carbamate intermediate without generating the free protons that catalyze ring-opening.

Q2: Are there completely acid-free methods for Boc deprotection on sensitive azetidines? A2: Yes. Recent methodologies have demonstrated that Boc groups can be removed under basic conditions. Heating the substrate with Cesium Carbonate (


) in methanol under reflux facilitates the fragmentation of the Boc group via deprotonation of the carbamate. This leads to the elimination of tert-butanol and subsequent decarboxylation. This completely avoids the azetidinium intermediate, preserving the azetidine ring and other acid-sensitive groups (like nitriles)[2].

Q3: I am designing a new synthetic route. Which protecting groups are safest for azetidines to avoid late-stage ring opening? A3: If late-stage acidic conditions are unavoidable, avoid Boc. Instead, consider:

  • Cbz (Carboxybenzyl): Removed via catalytic hydrogenation (

    
    , Pd/C), which is neutral and generally well-tolerated by azetidines, provided no acidic additives are used.
    
  • Fmoc (Fluorenylmethyloxycarbonyl): Removed via mild bases (e.g., 20% piperidine in DMF), avoiding acid-catalyzed ring opening entirely.

  • Bus (tert-Butanesulfonyl): Can be removed under specific controlled acidic conditions and is highly useful for specific cyclization strategies where orthogonal protection is required[3].

Part 3: Quantitative Data & Strategy Comparison

The choice of deprotection strategy dictates the survival rate of the azetidine core. Below is a summary of standard versus optimized deprotection methods.

Protecting GroupDeprotection ReagentTypical ConditionsAzetidine Ring-Opening RiskRecommended Mitigation Strategy
Boc TFA / DCM25 °C, 1-2 hHigh Switch to TMSOTf/Lutidine or

/MeOH[2]
Boc HCl / Dioxane25 °C, 1 hHigh (Cl⁻ is nucleophilic)Avoid if possible; if necessary, run at 0 °C
Cbz

, Pd/C
Neutral solvent, 25 °CLow Ensure solvent is strictly acid-free
Fmoc Piperidine / DMF25 °C, 30 minLow Monitor for base-catalyzed side reactions
Bus Acidic/ReductiveVariesModerate Use controlled reduction/acidic cleavage[3]

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific mass shifts during the reaction, you can confidently confirm whether the azetidine ring has remained intact.

Protocol A: Mild Base-Promoted Boc Deprotection (Acid-Free)

Causality: Utilizes a strong inorganic base to deprotonate the carbamate, fragmenting the Boc group without ever forming the highly strained, electrophilic azetidinium species[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc azetidine derivative (1.0 equiv) in anhydrous Methanol to achieve a 0.1 M concentration.

  • Reagent Addition: Add Cesium Carbonate (

    
    , 3.0 equiv) in one portion.
    
  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) while stirring vigorously under an inert atmosphere (Nitrogen or Argon).

  • Self-Validation Step: At the 2-hour mark, take a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Success Indicator: Presence of the desired free amine mass

      
      .
      
    • Failure Indicator: Presence of a mass corresponding to the ring-opened byproduct (typically

      
       relative to the free amine, indicating methanol addition across the opened ring). Complete absence of this 
      
      
      
      peak validates the suppression of the side reaction[2].
  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate under reduced pressure.

Protocol B: Lewis-Acid Mediated Boc Deprotection

Causality: TMSOTf acts as a Lewis acid to activate the Boc carbonyl. 2,6-lutidine acts as a sterically hindered, non-nucleophilic base to scavenge trace protons, preventing the formation of Brønsted acids that cause ring-opening.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc azetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under a Nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Buffer Addition: Add 2,6-lutidine (3.0 equiv) and stir for 5 minutes.

  • Activation: Dropwise add TMSOTf (2.0 equiv) over 10 minutes to maintain the internal temperature.

  • Self-Validation Step: Stir at 0 °C for 1 hour. Quench a small aliquot in saturated aqueous

    
     and analyze via LC-MS. The target mass should strictly correspond to the free amine.
    
  • Workup: Quench the main reaction by slowly adding saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    ). Combine the organic layers, dry over anhydrous
    
    
    , filter, and concentrate.

Part 5: Visual Workflows

Mechanistic Pathway of Azetidine Ring Opening

G Start N-Boc Azetidine Acid Strong Acid (TFA/HCl) Start->Acid Standard Protocol Base Mild Base (Cs2CO3/MeOH) or Lewis Acid (TMSOTf) Start->Base Optimized Protocol Intermediate Azetidinium Ion (Highly Strained & Electrophilic) Acid->Intermediate Protonation Intact Intact Free Azetidine (Desired Product) Base->Intact Carbamate Fragmentation RingOpen Nucleophilic Attack (Ring-Opened Byproduct) Intermediate->RingOpen Nu- Attack (Irreversible)

Mechanistic divergence of N-Boc azetidine deprotection under acidic vs. basic conditions.

Troubleshooting Decision Tree

G Q1 Is the Azetidine N-Boc Protected? YesBoc Yes Q1->YesBoc NoBoc No (Cbz, Fmoc, Bus) Q1->NoBoc Q2 Are there acid-sensitive groups (e.g., Nitriles, Acetals)? YesBoc->Q2 OtherPG Use Standard Deprotection (H2/Pd-C for Cbz, Piperidine for Fmoc) NoBoc->OtherPG YesAcidSens Yes Q2->YesAcidSens NoAcidSens No Q2->NoAcidSens BaseDeprot Base-Promoted Deprotection (Cs2CO3, MeOH, Reflux) YesAcidSens->BaseDeprot LewisAcid Mild Lewis Acid (TMSOTf, 2,6-Lutidine, 0°C) NoAcidSens->LewisAcid

Troubleshooting decision tree for selecting the optimal azetidine deprotection strategy.

References

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl), ChemRxiv,[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle, RSC Publishing,[Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes, PMC,[Link]

Sources

Troubleshooting

Technical Support Center: Controlling Hygroscopicity of Pyridine Dihydrochloride Salts

Welcome to the Technical Support Center for managing the hygroscopicity of pyridine dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing the hygroscopicity of pyridine dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture uptake in their experiments and formulations. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you maintain the integrity and performance of your compounds.

Understanding the Challenge: Why Are Pyridine Dihydrochloride Salts Hygroscopic?

Pyridine dihydrochloride, like many hydrochloride salts, has an inherent affinity for water.[1][2][3] This property, known as hygroscopicity, is the tendency of a substance to absorb moisture from the surrounding atmosphere.[4][5] The primary drivers for this behavior in pyridine dihydrochloride are the strong hydrogen bonding capabilities of the pyridinium cation and the chloride anions with water molecules.[6]

The absorption of moisture can lead to a cascade of undesirable physical and chemical changes, including:

  • Physical Instability: Caking, clumping, and eventually deliquescence (dissolving in the absorbed water) can make the salt difficult to handle, weigh accurately, and process.[7][8]

  • Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation pathways, leading to a loss of potency and the formation of impurities.[4][7][]

  • Compromised Formulation Performance: In a pharmaceutical context, changes in the physical form of an active pharmaceutical ingredient (API) can negatively impact dissolution rates, bioavailability, and the overall stability of the final drug product.[7][][10]

This guide will equip you with the knowledge and practical strategies to effectively control the hygroscopicity of your pyridine dihydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: My pyridine dihydrochloride salt has turned into a sticky, clumpy solid. What is happening and what should I do?

A1: Your salt is exhibiting its hygroscopic nature by absorbing atmospheric moisture.[11] This has led to the clumping and stickiness you're observing. To address this, you have a few options depending on the thermal stability of your specific salt.

  • Solution 1: Drying under Vacuum. If your pyridine dihydrochloride salt is thermally stable, you can dry it under a high vacuum. Gentle heating can be applied to expedite the process, but it is crucial to first determine the salt's decomposition temperature to avoid degradation.[7]

  • Solution 2: Handling in a Controlled Environment. If heating is not a viable option, all future handling of the material should be performed inside a glove box or a controlled humidity chamber to prevent further moisture uptake.[7]

Q2: What are the best practices for storing a new batch of pyridine dihydrochloride to prevent moisture absorption?

A2: Proactive storage is critical for maintaining the quality of hygroscopic salts.

  • Airtight Containers: Always store the salt in a tightly sealed container.[7]

  • Controlled Environment: For optimal protection, place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) or in a controlled low-humidity environment.[7]

  • Inert Atmosphere: For highly sensitive applications, storing the salt under an inert atmosphere, such as nitrogen or argon, provides an additional layer of protection against moisture.[7]

  • Minimize Exposure: When you need to access the salt, minimize the time the container is open to the atmosphere.[7]

Q3: Can the choice of counter-ion in a pyridinium salt affect its hygroscopicity?

A3: Absolutely. While this guide focuses on the dihydrochloride salt, it's important to understand that the choice of the anionic counter-ion significantly influences the salt's hygroscopicity.[7] Chloride ions, for instance, are known to contribute to higher hygroscopicity in many pharmaceutical salts.[6][11] Exploring alternative salt forms, such as those with larger, more hydrophobic counter-ions, can be a strategic approach in drug development to reduce moisture sensitivity.[6]

Q4: I suspect moisture is affecting my reaction yield and purity. How can I confirm this?

A4: The presence of water can indeed lead to unexpected side reactions or degradation of your starting material.[7] To confirm if moisture is the culprit, you can perform a control experiment where all reagents and solvents are rigorously dried, and the reaction is conducted under a strictly inert atmosphere. Comparing the results of this controlled experiment with your previous findings can provide strong evidence of water's impact. Additionally, analytical techniques like Karl Fischer titration can be used to quantify the water content in your starting material.[4]

Troubleshooting Guide

This section provides a structured approach to identifying and solving common issues related to the hygroscopicity of pyridine dihydrochloride salts.

Problem 1: Inconsistent Weighing and Handling
  • Symptom: Difficulty in obtaining a consistent weight of the salt; the material appears clumpy or sticky on the spatula and weighing paper.

  • Root Cause: Moisture absorption leading to changes in the physical state of the powder.[7][8]

  • Solution Workflow:

    Caption: Workflow for accurate weighing of hygroscopic salts.

Problem 2: Suspected Degradation of the Salt
  • Symptom: Discoloration of the salt, unexpected analytical results (e.g., new peaks in NMR or HPLC), or a noticeable change in pH when dissolved.

  • Root Cause: Chemical degradation, potentially hydrolysis, facilitated by the presence of absorbed water.[4][7]

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content of the problematic batch.[4] This provides a quantitative measure of moisture exposure.

    • Characterize Degradants: Employ analytical techniques such as LC-MS or GC-MS to identify the degradation products. This can help elucidate the degradation pathway.

    • Implement Stringent Drying and Storage: Follow the rigorous drying and storage protocols outlined in this guide to prepare an anhydrous sample.

    • Comparative Stability Study: Store both the original (moist) and the newly dried salt under the same conditions and monitor their stability over time to confirm that moisture is the root cause of degradation.

Advanced Strategies for Hygroscopicity Control in Formulation

For drug development professionals, managing hygroscopicity extends beyond simple handling and storage. The following strategies are employed to create stable and robust formulations.

Crystal Engineering: Co-crystallization
  • Concept: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule in the same crystal lattice. This can alter the crystal packing and reduce the availability of hydrogen bonding sites for water molecules.[12]

  • Benefit: This approach can significantly reduce hygroscopicity without altering the chemical structure of the API.[6]

Formulation with Excipients
  • Hydrophobic Excipients: Co-processing the hygroscopic salt with hydrophobic excipients can create a microenvironment that repels water, thus protecting the API.[12]

  • Moisture Scavengers: Certain excipients can act as moisture scavengers, preferentially absorbing any available water within the formulation and keeping the API dry.[13]

Physical Barriers: Film Coating and Encapsulation
  • Film Coating: Applying a thin, moisture-impermeable film coating to tablets or granules is a common and effective method to protect the hygroscopic core from the external environment.[5][12]

  • Encapsulation: Enclosing the hygroscopic API within a capsule or microspheres made of a moisture-resistant polymer can provide excellent protection.[12]

The selection of the most appropriate strategy depends on the specific properties of the pyridine dihydrochloride salt and the desired characteristics of the final product.

Caption: Overview of hygroscopicity control strategies.

Experimental Protocols

Protocol 1: Gravimetric Sorption Analysis for Hygroscopicity Classification

This method provides a quantitative assessment of a material's hygroscopicity.

Objective: To determine the moisture uptake of a pyridine dihydrochloride salt at a specific relative humidity (RH).

Materials:

  • Gravimetric sorption analyzer or a controlled humidity chamber with a microbalance.

  • Pyridine dihydrochloride salt sample.

Procedure:

  • Sample Preparation: Place a known mass of the pyridine dihydrochloride salt into the sample pan of the gravimetric sorption analyzer.

  • Drying: Pretreat the sample by drying it under a flow of dry nitrogen gas at an appropriate temperature (determined by thermal analysis to be below the decomposition point) until a constant weight is achieved. This establishes a dry reference weight.[14]

  • Sorption Analysis: Expose the dried sample to a controlled relative humidity (e.g., 80% RH) at a constant temperature (e.g., 25°C).[14]

  • Equilibration: Monitor the sample weight over time until it reaches a new equilibrium (constant weight).[5]

  • Calculation: Calculate the percentage of water uptake using the following formula: % Water Uptake = [(Wet Weight - Dry Weight) / Dry Weight] * 100

Data Interpretation: The percentage of water uptake can be used to classify the hygroscopicity of the material according to pharmacopeial standards.

% Water UptakeHygroscopicity Classification
< 0.2%Non-hygroscopic
≥ 0.2% and < 2%Slightly hygroscopic
≥ 2% and < 15%Hygroscopic
≥ 15%Very hygroscopic
Sufficient to form a liquidDeliquescent

This table is a general guide; refer to specific pharmacopeias for official classifications.

Protocol 2: Drying a Hygroscopic Pyridine Dihydrochloride Salt

Objective: To remove absorbed moisture from a pyridine dihydrochloride salt.

Method A: Vacuum Oven Drying (for thermally stable salts)

  • Thermal Analysis: Before heating, perform thermogravimetric analysis (TGA) to determine the decomposition temperature of your salt.

  • Drying Setup: Place the salt in a shallow glass dish inside a vacuum oven.

  • Drying Conditions: Heat the oven to a temperature well below the decomposition point (e.g., 40-60°C) and apply a high vacuum.

  • Drying Time: Dry for several hours or overnight until a constant weight is achieved.

  • Cooling: Allow the salt to cool to room temperature under vacuum before transferring it to a desiccator.

Method B: Recrystallization/Precipitation

  • Dissolution: Dissolve the moist salt in a minimal amount of a suitable polar solvent in which it is highly soluble (e.g., absolute ethanol).

  • Precipitation: Add a non-polar, anhydrous anti-solvent in which the salt is insoluble (e.g., dry diethyl ether) dropwise with stirring until precipitation is complete.[11]

  • Filtration: Quickly filter the precipitated salt under an inert atmosphere if possible.

  • Drying: Dry the filtered salt under high vacuum to remove residual solvents.

Safety Note: Always handle pyridine and its derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

  • API Hygroscopicity - Pharma Innovation. (n.d.).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.).
  • Hygroscopicity Testing - BOC Sciences. (n.d.).
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem. (n.d.).
  • A novel methodology for assessing the hygroscopicity of aerosol filter samples - AMT. (2025, February 3).
  • Hygroscopicity of pharmaceutical crystals. - University Digital Conservancy. (n.d.).
  • API Particle Size Challenges: Ensuring Pharma Quality - Neuland Labs. (2023, December 21).
  • API Properties & Their Impact on Drug Performance - BOC Sciences. (n.d.).
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31).
  • Co-processing with excipients to reduce hygroscopicity. - ResearchGate. (n.d.).
  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.).
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. (2023, January 5).
  • (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025, August 6).
  • Pyridinium chloride - Grokipedia. (n.d.).
  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. (2017, June 6).
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15).
  • Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating - RSC Publishing. (2019, October 4).
  • Drying Techniques in Pharmaceutical Processing | PDF - Scribd. (n.d.).
  • Pyridinium chloride 628-13-7 wiki - Guidechem. (n.d.).
  • Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation - MilliporeSigma. (n.d.).
  • Moisture Control and Degradation Management - American Pharmaceutical Review. (2024, February 27).
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22).
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, December 14).
  • Preparation of anhydrous pyridine hydrochloride. (n.d.).
  • Pyridine hydrochloride | 628-13-7 - ChemicalBook. (n.d.).
  • Addressing the stability and hygroscopicity of pyridinium salts - Benchchem. (n.d.).
  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - ResearchGate. (2022, September 20).
  • Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures | ACS Earth and Space Chemistry. (2024, April 27).
  • Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects on the Growth Factor. (n.d.).
  • Softness of hydrated salt crystals under deliquescence - Research Collection. (2023, February 25).
  • Salt crystallization and deliquescence triggered by humidity cycles in nanopores - arXiv. (2025, November 3).

Sources

Optimization

Technical Support Center: Crystallization of 2-(Azetidin-3-yl)-6-fluoropyridine

Document ID: TSC-CRYST-48B-001 Introduction: The Critical Role of Crystallization for 2-(Azetidin-3-yl)-6-fluoropyridine Welcome to the technical support center for 2-(Azetidin-3-yl)-6-fluoropyridine. This molecule, feat...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-CRYST-48B-001

Introduction: The Critical Role of Crystallization for 2-(Azetidin-3-yl)-6-fluoropyridine

Welcome to the technical support center for 2-(Azetidin-3-yl)-6-fluoropyridine. This molecule, featuring a pyridine core and a strained azetidine ring, presents unique challenges and opportunities in its solid-state chemistry.[1][2] Proper crystallization is not merely a purification step; it is the critical process that defines the final Active Pharmaceutical Ingredient's (API) physical properties, including stability, solubility, and bioavailability.[3][]

Minor variations in the crystallization process can lead to significant changes in crystal form (polymorphism), particle size, and purity, which can impact downstream processing and the ultimate therapeutic efficacy of the drug product.[5] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you, the research and development scientist, with the foundational knowledge and practical steps to develop a robust and reproducible crystallization process for this API.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is selecting the right solvent so critical for the crystallization of this API?

Solvent selection is the most crucial parameter in developing a crystallization process.[6] The solvent system dictates the solubility curve of 2-(Azetidin-3-yl)-6-fluoropyridine, which in turn governs the achievable supersaturation, yield, and crystal form.[7][8] Key interactions to consider for this molecule include:

  • Hydrogen Bonding: The azetidine ring contains a secondary amine (a hydrogen bond donor and acceptor), and the pyridine nitrogen is a hydrogen bond acceptor.[2][9] Protic solvents (like alcohols) or polar aprotic solvents with hydrogen bond accepting capabilities (like acetone or acetonitrile) can interact strongly with these sites, influencing solubility and potentially forming different crystal packing arrangements or solvates.[10]

  • Polarity and Dipole Interactions: The fluoro-substituted pyridine ring creates a distinct dipole moment. Solvents with complementary polarity will have a significant effect on solubility.[10][11]

An inappropriate solvent can lead to poor yield, impurity inclusion, the formation of an unstable polymorph, or "oiling out," where the compound separates as a liquid phase instead of a solid.[5][12]

Q2: What is polymorphism and why should I be concerned about it with 2-(Azetidin-3-yl)-6-fluoropyridine?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability.[3] For a pharmaceutical compound, an uncontrolled polymorphic transformation can be catastrophic, potentially leading to a loss of efficacy or adverse patient outcomes.[5]

The choice of solvent, cooling rate, and level of supersaturation are all key factors that can influence which polymorphic form crystallizes.[13] Given the molecule's capacity for varied intermolecular interactions (hydrogen bonding, π-stacking from the pyridine ring), it is prudent to assume that polymorphism is possible and to design experiments to identify and control the desired, most stable form.

Q3: Should I use a single solvent or a solvent/anti-solvent system?

Both approaches have merit and the optimal choice is system-dependent.

  • Single Solvent (Cooling Crystallization): This method is often preferred for its simplicity. It involves dissolving the API in a suitable solvent at an elevated temperature and then cooling to induce crystallization. The ideal solvent exhibits high solubility at high temperatures and low solubility at low temperatures, ensuring a good yield.

  • Solvent/Anti-Solvent System: This technique is useful when a single solvent with the desired temperature-solubility profile cannot be found. The API is dissolved in a "solvent" in which it is freely soluble, and then an "anti-solvent" (in which the API is poorly soluble) is added to induce supersaturation and crystallization.[7] This method provides an additional level of control over supersaturation but adds complexity, as mixing rates and addition points become critical parameters.[3] Binary and even ternary solvent mixtures can sometimes offer superior results compared to single solvents.[6][7]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your crystallization experiments.

Scenario 1: My compound "oils out" or forms an amorphous precipitate instead of crystals. What's happening and how do I fix it?

Cause: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the level of supersaturation is too high, causing the solute to separate as a supercooled liquid phase rather than nucleating to form an ordered crystal lattice.[12] This is often a problem with compounds that have low melting points or when cooling is too rapid.[12]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation Generation:

    • Slower Cooling: Decrease the cooling rate significantly (e.g., from 20°C/hour to 5°C/hour). This gives molecules more time to orient themselves into a crystal lattice.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it much more slowly and with efficient mixing to avoid localized areas of very high supersaturation.[3]

  • Decrease the Overall Supersaturation Level:

    • Increase Solvent Volume: Use a more dilute starting solution. This lowers the concentration and requires a lower temperature to be reached before nucleation begins, often outside the LLPS zone.

    • Change the Solvent System: Select a solvent in which the API is slightly less soluble. This will naturally lead to a lower supersaturation level for a given concentration and temperature drop.

  • Introduce Seed Crystals: Seeding the solution with a small amount of crystalline material provides a template for growth, bypassing the difficult primary nucleation step and encouraging crystallization at a lower supersaturation level, which can prevent oiling out.[12]

Scenario 2: The crystallization yield is very low.

Cause: A low yield indicates that a significant amount of the API remains dissolved in the mother liquor at the final crystallization temperature.

Troubleshooting Steps:

  • Optimize the Solvent System: The primary cause is often a suboptimal solvent choice. You need a solvent where the solubility is high at the initial temperature but very low at the final temperature.

    • Conduct a Solubility Screen: Systematically test the solubility of your compound in a range of solvents at both high and low temperatures to identify a system with a steep solubility curve.

    • Consider an Anti-Solvent: If a single solvent is not providing a sufficient yield, introducing an anti-solvent can dramatically decrease the final solubility and increase the yield.

  • Lower the Final Temperature: Ensure you are cooling to the lowest practical temperature for your process to maximize the amount of product that crystallizes out of solution.

  • Increase Concentration: If you are not limited by solubility at the starting temperature, increasing the initial concentration of the API will lead to a higher overall yield.

  • Allow Sufficient Time: Ensure the crystallization is held at the final temperature long enough for the system to reach equilibrium.

Scenario 3: The resulting crystals are very small (fines) and difficult to filter.

Cause: The formation of fine particles is typically due to rapid nucleation, where many crystal nuclei form simultaneously, leaving little solute for subsequent growth.[]

Troubleshooting Steps:

  • Reduce the Cooling Rate: As with oiling out, a slower cooling rate reduces the maximum supersaturation level, favoring crystal growth over nucleation.[]

  • Decrease Agitation: High agitation rates can cause secondary nucleation, where new crystals are formed from collisions with existing crystals.[5] Reduce the stirring speed, especially after nucleation has begun.

  • Implement Seeding: A well-designed seeding strategy is one of the most effective ways to control particle size. Introducing a controlled number of seed crystals allows them to grow to a larger size without competition from excessive primary nucleation.

  • Use a Wider Metastable Zone Width (MSZW): Select a solvent system where the MSZW (the region between the solubility curve and the nucleation curve) is wider. This provides a larger operating window to control crystal growth before spontaneous nucleation occurs.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for identifying promising solvents for the crystallization of 2-(Azetidin-3-yl)-6-fluoropyridine.

Objective: To identify solvents that provide a steep solubility curve, promoting high yield upon cooling.

Methodology:

  • Solvent Selection: Choose a diverse range of solvents based on polarity, hydrogen bonding capability, and safety (See Table 1).

  • Sample Preparation: Accurately weigh approximately 20 mg of 2-(Azetidin-3-yl)-6-fluoropyridine into several 4 mL glass vials.

  • Initial Solubility Test (Room Temperature):

    • To each vial, add a solvent in 0.1 mL increments, vortexing for 1-2 minutes after each addition.

    • Record the volume of solvent required to completely dissolve the solid at room temperature (~22°C). This gives an indication of low-temperature solubility.

  • High-Temperature Solubility Test:

    • For vials where the solid did not fully dissolve, heat the suspension in controlled increments (e.g., to 40°C, then 60°C) on a hot plate with stirring.

    • Continue adding solvent in 0.1 mL increments at the elevated temperature until the solid fully dissolves. Record the total volume and temperature.

  • Cooling Test:

    • Allow the vials that formed a clear solution at high temperature to cool slowly to room temperature, and then further cool in an ice bath (~0-5°C).

    • Observe the nature of the solid that forms (crystalline, amorphous, oil) and estimate the amount of precipitate.

  • Analysis: A good candidate solvent will require a relatively small volume to dissolve the API at high temperature but will show a large amount of crystalline precipitate upon cooling.

Table 1: Suggested Solvents for Initial Screening
Solvent ClassExample SolventsRationale for Inclusion
Alcohols (Protic) Methanol, Ethanol, IsopropanolHydrogen bond donors/acceptors, good for dissolving polar compounds.[10]
Ketones (Polar Aprotic) Acetone, Methyl Ethyl KetonePolar with H-bond accepting carbonyl, often good crystallizing solvents.
Esters (Polar Aprotic) Ethyl Acetate, Isopropyl AcetateModerate polarity, good for creating supersaturation.
Ethers (Weakly Polar) 2-Methyl-THF, MTBELower polarity, can be useful as anti-solvents or for less polar compounds.
Hydrocarbons (Apolar) Heptane, TolueneLikely to be anti-solvents due to the polar nature of the API.
Nitriles (Polar Aprotic) AcetonitrileDipolar aprotic solvent, often used in crystallization.[13]
Water H₂OHighly polar, protic. May be an effective anti-solvent when paired with a miscible organic solvent like ethanol or acetone.

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection and Crystallization Development Workflow

This diagram illustrates the logical flow from initial screening to process optimization.

Solvent_Selection_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Troubleshooting & Optimization cluster_3 Phase 4: Final Process Start Define API Properties (Polarity, H-bonding) Screen Solvent Solubility Screen (Hot & Cold) Start->Screen Select Diverse Solvents Analyze Analyze Solubility Data (Identify Steep Curves) Screen->Analyze Collect Data Select Select Candidate Solvents (e.g., Ethanol, Acetone, EtOAc) Analyze->Select Method Develop Crystallization Method (Cooling vs. Anti-Solvent) Select->Method Initial_Exp Perform Small-Scale Crystallization Experiments Method->Initial_Exp Evaluate Evaluate Crystals (Yield, Purity, PSD, Form) Initial_Exp->Evaluate Troubleshoot Troubleshoot Issues (Oiling Out, Low Yield, Fines) Evaluate->Troubleshoot Problem Identified Final Define Robust Crystallization Process Evaluate->Final Process Meets Specs Optimize Optimize Parameters (Cooling Rate, Seeding, Conc.) Troubleshoot->Optimize Optimize->Evaluate Re-evaluate

Caption: Workflow for solvent screening and crystallization process development.

Diagram 2: Troubleshooting Decision Tree for "Oiling Out"

This diagram provides a logical path for addressing liquid-liquid phase separation.

Oiling_Out_Troubleshooting Start Problem: Compound 'Oils Out' during crystallization Check_Supersat Is the rate of supersaturation high? Start->Check_Supersat Slow_Rate Action: Reduce rate - Slower cooling - Slower anti-solvent addition Check_Supersat->Slow_Rate Yes Check_Conc Is the starting concentration high? Check_Supersat->Check_Conc No Re_Evaluate Re-run experiment and evaluate outcome Slow_Rate->Re_Evaluate Dilute Action: Reduce concentration - Use more solvent Check_Conc->Dilute Yes Check_Nucleation Is primary nucleation difficult or uncontrolled? Check_Conc->Check_Nucleation No Dilute->Re_Evaluate Seed Action: Introduce seed crystals at low supersaturation Check_Nucleation->Seed Yes Change_Solvent Persistent Issue: Re-evaluate solvent system. Choose a solvent with lower solubility. Check_Nucleation->Change_Solvent No / Unsure Seed->Re_Evaluate Re_Evaluate->Change_Solvent Issue Persists

Caption: Decision tree for troubleshooting "oiling out" phenomena.

References

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Scite.ai.
  • API Crystallization.
  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds
  • 2-(Azetidin-3-yl)-6-fluoropyridine. ChemScene.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evapor
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines.
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv
  • Synthesis and Characterization of Pyridine Transition Metal Complexes. JSciMed Central.
  • Azetidine. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Substituted Pyridine Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. Functionalizing the 2- or 6-position of a pyridine ring presents a unique dual challenge: electronic deactivation and severe steric hindrance .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. Functionalizing the 2- or 6-position of a pyridine ring presents a unique dual challenge: electronic deactivation and severe steric hindrance . When a bulky substituent occupies the 6-position, it creates a steric shield adjacent to the nitrogen lone pair. During transition-metal catalysis, this nitrogen often coordinates to the metal center, drawing the bulky 6-substituent directly into the coordination sphere. This phenomenon poisons the catalyst, impedes oxidative addition, and completely blocks transmetalation or reductive elimination.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these bottlenecks using state-of-the-art ligand design and radical chemistry.

Part 1: Troubleshooting Cross-Coupling Reactions (FAQs)

Q1: Why do my Suzuki-Miyaura couplings fail with 2-halo-6-substituted pyridines, and how do I fix it?

The Causality: Standard palladium catalysts like Pd(PPh₃)₄ generate a crowded bis-ligated Pd(0) active species. When reacting with a 2-halo-6-substituted pyridine, the bulky 6-substituent clashes with the phosphine ligands during the oxidative addition step. Even if oxidative addition occurs, the resulting Pd(II) intermediate is too sterically congested to undergo transmetalation with the boronic acid[1].

The Solution: Transition to monoligated, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands are large enough to force the formation of a highly active 12-electron monoligated Pd(0) species, yet flexible enough to accommodate the bulky pyridine during the catalytic cycle[2]. We highly recommend using XPhos Pd G3 or G4 palladacycles , which ensure a perfect 1:1 Pd-to-ligand ratio and rapidly generate the active Pd(0) species under mild, weakly basic conditions.

Q2: How can I optimize Buchwald-Hartwig aminations for 6-substituted pyridines?

The Causality: In C–N bond formation, reductive elimination is typically the rate-determining step. A 6-substituted pyridine bound to a Pd(II)-amine complex creates immense steric drag, often leading to off-target β-hydride elimination (yielding a dehalogenated pyridine) instead of the desired C–N coupling[3]. Furthermore, the basicity of the amine can lead to competitive coordination.

The Solution: Employ BrettPhos or RuPhos ligands. BrettPhos is specifically engineered for primary amines; its extreme steric bulk accelerates reductive elimination by "pushing" the two coupling partners together. For secondary amines, RuPhos is preferred. Ensure you use a strong, non-nucleophilic base like NaOtBu or K₃PO₄ (finely milled) to facilitate the deprotonation of the amine without interfering with the Pd center[4].

Part 2: Alternative Strategies (FAQs)

Q3: Are there metal-free or alternative ways to functionalize the 6-position without cross-coupling?

The Causality: If metal coordination is the root cause of the steric clash, removing the metal from the C–C bond-forming step entirely is the most logical workaround.

The Solution: The Minisci Reaction (radical C–H alkylation) is highly effective for electron-deficient heteroarenes. By generating an alkyl radical (via photoredox catalysis or persulfate oxidation), the radical adds directly to the protonated pyridine at the 2- or 6-position. Because this is a radical addition rather than a metal-mediated insertion, steric hindrance plays a significantly smaller role, allowing for the installation of bulky alkyl groups (e.g., tert-butyl or cyclohexyl) that would be impossible via Suzuki coupling[5].

Q4: How does the N-oxide strategy work to bypass catalyst poisoning?

The Causality: Pyridine nitrogen lone pairs are notorious for irreversibly binding to Pd or Cu catalysts. The Solution: Pre-oxidizing the pyridine to a pyridine N-oxide (using mCPBA) temporarily masks the lone pair, preventing catalyst poisoning. The N-oxide also alters the electronic distribution, making the adjacent 2/6 positions highly susceptible to nucleophilic attack or radical addition[6]. Post-functionalization, the N-oxide is easily reduced back to the pyridine using PCl₃ or ammonium formate/Pd-C.

Part 3: Quantitative Data & Ligand Selection

To streamline your optimization process, consult the following matrix for pairing 6-substituted pyridines with the correct catalytic system.

Reaction TypeChallengeRecommended Ligand / CatalystBase / AdditiveTypical Yield Range
Suzuki-Miyaura Hindered TransmetalationXPhos Pd G3 (1-3 mol%)K₃PO₄ (aq) or Cs₂CO₃75% - 95%
Buchwald-Hartwig Slow Reductive EliminationBrettPhos Pd G3 (2-5 mol%)NaOtBu60% - 88%
Minisci Alkylation Catalyst PoisoningIr(ppy)₃ (Photoredox)TFA (to protonate Py)55% - 80%
Direct Amination Metal IncompatibilityNone (Use Pyridine N-Oxide)PyBroP / Amine70% - 90%

Part 4: Step-by-Step Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling (Self-Validating System)

This protocol uses a pre-catalyst to ensure the exact stoichiometric generation of the active Pd(0) species, preventing the formation of unreactive Pd black.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 2-bromo-6-methylpyridine (1.0 equiv, 1.0 mmol), the bulky arylboronic acid (1.5 equiv, 1.5 mmol), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Solvent & Base: Add degassed THF (5.0 mL) to dissolve the organic components. Add a degassed aqueous solution of K₃PO₄ (0.5 M, 3.0 equiv, 6.0 mL). Causality: The biphasic system prevents the base from degrading the active catalyst while facilitating transmetalation.

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 40 °C for 4–6 hours. (The low temperature prevents protodeboronation of the boronic acid).

  • Validation Check: Monitor by TLC/LC-MS. The reaction should turn from yellow to a clear, dark orange. If black precipitate forms within 10 minutes, oxygen has infiltrated the system.

  • Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Photoredox Minisci Alkylation

This protocol utilizes visible light to generate radicals, bypassing metal-coordination steric clashes entirely.

  • Preparation: In a 10 mL Schlenk tube, combine the 6-substituted pyridine (1.0 equiv, 0.5 mmol), the alkyl carboxylic acid (radical precursor, 3.0 equiv), and the photocatalyst [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).

  • Activation: Add degassed DMSO (5 mL), followed by trifluoroacetic acid (TFA, 1.5 equiv) and ammonium persulfate (NH₄)₂S₂O₈ (1.5 equiv). Causality: TFA protonates the pyridine, lowering its LUMO and directing the nucleophilic alkyl radical strictly to the 2/6 position.

  • Irradiation: Irradiate the mixture with a 34 W Blue LED (440 nm) at room temperature for 12 hours under an argon atmosphere.

  • Workup: Quench with saturated NaHCO₃ to neutralize the TFA, extract with DCM, and purify via silica gel chromatography.

Part 5: Mechanistic Workflows

Diagram 1: Overcoming Steric Clash in the Catalytic Cycle

The following diagram illustrates where steric hindrance halts the standard cross-coupling cycle and how bulky ligands (like XPhos) rescue the pathway.

CatalyticCycle Pd0 Monoligated Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Steric Clash Point) Pd0->OxAdd 2-Halo-6-R-Pyridine TransMet Transmetalation (XPhos Facilitates) OxAdd->TransMet Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Overcomes Hindrance RedElim->Pd0 6-Substituted Product

Figure 1: Palladium catalytic cycle highlighting the steric bottleneck and ligand-mediated rescue.

Diagram 2: Minisci Radical Pathway

This diagram outlines the metal-free radical addition pathway, demonstrating how bypassing metal coordination eliminates steric constraints.

MinisciPathway RadGen Radical Generation (Photoredox/Persulfate) RadAdd Radical Addition (To Pyridinium C2/C6) RadGen->RadAdd Alkyl Radical Oxidation Oxidation of Radical Intermediate RadAdd->Oxidation Pyridinyl Radical Deprot Deprotonation (Rearomatization) Oxidation->Deprot Pyridinium Cation Deprot->RadGen Product Formed

Figure 2: Minisci reaction mechanism bypassing metal-coordination steric hindrance via radical addition.

References

  • BenchChem Technical Support. "An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine." BenchChem,
  • BenchChem Technical Support. "2-Chloro-3-(trimethylsilyl)pyridine | 77332-76-4." BenchChem,
  • BenchChem Technical Support. "tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)
  • BenchChem Technical Support. "(6-Chloropyridin-2-yl)methanol|CAS 33674-97-4." BenchChem,
  • Jin, J., & MacMillan, D. W. C. "Photo- and Metal-Mediated Deconstructive Approaches to Cyclic Aliphatic Amine Diversification.
  • ResearchGate. "Radical Generation Enabled by Photoinduced N–O Bond Fragmentation.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-(Azetidin-3-yl)-6-fluoropyridine Dihydrochloride

For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is a non-negotiable cornerstone of the discovery pipeline. The molecule 2-(Azetidin-3-yl)-6-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is a non-negotiable cornerstone of the discovery pipeline. The molecule 2-(Azetidin-3-yl)-6-fluoropyridine is a key heterocyclic scaffold, and its dihydrochloride salt form presents a unique analytical challenge. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a predictive framework grounded in fundamental principles. We will explore the causal factors influencing the spectrum, detail a robust experimental protocol, and objectively compare ¹H NMR with alternative analytical techniques to create a self-validating system for structural elucidation.

Part 1: Deconstructing the Predicted ¹H NMR Spectrum

Due to the highly specific nature of this compound, a publicly available, assigned spectrum is not readily accessible. Therefore, this analysis is built upon a predictive model, synthesizing empirical data from structurally related fragments and established NMR principles. This approach mirrors the day-to-day interpretive and predictive work of an application scientist.

Key Structural & Electronic Considerations

The ¹H NMR spectrum of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride is dictated by three primary factors:

  • The 6-Fluoropyridine Ring: The strongly electronegative fluorine atom exerts a significant influence on the electronic environment of the pyridine ring protons. This results in characteristic chemical shifts and through-bond scalar couplings (J-couplings), specifically long-range H-F couplings.

  • The Azetidine Ring: This four-membered, strained ring has distinct proton environments. The dihydrochloride form ensures the azetidine nitrogen is protonated, becoming a positively charged ammonium cation.

  • Dihydrochloride Salt Form: Both the pyridine nitrogen and the azetidine nitrogen are protonated. This has a profound deshielding effect, causing all adjacent protons to shift significantly downfield (to a higher ppm value) compared to their neutral counterparts. This is due to the increased positive charge on the molecule, which withdraws electron density from the surrounding protons.[1][2][3] The use of a polar aprotic solvent like DMSO-d₆ is standard for such salts to ensure solubility and minimize proton exchange with the solvent.[4][5]

Predicted Spectral Assignments

The following table summarizes the predicted ¹H NMR data for the target molecule, assuming analysis in DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
H-4 (Pyridine) 8.20 - 8.40Triplet of doublets (td)³JHH ≈ 8.0, ⁴JHF ≈ 5.51H
H-5 (Pyridine) 7.60 - 7.80Doublet of doublets (dd)³JHH ≈ 8.0, ³JHH ≈ 2.51H
H-3 (Pyridine) 7.40 - 7.60Doublet of doublets (dd)³JHH ≈ 8.0, ⁴JHH ≈ 2.51H
H-3' (Azetidine) 4.50 - 4.70Quintet (p)³JHH ≈ 8.51H
H-2'/H-4' (Azetidine) 4.20 - 4.40Triplet (t)³JHH ≈ 8.54H
NH₂⁺ (Azetidine) 9.50 - 10.50Broad singlet (br s)N/A2H
NH⁺ (Pyridine) 14.0 - 15.0Broad singlet (br s)N/A1H

Causality Behind Predictions:

  • Pyridine Protons (H-3, H-4, H-5): In a neutral 2-fluoropyridine, the proton ortho to the fluorine (H-3) would be significantly affected.[6] However, the protonation of the pyridine nitrogen is the dominant effect, causing a general downfield shift for all ring protons.[1] The H-4 proton is expected to be the most downfield of the ring protons (excluding the NH⁺) due to its position relative to the protonated nitrogen and the fluorine. Its multiplicity as a triplet of doublets arises from coupling to H-3 and H-5 (³JHH) and a longer-range coupling to the fluorine (⁴JHF).[7]

  • Azetidine Protons (H-2', H-3', H-4'): The strained azetidine ring protons in a hydrochloride salt typically appear in the 4.0-5.0 ppm range.[8][9] The methine proton (H-3') will be split by the four equivalent methylene protons (H-2'/H-4'), resulting in a quintet. The four methylene protons will be split by the single methine proton, appearing as a triplet.

  • NH Protons: The protonated nitrogens (NH⁺ and NH₂⁺) are exchangeable protons and will appear as broad singlets at a very downfield chemical shift, particularly the pyridine NH⁺. Their exact position is highly dependent on concentration and residual water content.[4]

Part 2: A Validated Experimental Protocol

To ensure reproducible and high-quality data, the following protocol is recommended. This workflow represents a self-validating system by incorporating checks for sample integrity and instrument performance.

Step-by-Step Methodology for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride.

    • Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[5][10] DMSO-d₆ is chosen for its excellent ability to dissolve polar hydrochloride salts and its high boiling point.

    • Vortex the sample for 30 seconds to ensure complete dissolution.

    • Using a Pasteur pipette plugged with glass wool, filter the solution into a clean, dry 5 mm NMR tube to a height of ~4-5 cm.[11] This removes any particulate matter that could degrade spectral quality.

  • Instrument Setup & Calibration:

    • Use a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Insert the sample into the NMR magnet and allow it to thermally equilibrate for 5-10 minutes.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover a range of -2 to 16 ppm to ensure all signals, including the highly deshielded NH protons, are captured.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat spectral baseline.

    • Calibrate the chemical shift axis by referencing the residual DMSO peak to 2.50 ppm.[12]

    • Integrate all signals to determine the relative proton ratios.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve Solubilization transfer Filter into NMR Tube dissolve->transfer Purification insert Insert Sample & Equilibrate transfer->insert lock Lock & Shim insert->lock Optimization acquire Acquire 1D Proton Spectrum lock->acquire Measurement process FT, Phasing, Baseline Correction acquire->process reference Reference to DMSO @ 2.50 ppm process->reference Calibration analyze Integrate & Analyze Peaks reference->analyze Interpretation

Caption: Workflow for ¹H NMR Analysis.

Part 3: Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, a multi-technique approach provides the highest level of confidence. Below is a comparison of ¹H NMR with other powerful analytical methods for characterizing this specific molecule.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
¹H NMR Proton environment, connectivity (via J-coupling), relative stoichiometry.Excellent for initial structural framework and isomer differentiation.Can have signal overlap in complex regions; NH signals can be broad.
¹³C NMR Number and type of unique carbon atoms (CH₃, CH₂, CH, C).Confirms the carbon skeleton (e.g., 5 carbons in pyridine, 2 in azetidine).Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.[11]
2D NMR (COSY, HSQC) Correlation between nuclei. COSY shows H-H couplings; HSQC shows direct H-C one-bond correlations.[13][14]Unambiguously links protons to the carbons they are attached to (HSQC).[15] Confirms neighboring protons (COSY), validating the J-coupling interpretation.[16]Requires more instrument time and more complex data interpretation.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.[17]Confirms the molecular formula and provides evidence of structural fragments.[18][19] Essential for confirming identity.Does not provide information on atom connectivity or stereochemistry. Isomer differentiation can be difficult.
X-ray Crystallography Unambiguous 3D atomic arrangement in the solid state.[20][21][22]The "gold standard" for absolute structure determination, providing precise bond lengths and angles.[23]Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[23] The structure may differ from the solution-state conformation.
Logical Workflow for Complete Structural Elucidation

A comprehensive and self-validating approach to characterizing a novel molecule like 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride would follow a logical progression, using the strengths of each technique to overcome the limitations of others.

G MS Mass Spectrometry (Confirm Formula) H_NMR 1H NMR (Propose Structure) MS->H_NMR Provides MW C_NMR 13C NMR (Confirm C Skeleton) H_NMR->C_NMR Guides C assignments TwoD_NMR 2D NMR (COSY, HSQC) (Confirm Connectivity) H_NMR->TwoD_NMR Confirms H-H/H-C bonds C_NMR->TwoD_NMR Validates skeleton Final Confirmed Structure TwoD_NMR->Final Unambiguous Linkage

Caption: Integrated workflow for structural elucidation.

References

  • Effects of Solvent, Protonation, and N-Alkylation on the ¹⁵N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. Available at: [Link]

  • The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th.. - Filo. Available at: [Link]

  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. MDPI. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]

  • Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. ACS Publications. Available at: [Link]

    • Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. Available at: [Link]

  • Chemical shift values [ppm] in 1 H and 13 C NMR spectra of 2,6 PDA determined. ResearchGate. Available at: [Link]

  • Azetidine hydrochloride. PubChem. Available at: [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. Available at: [Link]

  • ¹H | dimethyl sulfoxide-d6 | NMR Chemical Shifts. NMRS.io. Available at: [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. ACS Publications. Available at: [Link]

  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. ResearchGate. Available at: [Link]

  • NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). AIP Publishing. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. University of Southern Mississippi. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • X-ray Determination Of Molecular Structure. EBSCO. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Available at: [Link]

  • ¹H NMR (DMSO-d6). The Royal Society of Chemistry. Available at: [Link]

  • X-Ray Crystallography Structure, Applications & Examples. Study.com. Available at: [Link]

  • ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]

  • NMR Coupling Constants. Iowa State University. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Pyridine. SpectraBase. Available at: [Link]

  • 2-Fluoropyridine. SpectraBase. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

  • X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

Sources

Comparative

A Predictive and Comparative Guide to the 13C NMR Chemical Shifts of 2-(Azetidin-3-yl)-6-fluoropyridine 2HCl

This in-depth technical guide provides a detailed analysis and prediction of the ¹³C NMR chemical shifts for 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (2HCl). In the absence of directly published experimental da...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis and prediction of the ¹³C NMR chemical shifts for 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (2HCl). In the absence of directly published experimental data for this specific salt, this guide leverages a first-principles approach, comparing data from structurally analogous compounds to build a robust and scientifically-grounded predictive model. This resource is intended for researchers, synthetic chemists, and drug development professionals who require a reliable method for identifying and characterizing this compound.

Our analysis is built upon the foundational understanding of how various structural features—including the pyridine and azetidine rings, fluorine substitution, and, critically, dual protonation—collectively influence the electronic environment and, consequently, the ¹³C NMR spectrum.

Molecular Structure and Carbon Atom Numbering

To ensure clarity throughout this guide, the following systematic numbering is applied to the carbon atoms of 2-(Azetidin-3-yl)-6-fluoropyridine 2HCl. The dihydrochloride form implies protonation at both the pyridine and azetidine nitrogen atoms, which significantly impacts the chemical shifts.

Caption: Numbering scheme for 2-(Azetidin-3-yl)-6-fluoropyridine 2HCl.

Predicted ¹³C NMR Chemical Shifts and Comparative Analysis

The following table summarizes the predicted ¹³C NMR chemical shifts for the title compound, dissolved in a suitable solvent like D₂O or DMSO-d₆. The rationale for each prediction is detailed in the subsequent sections.

Carbon AtomPredicted Shift (ppm)Expected Multiplicity (¹JCF, ²JCF, etc.)Rationale & Comparative Insights
C6 162 - 166Doublet (¹JCF ≈ 240-250 Hz)Direct attachment to fluorine causes a large downfield shift and a characteristic large one-bond C-F coupling constant. Data from 2-fluoropyridine serves as a baseline.[1][2]
C2 155 - 159Doublet (³JCF ≈ 3-5 Hz)As the point of substitution, this carbon is significantly downfield. Protonation of the adjacent pyridine nitrogen further deshields it. A small three-bond C-F coupling is expected.
C4 145 - 149Doublet (³JCF ≈ 15-20 Hz)The para-carbon relative to the fluorine experiences a downfield shift due to protonation of the pyridine nitrogen.[3][4] A notable three-bond C-F coupling is anticipated.
C5 112 - 116Doublet (²JCF ≈ 35-40 Hz)This carbon is ortho to the fluorine atom, leading to a significant two-bond C-F coupling. Its chemical shift is influenced by both the fluorine and the protonated nitrogen.
C3 110 - 114Doublet (⁴JCF ≈ 3-5 Hz)Least affected by direct electronic effects of fluorine and the substituent, but still influenced by the overall aromatic system and protonation. A small four-bond C-F coupling may be observed.
32 - 36SingletThe methine carbon of the azetidine ring. Its chemical shift is influenced by the electron-withdrawing pyridinium substituent and the protonated azetidine nitrogen.
48 - 52SingletThese two equivalent methylene carbons are adjacent to the protonated nitrogen, which causes a significant downfield shift compared to neutral azetidine (approx. 20 ppm).[5]

In-Depth Rationale and Mechanistic Discussion

The 6-Fluoropyridinium Moiety

The chemical shifts of the pyridine ring are determined by a combination of three primary factors: the fluorine substituent, the azetidinyl substituent, and protonation.

  • Fluorine Substitution: Fluorine is highly electronegative and exerts a strong inductive (-I) and mesomeric (+M) effect. The most dramatic impact is on the directly attached carbon, C6 , which is shifted significantly downfield and exhibits a large one-bond coupling constant (¹JCF). The ortho carbon (C5 ) and para carbon (C4 ) are also strongly affected, showing significant two- and three-bond couplings, respectively.[6]

  • Azetidinyl Substitution at C2: The azetidinyl group at the C2 position acts as a substituent, influencing the electronic distribution of the ring. However, its effect is secondary to that of the fluorine and protonation.

  • Effect of Protonation: The formation of the dihydrochloride salt protonates the pyridine nitrogen. This is a critical factor. Protonation of the pyridine nitrogen leads to a significant deshielding (downfield shift) of the α-carbons (C2, C6) and the γ-carbon (C4).[3] This effect is due to the increased positive charge and inductive withdrawal by the -N⁺H- group. The β-carbons (C3, C5) are less affected or may even experience a slight upfield shift.[3][7] This established trend is the primary reason for the predicted downfield shifts of C2, C4, and C6.

The Azetidinium Moiety

The azetidine ring's spectrum is simpler but equally affected by its substituent and protonation state.

  • Baseline Azetidine: In unsubstituted, neutral azetidine, the methylene carbons typically resonate around 20-25 ppm.[5]

  • Effect of Pyridinium Substituent: The electron-withdrawing nature of the 6-fluoropyridin-2-yl group attached to will cause a downfield shift for this methine carbon.

  • Effect of Protonation: The protonation of the azetidine nitrogen to form an azetidinium ion is the most significant factor for the carbons. The positive charge on the nitrogen atom strongly deshields the adjacent carbons, shifting them substantially downfield into the 48-52 ppm range. This is a well-documented effect in protonated amines.

Recommended Experimental Protocol

To validate the predictions in this guide, the following experimental protocol is recommended for acquiring a high-quality ¹³C NMR spectrum.

Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of 2-(Azetidin-3-yl)-6-fluoropyridine 2HCl.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is highly recommended as it will ensure the compound remains in its protonated salt form. Alternatively, DMSO-d₆ can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

NMR Instrument Parameters (400 MHz Spectrometer)
  • Experiment: Standard proton-decoupled ¹³C{¹H} experiment.

  • Solvent: D₂O or DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): 240-250 ppm (to cover the range from approx. -10 to 230 ppm).

  • Acquisition Time (AQ): 1.0 - 1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A longer delay may be needed for quaternary carbons, though none are present in this molecule.

  • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration, to achieve adequate signal-to-noise.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

Data Processing and Analysis
  • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum carefully.

  • Calibrate the chemical shift axis using the residual solvent signal or an internal standard.

  • Integrate the signals and analyze the chemical shifts and C-F coupling patterns.

  • (Optional) Perform DEPT-135 and DEPT-90 experiments to confirm the identity of CH (up) and CH₂ (down) signals. An HSQC experiment can be used to correlate each carbon to its attached protons for unambiguous assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (15-25 mg) dissolve 2. Dissolve in Solvent (0.7 mL D₂O or DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Setup ¹³C{¹H} Experiment (SW: 240 ppm, D1: 2s) transfer->setup acquire 5. Acquire Data (NS: 1024-4096) setup->acquire process 6. Fourier Transform & Phasing acquire->process calibrate 7. Calibrate Spectrum process->calibrate analyze 8. Analyze Shifts & Couplings calibrate->analyze confirm 9. (Optional) DEPT/HSQC analyze->confirm

Caption: Recommended workflow for the acquisition and analysis of the ¹³C NMR spectrum.

Conclusion

This guide presents a scientifically-grounded prediction of the ¹³C NMR spectrum of 2-(Azetidin-3-yl)-6-fluoropyridine 2HCl. By dissecting the molecule into its constituent parts and applying established principles of substituent effects and protonation-induced shifts derived from analogous compounds, we have constructed a reliable reference for its characterization. The key diagnostic features are expected to be the heavily downfield-shifted and split C6 signal due to the C-F bond, the downfield shifts of the pyridinium carbons (C2, C4), and the significantly deshielded azetidinium Cβ carbons. The provided experimental protocol offers a clear and robust pathway for the empirical validation of these predictions.

References

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [This source provides general context on azetidine characterization but was not directly used for specific shift prediction.]
  • Journal of the American Chemical Society (Various Authors). Provides foundational data on NMR spectroscopy of organic molecules, including those with chiral secondary amines.
  • Magnetic Resonance in Chemistry (Various Authors). (1988). Discusses substituent and hydrogen bonding effects in substituted pyridine N-oxides, relevant to understanding electronic effects in the pyridine ring.
  • Journal of the American Chemical Society (Various Authors). (2002). Contains articles and data related to the carbon-13 chemical shifts and carbon-fluorine coupling constants in fluoropyridines.
  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Provides typical chemical shift ranges for carbons within a strained azetidine ring system.
  • Mantch, H.H., & Smith, I.C.P. (1972). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. Discusses the significant impact of protonating solvents on the ¹³C chemical shifts of pyridine carbons.
  • The Royal Society of Chemistry (Various Authors). (2015). Publishes research with spectroscopic data for various substituted azetidines, offering context for substituent effects.
  • Hameed, A., et al. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry.
  • Fluorine Notes (Various Authors). (2017). "NMR spectral characteristics of fluorocontaining pyridines".
  • Australian Journal of Chemistry (Various Authors). (1981). Contains studies on the protonation of nitrogen-containing heterocyclic systems and its effect on ¹³C NMR.
  • Defense Technical Information Center (DTIC). (Various Dates).
  • Retcofsky, H. L., & Friedel, R. A. (1967). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry. [Link]

  • Maciel, G. E., & Natterstad, J. J. (1965). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes.
  • Alsaygh, A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry. Provides ¹³C data for various substituted pyridines. [Link]

  • Menéndez, J. C., et al. (2011). Three-component synthesis of highly functionalized aziridines and their transformation. Beilstein Journal of Organic Chemistry. Includes extensive NMR data for related nitrogen-containing heterocycles. [Link]

  • Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • SpectraBase. (2025). 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (2025). 3-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
  • Olah, G. A., et al. (Various Dates).
  • National Journal of Chemistry (Various Authors). (2011). Contains spectral data for various azetidine-2-ones, useful for understanding the ring system.
  • BenchChem Technical Guide. (2025). An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Alkyldiaziridines. Provides context for NMR of small, strained nitrogen-containing rings.
  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • University Chemistry Course Material. (Date N/A). 13C NMR Chemical Shift Table. Provides general ranges for common functional groups.

Sources

Validation

Structural Elucidation of Azetidinyl-Fluoropyridines: A Comparative Guide to HRAM-HCD vs. QqQ-CID Mass Spectrometry

Introduction Azetidinyl-fluoropyridines are increasingly prevalent motifs in modern drug discovery. They offer unique physicochemical properties, largely driven by the high ring strain of the azetidine core (approximatel...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction

Azetidinyl-fluoropyridines are increasingly prevalent motifs in modern drug discovery. They offer unique physicochemical properties, largely driven by the high ring strain of the azetidine core (approximately 25.4 kcal/mol) and the metabolic stability imparted by the fluoropyridine ring . During pharmacokinetic profiling, degradation studies, and metabolite identification, the accurate structural elucidation of these compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical bottleneck.

This guide objectively compares the analytical performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry utilizing Higher-energy Collisional Dissociation (HCD) against traditional Triple Quadrupole (QqQ) Mass Spectrometry utilizing Collision-Induced Dissociation (CID). By decoding the fragmentation causality of these specific chemical moieties, we provide a definitive framework for analytical scientists to select the optimal platform for their workflows.

Mechanistic Causality in Fragmentation

Understanding the gas-phase dissociation of azetidinyl-fluoropyridines requires examining the intrinsic properties of both functional groups. As an application scientist, you must look beyond the raw spectra and understand why these molecules break the way they do:

  • Azetidine Ring Cleavage : The four-membered azetidine ring is highly strained. Fragmentation pathways are typically initiated by the cleavage of the C2-N bond, which is often accompanied by specific hydrogen atom transfers. Because the azetidine nitrogen is highly basic, it readily accepts a proton during positive electrospray ionization (ESI+), making it the primary charge carrier and the epicenter of initial fragmentation.

  • Fluoropyridine Dynamics : The strong electronegativity of the fluorine atom heavily influences the electron distribution across the pyridine ring, directing fragmentation pathways. High-energy activation often results in the characteristic neutral loss of hydrogen fluoride (HF, -20 Da) or the ejection of a stabilized fluoropyridinyl cation.

The "1/3 Rule" and Why HCD Outperforms CID Here

In a standard QqQ-CID platform, the precursor ion undergoes multiple low-energy collisions. The inherent "1/3 rule" of quadrupole and ion trap CID often results in a low-mass cut-off, meaning fragments with an m/z less than one-third of the precursor are lost. This is detrimental for azetidinyl-fluoropyridines, as the isolated azetidinium reporter ion (m/z ~70) is frequently missed.

Conversely, HCD in an Orbitrap system is a beam-type collisional dissociation. It does not suffer from this low-mass cut-off, allowing for the capture of small, highly specific reporter ions while simultaneously providing sub-ppm mass accuracy to differentiate isobaric fragments.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating system using internal standards and mass-error checks. If the system fails the internal validation criteria, the run is automatically flagged, preventing the reporting of false structural assignments.

Step-by-Step LC-MS Workflow
  • Sample Preparation : Dissolve the azetidinyl-fluoropyridine analyte (e.g., 2-(azetidin-1-yl)-5-fluoropyridine) in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 10 ng/mL. Spike with 5 ng/mL of a stable isotope-labeled internal standard (SIL-IS) to validate ionization efficiency and matrix effects.

  • Chromatographic Separation :

    • Column : Reversed-phase C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phases : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 5 minutes. Note: The polar nature of the fluoropyridine group requires careful initial gradient control to ensure adequate column retention.

  • Ionization (ESI+) : Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Fragmentation Parameters :

    • Orbitrap HRAM-HCD : Resolution set to 70,000 (FWHM at m/z 200). Normalized Collision Energy (NCE) stepped at 20, 30, and 40 to capture both fragile and stable bonds.

    • QqQ-CID : Q1 and Q3 resolution set to Unit (0.7 Da FWHM). Collision Energy (CE) optimized between 15-35 eV using Argon as the collision gas.

  • Self-Validation Check : The analytical batch is considered validated only if the SIL-IS mass error is < 3 ppm (for the Orbitrap) and the chromatographic retention time drift is < 0.1 min across all injections.

LCMS_Workflow N1 Sample Prep Azetidinyl-Fluoropyridine + SIL-IS N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 Orbitrap HRAM (HCD) High Resolution, Low Mass Fragments N3->N4 Platform A N5 Triple Quadrupole (CID) Nominal Mass, MRM Transitions N3->N5 Platform B N6 Data Analysis Fragment Elucidation & Comparison N4->N6 N5->N6

Comparative LC-MS workflow for azetidinyl-fluoropyridine analysis.

Comparative Performance Data

The table below summarizes the quantitative fragmentation data for a model compound, 2-(azetidin-1-yl)-5-fluoropyridine (Theoretical Precursor[M+H]+ m/z 153.0823).

Table 1: Quantitative Comparison of Fragmentation Data

Fragment AssignmentQqQ-CID (Nominal m/z)Orbitrap HRAM-HCD (Accurate m/z)Mass Error (ppm)Relative Abundance (HCD vs CID)Diagnostic Value
[M+H]+ (Precursor) 153.1153.08251.3N/AParent Ion Confirmation
[M+H - C2H4]+ 125.1125.05121.1High / MediumConfirms Azetidine Core Cleavage
[M+H - HF]+ 133.1133.07620.9Medium / LowConfirms Fluorine Presence
[C4H8N]+ Not Detected70.06510.5High / N/ACritical Azetidinium Reporter Ion

Data Interpretation: While the QqQ-CID platform successfully identifies the primary ring-opening loss (m/z 125.1), it completely misses the m/z 70.1 azetidinium reporter ion due to the low-mass cutoff inherent to the quadrupole settings. The Orbitrap HCD captures this critical low-mass ion with high abundance and sub-ppm accuracy, providing definitive proof of the azetidine ring's presence .

Fragmentation_Logic M [M+H]+ Precursor m/z 153.08 Path1 Azetidine Ring Cleavage (-C2H4) M->Path1 Primary Pathway Path2 Fluoropyridine Defluorination (-HF) M->Path2 Secondary Pathway Frag1 Fluoropyridinyl Cation m/z 125.05 Path1->Frag1 Frag2 Azetidinyl Cation m/z 133.07 Path2->Frag2 SubFrag Azetidinium Reporter m/z 70.06 (HCD Only) Frag1->SubFrag High Energy Beam

Dominant fragmentation pathways of azetidinyl-fluoropyridines under HCD and CID conditions.

Conclusion

For the rigorous structural elucidation of azetidinyl-fluoropyridines, HRAM Orbitrap MS coupled with HCD provides superior analytical depth compared to traditional QqQ-CID . The ability to bypass low-mass cutoffs ensures the detection of critical azetidinium reporter ions, while sub-ppm mass accuracy definitively resolves isobaric interferences caused by the complex interplay of azetidine ring-opening and fluoropyridine defluorination pathways. For drug development professionals mapping complex metabolic pathways, investing in HRAM-HCD workflows is highly recommended to prevent structural misassignments.

References
  • Title: Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Mass spectra of 1,3-diarylazetidin-3-ols and related compounds Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

Comparative

HPLC method development for 2-(Azetidin-3-yl)-6-fluoropyridine purity

An In-Depth Guide to HPLC Method Development and Validation for the Purity of 2-(Azetidin-3-yl)-6-fluoropyridine A Senior Application Scientist's Perspective on Building a Robust, Stability-Indicating Assay In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development and Validation for the Purity of 2-(Azetidin-3-yl)-6-fluoropyridine

A Senior Application Scientist's Perspective on Building a Robust, Stability-Indicating Assay

In the landscape of pharmaceutical development, the synthesis of novel heterocyclic compounds like 2-(Azetidin-3-yl)-6-fluoropyridine marks a significant step. However, the true measure of its potential lies in our ability to rigorously assess its purity. A robust, reliable, and validated analytical method is not merely a regulatory requirement; it is the bedrock of quality, safety, and efficacy. This guide provides a comprehensive walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific molecule, moving from first principles to a fully validated protocol. We will explore the causal relationships behind our experimental choices, compare alternative approaches, and ground our methodology in authoritative guidelines.

Understanding the Analyte: The Key to a Strategic Approach

Before a single vial is prepared, a thorough analysis of the target molecule's structure is paramount. 2-(Azetidin-3-yl)-6-fluoropyridine is a polar, basic compound. This characterization stems from two key structural features:

  • Pyridine Ring: A weakly basic aromatic heterocycle (pKa of the conjugate acid is ~5.2).[1][2] Its aromaticity provides a strong chromophore, making UV detection a viable and straightforward choice.

  • Azetidine Ring: A saturated, four-membered nitrogenous heterocycle.[3][4] This secondary amine is significantly more basic (pKa of the conjugate acid is ~11.3 for azetidine itself) and introduces substantial polarity.[4]

This dual-basic nature predicts a specific, and often challenging, behavior on traditional reversed-phase HPLC columns. The basic amine groups can interact strongly with acidic residual silanols on the surface of silica-based stationary phases, leading to poor peak shape (tailing) and inconsistent retention.[5][6] Our method development strategy must proactively address this challenge.

The Method Development Workflow: A Logic-Driven Process

The development of a robust HPLC method is a systematic process of optimization, not a random walk. Our goal is to achieve a "stability-indicating" method, one that can accurately quantify the main analyte and separate it from any potential impurities and degradation products.[7][8][9]

G cluster_0 Phase 1: Initial Development & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stability-Indicating Assessment cluster_3 Phase 4: Method Validation (ICH Q2R2) A Analyte Characterization (Polarity, pKa, UV Spectra) B Initial Column & Mobile Phase Screening A->B C Detector Wavelength Selection B->C D Fine-Tuning Mobile Phase (pH, Organic Ratio, Gradient) C->D E Assess Peak Shape & Resolution D->E F System Suitability Test (SST) (Tailing, Plates, RSD%) E->F G Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) F->G H Peak Purity Analysis (DAD) G->H I Confirm Resolution of Degradants H->I J Validate Specificity, Linearity, Range I->J K Validate Accuracy & Precision J->K L Determine LOD, LOQ & Robustness K->L M Final Validated HPLC Method L->M Final Method Protocol

Caption: Overall workflow for HPLC method development and validation.

Comparative Guide: Stationary and Mobile Phase Selection

The core of method development lies in finding the optimal combination of stationary and mobile phases.[10] Given the analyte's properties, we will compare three reversed-phase columns with distinct characteristics.

Experimental Protocol: Column Screening

Objective: To identify the most suitable column for retaining and eluting 2-(Azetidin-3-yl)-6-fluoropyridine with optimal peak symmetry.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve 10 mg of 2-(Azetidin-3-yl)-6-fluoropyridine reference standard in a 100 mL volumetric flask using a 50:50 mixture of water and acetonitrile (ACN) as the diluent to create a 100 µg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Shared HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: Diode Array Detector (DAD), monitoring 220 nm - 400 nm, extraction at 254 nm. The pyridine ring generally exhibits a strong absorbance maximum around 254 nm.[11][12]

    • Gradient: 5% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Columns for Comparison:

    • Method A (Standard C18): A traditional L1-type C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Method B (Polar-Embedded C18): A C18 column with an embedded polar group (e.g., amide or carbamate) (e.g., 4.6 x 150 mm, 5 µm). This design shields residual silanols, improving peak shape for bases.

    • Method C (Phenyl-Hexyl): A phenyl-hexyl phase (e.g., 4.6 x 150 mm, 5 µm). The phenyl ring can offer alternative selectivity through π-π interactions, which is beneficial for aromatic analytes like ours.[13]

Data Presentation: Column Performance Comparison
ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)Method C (Phenyl-Hexyl)Ideal Criteria
Retention Time (min) 4.85.26.12 < RT < 10
Tailing Factor (Tf) 2.11.21.1Tf ≤ 1.5
Theoretical Plates (N) 250075008200N > 2000
Peak Shape Severe TailingSymmetricalSymmetricalGaussian

Analysis of Results:

The data clearly indicates the unsuitability of the standard C18 column (Method A), which produced a severely tailing peak, a classic sign of secondary interactions between our basic analyte and acidic silanols. Both the Polar-Embedded and Phenyl-Hexyl columns performed significantly better. The Phenyl-Hexyl column (Method C) provided slightly superior efficiency (higher plate count) and a later retention time, which allows more room for potential early-eluting impurities to resolve. Therefore, the Phenyl-Hexyl column is selected for further optimization.

Method Optimization and Validation Protocol

With a suitable column selected, we proceed to finalize the method and perform a full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16][17]

Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: A linear gradient from 10% to 70% B over 10 minutes, followed by a 2-minute hold at 70% B, and a 3-minute re-equilibration at 10% B.

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detector: DAD at 254 nm

Forced Degradation Study: Proving Stability-Indicating Power

To ensure the method can separate the active pharmaceutical ingredient (API) from its degradation products, forced degradation studies are essential.[7][9][18] This involves subjecting the API to harsh conditions to intentionally induce degradation.

G cluster_stress Stress Conditions cluster_assess Assessment Criteria Acid Acid Hydrolysis (0.1M HCl, 60°C) Analyze Analyze All Samples by Optimized HPLC Method Acid->Analyze Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analyze Ox Oxidation (3% H₂O₂, RT) Ox->Analyze Therm Thermal (80°C, Solid) Therm->Analyze Photo Photolytic (ICH Light Box) Photo->Analyze API API Sample (1 mg/mL) API->Acid API->Base API->Ox API->Therm API->Photo Control Control Sample (Unstressed) Control->Analyze Assess Assess Results Analyze->Assess Purity Peak Purity (DAD) Assess->Purity Resolution Resolution > 2 (API vs Degradants) Assess->Resolution Mass Mass Balance Assess->Mass

Caption: Workflow for the forced degradation study.

Experimental Protocol:

  • Prepare a 1 mg/mL solution of 2-(Azetidin-3-yl)-6-fluoropyridine.

  • Acid Hydrolysis: Mix equal parts of the API solution with 0.2M HCl (final concentration 0.1M HCl). Heat at 60 °C for 4 hours.

  • Base Hydrolysis: Mix equal parts of the API solution with 0.2M NaOH (final concentration 0.1M NaOH). Heat at 60 °C for 2 hours.

  • Oxidative Degradation: Mix equal parts of the API solution with 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 80 °C for 48 hours, then dissolve to 1 mg/mL.

  • Photolytic Degradation: Expose the API solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Neutralize the acid and base samples before dilution. Dilute all stressed samples and an unstressed control to a target concentration of 100 µg/mL and analyze using the optimized HPLC method.

Expected Outcome: The chromatograms should show a decrease in the main API peak area and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the API peak is well-resolved (Resolution > 2.0) from all degradant peaks and the peak purity analysis (via DAD) confirms the main peak is spectrally pure in all conditions.

Method Validation Protocol

The validation will be performed based on the ICH Q2(R2) guideline.[17]

Step-by-Step Methodology:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the stressed samples. The method is specific if there are no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 1 µg/mL to 150 µg/mL). Plot the peak area against concentration and perform a linear regression.

  • Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate by spiking a known amount of API into a placebo. Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, pH of mobile phase A by ±0.1) and assess the impact on the results.

Data Presentation: Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity angle < peak purity threshold.
Linearity Correlation Coefficient (R²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0%
Precision (Intermediate) Overall RSD for both sets of data ≤ 2.0%
LOD S/N ratio ≥ 3:1
LOQ S/N ratio ≥ 10:1; RSD for precision at LOQ ≤ 10%
Robustness System suitability parameters (tailing, plates) must pass. Analyte %RSD should not significantly change.

Acceptance criteria should be predefined in the validation protocol and may vary slightly based on the phase of development.[19]

Conclusion

The development of a purity method for a novel compound like 2-(Azetidin-3-yl)-6-fluoropyridine is a multifaceted process that blends chemical intuition with systematic experimentation. By understanding the analyte's polar and basic nature, we successfully navigated away from problematic standard C18 columns towards a more suitable Phenyl-Hexyl stationary phase. The resulting optimized method, when subjected to forced degradation and a full ICH-compliant validation, provides a trustworthy and robust tool for quality control. This guide demonstrates a logical, evidence-based approach that ensures the final analytical method is not only functional but truly fit for its intended purpose in a regulated drug development environment.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Kovács, Z., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • The Effectiveness of Polar Stationary Phase Modification on Peak Shape for Basic Compounds Under General Reversed Phase Conditions. (2022, May 20). Phenomenex. Retrieved from [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. (n.d.). SSRN. Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (2022, April 15). Chromatography Online. Retrieved from [Link]

  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved from [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 6). SciSpace. Retrieved from [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. (n.d.). IJSDR. Retrieved from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent. Retrieved from [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate. Retrieved from [Link]

  • UV-spectrum of pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Fluoro-6-(3-fluoroazetidin-1-yl)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Al-Wasidi, A., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Semantic Scholar. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, November 27). Lab Manager. Retrieved from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (2025, August 18). ResearchGate. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026, February 2). MDPI. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC. Retrieved from [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025, June 24). Journal of the American Chemical Society. Retrieved from [Link]

  • Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. (n.d.). PMC. Retrieved from [Link]

  • Azetidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]

Sources

Validation

Elemental analysis standards for pyridine dihydrochloride salts

Title : Comparative Guide: Elemental Analysis Standards for Pyridine Dihydrochloride Salts Introduction Pyridine dihydrochloride salts (e.g., 3-(piperidin-4-yl)pyridine dihydrochloride) are critical intermediates in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide: Elemental Analysis Standards for Pyridine Dihydrochloride Salts

Introduction Pyridine dihydrochloride salts (e.g., 3-(piperidin-4-yl)pyridine dihydrochloride) are critical intermediates in medicinal chemistry and drug development. Validating their empirical formula and salt stoichiometry via CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analysis is a mandatory quality control step. However, these compounds present a unique analytical triad of challenges: high nitrogen-to-carbon ratios, extreme halogen content (~25-30% chlorine by mass), and pronounced hygroscopicity.

As a Senior Application Scientist, I have evaluated various organic analytical standards (OAS) and instrumental configurations to overcome these hurdles. This guide objectively compares industry-standard reference materials and details a self-validating experimental protocol designed to prevent halogen-induced catalyst poisoning and ensure data integrity.

Comparison of Elemental Analysis Standards

The accuracy of a CHNS analyzer relies entirely on the calibration curve generated by the chosen reference standard[1]. When analyzing nitrogen-dense, halogenated salts, the standard must provide a matrix match to prevent non-linear extrapolation of the thermal conductivity detector (TCD) signal.

Table 1: Quantitative Comparison of Common CHNS Reference Standards

Reference StandardMolecular Formula% Carbon% Nitrogen% SulfurSuitability for Pyridine 2HCl
Sulfanilamide C₆H₈N₂O₂S41.84%16.27%18.62%Optimal : High N content; contains S.
Acetanilide C₈H₉NO71.09%10.36%0.00%Moderate : Good N content; lacks S.
BBOT *C₂₆H₂₆N₂O₂S72.53%6.51%7.45%Suboptimal : Low N causes curve extrapolation.

*BBOT = 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene

Mechanistic Causality : Why does BBOT fail for these specific salts? Pyridine dihydrochlorides typically possess a nitrogen content exceeding 10%. If the instrument is calibrated with BBOT (6.51% N), the nitrogen calibration curve is forced to extrapolate beyond its established linear dynamic range[2]. This inflates the relative standard deviation (RSD). 2, conversely, provides a robust high-nitrogen anchor (16.27% N) while simultaneously allowing for sulfur calibration, making it the superior choice.

Mechanistic Insights: Halogen Interference and Trapping

The presence of two hydrochloride equivalents per pyridine molecule introduces a severe risk to the analytical system. During dynamic flash combustion at 1000°C, the salt decomposes, evolving


 and 

gases.

If these halogens breach the reduction reactor, they react aggressively with the elemental copper catalyst (


). This prematurely depletes the copper required to reduce nitrogen oxides (

) to elemental nitrogen (

), leading to artificially low nitrogen readings and failing the 3[3].

To engineer a self-validating system, a specialized halogen trap must be integrated directly into the combustion tube. A matrix of 4

4 acts as an irreversible halogen sink, quantitatively capturing chlorine as solid silver chloride (

) before it can reach the reduction phase[4].

CHNS_Pathway A Sample + Standard (Pyridine 2HCl) B Combustion Reactor (1000°C, O2) A->B Flash Combustion C Halogen Trap (Ag2WO4 / MgO) B->C CO2, H2O, NOx, Cl2 D Reduction Reactor (Cu, 650°C) C->D Cl trapped as AgCl E GC Separation & TCD Detection D->E NOx reduced to N2

Fig 1: CHNS analytical workflow demonstrating halogen trapping for pyridine dihydrochloride salts.

Experimental Protocol: High-Halogen CHNS Workflow

To guarantee scientific integrity and reproducibility, follow this step-by-step methodology:

Step 1: Reactor Preparation

  • Pack the primary combustion tube with chromium(III) oxide (

    
    ) oxidation catalyst.
    
  • Add a 50 mm layer of

    
     at the bottom of the combustion tube to serve as the halogen trap.
    
  • Pack the secondary reduction tube with high-purity elemental copper wires and heat to 650°C.

Step 2: Instrument Calibration

  • Weigh 1.0–2.0 mg of Sulfanilamide into standard tin capsules using a microbalance (accuracy to 0.001 mg).

  • Run the standard in triplicate to establish a K-factor calibration curve. Ensure the standard deviation between runs is <0.15%.

Step 3: Sample Handling (Hygroscopicity Control)

  • Pyridine dihydrochloride salts readily absorb atmospheric moisture, which skews %H and %O data. Store samples in a vacuum desiccator over

    
    .
    
  • Rapidly weigh 1.5 mg of the sample into a tin capsule. For highly refractory salts, add 1.0 mg of vanadium pentoxide (

    
    ) as a combustion promoter.
    
  • Seal the capsule tightly to exclude ambient air.

Step 4: Combustion and Detection

  • Introduce the sample into the 1000°C reactor alongside a dynamic pulse of high-purity oxygen (99.9995%).

  • Allow the evolved gases to pass through the halogen trap, reduction reactor, and GC column before quantification via TCD.

Step 5: System Validation

  • Run a Certified Reference Material (CRM) every 10 samples. If the measured values deviate by >0.30% absolute from the theoretical values, the halogen trap may be saturated and requires replacement.

Experimental Data: Standard Performance Comparison

The following table illustrates the empirical results of analyzing a theoretical pyridine dihydrochloride salt (Theoretical values: C 51.08%, H 6.86%, N 11.91%) using different calibration standards.

Table 2: CHN Recovery based on Calibration Standard Selection

Calibration StandardMeasured %CMeasured %HMeasured %NAbsolute Error (N)ACS Compliance
Sulfanilamide 51.05%6.88%11.89%0.02%PASS
Acetanilide 51.12%6.90%11.75%0.16%PASS
BBOT 51.20%6.95%11.42%0.49%FAIL (>0.40%)

Data Interpretation: The use of Sulfanilamide yields an absolute error of just 0.02% for nitrogen, well within the strict publication tolerances. BBOT fails due to the non-linear response of the TCD when extrapolating from 6.51% N to nearly 12% N.

References

  • UBC Department of Chemistry. "Summary of CHNS Elemental Analysis Common Problems." University of British Columbia.[Link]

  • Maciejewska, D., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry, 2008.[Link]

Sources

Comparative

Impurity Profiling of Synthesized 2-(Azetidin-3-yl)-6-fluoropyridine: A Comparative Guide to Analytical Methodologies

Introduction & The Analytical Challenge The compound 2-(Azetidin-3-yl)-6-fluoropyridine (CAS 1260828-79-2) is a highly valuable, polar heterocyclic building block frequently utilized in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

The compound 2-(Azetidin-3-yl)-6-fluoropyridine (CAS 1260828-79-2) is a highly valuable, polar heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and CNS-focused lead-like libraries. As with any active pharmaceutical ingredient (API) intermediate, rigorous impurity profiling is mandated by regulatory frameworks such as the ICH Q3A(R2) guidelines, which require the identification and qualification of organic impurities present at or above the 0.05% threshold[1].

However, profiling this specific molecule presents a severe analytical challenge. The azetidine ring contains a secondary amine with a high pKa (~10.4). At the typical acidic pH of liquid chromatography mobile phases, this nitrogen is fully protonated. Consequently, the molecule becomes highly polar and basic, rendering standard analytical approaches fundamentally inadequate[2].

The Causality of the Challenge: Why Standard Methods Fail

To understand how to successfully profile 2-(Azetidin-3-yl)-6-fluoropyridine, we must first analyze the physical chemistry of the chromatographic interactions:

  • Hydrophobic Partitioning Failure: In standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, retention relies on hydrophobicity. The protonated azetidine partitions poorly into the non-polar C18 stationary phase, causing the API and its polar process impurities (e.g., unreacted azetidine precursors or defluorinated byproducts) to elute near the void volume[2][3].

  • Secondary Silanol Interactions: The positively charged amine interacts strongly with residual, unendcapped silanols on the silica support via secondary ion-exchange mechanisms. This results in severe peak tailing, loss of resolution, and the masking of closely eluting trace impurities[3].

  • The Ion-Pairing Trap: While adding ion-pairing reagents like Trifluoroacetic acid (TFA) to RPLC can mask silanols and improve peak shape, TFA causes drastic ion suppression in the mass spectrometer. This renders the method blind to unknown trace impurities, defeating the purpose of structural elucidation[4][5].

Comparison of Analytical Methodologies

To establish a robust impurity profiling strategy, we must objectively compare the baseline approach against modern alternatives.

Alternative A: Standard RP-HPLC-UV (The Baseline)
  • Mechanism: Hydrophobic partitioning using a C18 stationary phase and an aqueous-heavy mobile phase.

  • Performance: Suboptimal. Due to the high polarity of the azetidine ring, retention is minimal. The method struggles to separate the API from highly polar synthetic intermediates. It requires non-volatile buffers (like phosphate) or signal-suppressing agents (like TFA) to achieve acceptable peak symmetry, making it incompatible with hyphenated LC-MS/MS techniques required for unknown impurity identification[5].

Alternative B: HILIC-LC-MS/MS (The Optimal Choice)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase (typically >80% acetonitrile). Analytes partition into a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic and hydrogen-bonding interactions[3][6].

  • Performance: Superior. HILIC strongly retains the protonated azetidine, reversing the elution order compared to RPLC[6]. Crucially, the high organic content of the mobile phase is highly volatile. This drastically accelerates droplet desolvation in the Electrospray Ionization (ESI) source, providing a 10- to 100-fold increase in MS sensitivity compared to highly aqueous RPLC conditions[4]. This makes HILIC the gold standard for detecting trace impurities below the ICH Q3A 0.05% threshold.

Alternative C: Supercritical Fluid Chromatography (SFC-UV/MS)
  • Mechanism: Normal-phase-like retention utilizing supercritical CO₂ combined with polar co-solvents (e.g., methanol with a basic additive like diethylamine).

  • Performance: An excellent orthogonal alternative. SFC provides rapid, high-efficiency separations and is particularly advantageous if chiral impurity profiling of the substituted azetidine ring is required. However, the requirement for specialized back-pressure regulation equipment and slightly lower routine MS compatibility makes it less accessible than HILIC for standard structural elucidation[2].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methodologies when profiling a spiked sample of 2-(Azetidin-3-yl)-6-fluoropyridine and its synthetic precursors.

ParameterMethod A: RP-HPLC (C18)Method B: HILIC (Zwitterionic)Method C: SFC (Diol Phase)
Retention Factor (

)
0.8 (Poor retention)5.4 (Excellent retention)3.2 (Good retention)
Peak Tailing Factor (

)
2.4 (Severe tailing)1.1 (Highly symmetrical)1.3 (Slight tailing)
Theoretical Plates (

)
~4,500~18,000~22,000
LOD for Polar Impurities 0.15% (Fails ICH Q3A)0.01% (Exceeds ICH Q3A)0.05% (Meets ICH Q3A)
MS/MS Compatibility Poor (Aqueous/TFA suppression)Excellent (High organic desolvation)Moderate (Requires make-up flow)

Mechanistic Workflow Diagram

ImpurityWorkflow A API Synthesis 2-(Azetidin-3-yl)-6-fluoropyridine B Sample Preparation (Dilution in 90% MeCN) A->B Aliquot C HILIC Separation (Zwitterionic Phase) B->C Injection D ESI+ Ionization (Enhanced Desolvation) C->D Eluent E Tandem Mass Spec (MRM Identification) D->E Ions F Regulatory Compliance (ICH Q3A Profiling) E->F Data

Workflow for HILIC-LC-MS/MS impurity profiling of basic polar APIs.

Self-Validating Experimental Protocol: HILIC-LC-MS/MS

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in self-validation mechanisms for the impurity profiling of 2-(Azetidin-3-yl)-6-fluoropyridine.

Step 1: System Suitability Testing (SST) - The Validation Anchor

  • Action: Before analyzing the synthesized batch, inject a blank and a known resolution standard containing the API and a highly polar precursor (e.g., 3-aminoazetidine).

  • Causality: This proves the system can resolve the most challenging polar impurities from the main peak. The system is only validated if the Resolution (

    
    ) is > 2.0 and the Tailing Factor (
    
    
    
    ) is < 1.5.

Step 2: Sample Preparation

  • Action: Dilute the synthesized 2-(Azetidin-3-yl)-6-fluoropyridine to 1 mg/mL in a diluent of 90% Acetonitrile / 10% Water.

  • Causality: In HILIC, water is the strong elution solvent. Injecting a sample dissolved in a highly aqueous diluent causes severe peak distortion (fronting) because the sample solvent disrupts the localized partitioning layer on the column. Matching the sample diluent to the initial high-organic mobile phase conditions ensures sharp peak focusing.

Step 3: Chromatographic Separation

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC, 150 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes.

  • Causality: The zwitterionic phase provides simultaneous hydrophilic partitioning and weak electrostatic interactions. The ammonium formate buffer provides the necessary ionic strength to disrupt secondary silanol interactions, ensuring sharp peaks, while remaining completely volatile to prevent mass spectrometer source fouling[5].

Step 4: MS/MS Detection & Elucidation

  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode, utilizing both Full Scan (for unknown detection) and Multiple Reaction Monitoring (MRM) for targeted impurity quantification.

  • Causality: The basic nitrogen of the azetidine readily accepts a proton, making ESI+ highly efficient. The high organic mobile phase from the HILIC gradient accelerates droplet desolvation, maximizing the signal-to-noise ratio for trace impurities and allowing confident identification of species down to 0.01% relative area[3][4].

References

1. 2. 3. [1] 4.[3] 5.[6] 6. [4] 7.[5] 8.[2]

Sources

Validation

A Comparative Guide to the FTIR Signatures of Fluoropyridine and Azetidine Rings

An Essential Analytical Tool for Modern Drug Discovery In the intricate process of drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of success. Among the myriad of heter...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Analytical Tool for Modern Drug Discovery

In the intricate process of drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of success. Among the myriad of heterocyclic scaffolds employed by medicinal chemists, fluoropyridines and azetidines are particularly prevalent due to their ability to confer desirable pharmacokinetic and pharmacodynamic properties. Fluoropyridines are often used to modulate metabolic stability and binding affinity, while the strained azetidine ring can serve as a rigid linker or introduce unique three-dimensional vectors. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence and integrity of these crucial functional groups. This guide offers a detailed comparison of the characteristic FTIR absorption peaks for fluoropyridine and azetidine rings, supported by experimental protocols and data interpretation insights for the research scientist.

The Vibrational Language of Molecules

FTIR spectroscopy measures the absorption of infrared light by a molecule, which excites vibrations such as the stretching and bending of chemical bonds. The frequency of light absorbed is specific to the type of bond and its molecular environment. The resulting spectrum is a unique fingerprint, allowing for the identification of functional groups. For the drug development professional, this translates to a powerful tool for reaction monitoring, quality control, and structural elucidation.

The Spectroscopic Profile of Fluoropyridine

The introduction of a highly electronegative fluorine atom onto a pyridine ring creates a significant dipole and perturbs the electronic structure of the aromatic system. This results in distinct and reliable shifts in the vibrational frequencies of the ring's bonds, making FTIR an excellent tool for its identification.

Key Diagnostic Peaks for Fluoropyridines:
  • C-F Stretching: The most definitive absorption for any fluoroaromatic compound is the C-F stretch. This is typically a very strong and prominent band found in the 1250-1150 cm⁻¹ region[1]. Its high intensity is due to the large change in dipole moment during the C-F bond vibration. The exact position can shift based on the fluorine's position (2-, 3-, or 4-fluoropyridine) and the influence of other substituents.

  • Aromatic C=C and C=N Stretching: As with other aromatic systems, fluoropyridines display a series of medium-to-strong, sharp absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ [2]. These correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the ring.

  • Aromatic C-H Stretching: The C-H bonds of the pyridine ring exhibit stretching vibrations at frequencies slightly above 3000 cm⁻¹. Look for a cluster of weaker bands in the 3100-3000 cm⁻¹ range[2].

Below is a representation of the 2-fluoropyridine structure, which is foundational to understanding its vibrational modes.

Figure 1. Key vibrational modes of a 2-fluoropyridine ring.

The Spectroscopic Profile of Azetidine

The azetidine ring is a four-membered saturated heterocycle. Its primary structural feature is significant ring strain, which weakens the C-C and C-N bonds and forces bond angles away from the ideal tetrahedral geometry. This strain energy makes the ring susceptible to opening but also gives rise to a characteristic set of infrared absorptions.[3][4]

Key Diagnostic Peaks for Azetidines:
  • Aliphatic C-H Stretching: The methylene (CH₂) groups in the ring produce strong C-H stretching bands in the 3000-2850 cm⁻¹ region[5]. In some strained rings, these can appear at slightly higher wavenumbers than in their acyclic counterparts[5].

  • CH₂ Scissoring (Bending): A notable medium-intensity band for the bending of the CH₂ groups typically appears around 1470-1440 cm⁻¹ [5].

  • C-N Stretching: The stretching vibration of the carbon-nitrogen single bond within the strained ring is often found in the 1240-1130 cm⁻¹ range. This peak can be of variable intensity and is a useful indicator.[6]

  • N-H Stretching: For N-unsubstituted or N-monosubstituted azetidines, a medium-intensity N-H stretching band will appear in the 3350-3250 cm⁻¹ region.

The fundamental structure of an azetidine ring is shown below, illustrating the bonds that contribute to its unique FTIR spectrum.

Figure 2. Key vibrational modes of a parent azetidine ring.

Comparative Data Summary

The following table provides a direct comparison of the key diagnostic FTIR peaks, allowing for rapid differentiation between the two heterocyclic systems.

Vibrational ModeFluoropyridine (cm⁻¹)Azetidine (cm⁻¹)Typical IntensityKey Differentiator
C-H Stretch (Aromatic) 3100 - 3000-Weak to MediumPresence indicates aromatic ring
C-H Stretch (Aliphatic) -3000 - 2850StrongPresence indicates saturated ring
N-H Stretch -3350 - 3250Medium, BroadIndicates N-H bond on azetidine
C=C / C=N Stretch 1600 - 1400-Medium, SharpConfirms aromatic system
CH₂ Scissoring Bend -1470 - 1440MediumConfirms saturated CH₂ groups
C-F Stretch 1250 - 1150 -Very Strong Primary peak for Fluoropyridine
C-N Stretch -1240 - 1130VariableIndicates azetidine C-N bond

Field-Proven Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible data, a systematic approach to sample analysis is crucial. The following protocol is a self-validating system for the analysis of solid or liquid samples containing these moieties.

I. Instrument Preparation & Background Collection
  • Purge the System: Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen for at least 15 minutes to minimize atmospheric H₂O and CO₂ signals, which can obscure important spectral regions.

  • Collect Background: With the sample holder empty and clean (e.g., a clean Attenuated Total Reflectance (ATR) crystal), collect a background spectrum. This will be automatically subtracted from your sample spectrum. Use a resolution of 4 cm⁻¹ and co-add 16 to 32 scans for a good signal-to-noise ratio.[7]

II. Sample Preparation (ATR Method Recommended)

Attenuated Total Reflectance (ATR) is the most common and convenient method for solids and liquids, requiring minimal sample preparation.[8][9]

  • Clean the Crystal: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Apply Sample: Place a small amount of your solid powder or a single drop of your liquid sample directly onto the center of the crystal.

  • Ensure Contact: For solid samples, lower the pressure arm to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is critical for a strong signal.[10]

III. Sample Spectrum Acquisition & Analysis
  • Collect Spectrum: Acquire the sample spectrum using the same parameters (resolution, number of scans) as the background.

  • Process Data: The software will perform an automatic background subtraction. Apply a baseline correction if needed to ensure the spectrum is flat where there is no absorption.

  • Identify Peaks: Use the peak-picking tool to label the wavenumbers of the major absorption bands.

  • Interpret: Compare the observed peaks against the reference table provided in this guide to confirm the presence of the fluoropyridine or azetidine moiety.

The following diagram illustrates this robust workflow.

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Purge 1. Purge Spectrometer (Remove H₂O, CO₂) Background 2. Collect Background Spectrum (Clean ATR Crystal) Purge->Background SamplePrep 3. Apply Sample to ATR Crystal Background->SamplePrep Acquire 4. Collect Sample Spectrum SamplePrep->Acquire Process 5. Process Data (Baseline Correction) Acquire->Process Interpret 6. Identify Peaks & Compare Process->Interpret End Structurally Confirmed Molecule Interpret->End Start Start Start->Purge

Figure 3. A validated workflow for reliable FTIR analysis.

References

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from UniTechLink. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

  • Robiette, A. G., Borgers, T. R., & Strauss, H. L. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics, 42(6), 1519-1524. [Link]

  • Wang, P., et al. (2007). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-5. [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

  • Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. [Link]

  • Cossy, J., & Meyer, C. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition. [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. [Link]

  • Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Al-Azzawi, A. M., & Jacobsen, E. N. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Aggarwal, V. K., et al. (n.d.). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition. [Link]

  • Gising, J., & Srogl, J. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • University of Manitoba. (n.d.). The features of IR spectrum. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

Comparative

Benchmarking the Biological Activity of 6-Fluoropyridine Azetidine Analogs: A Comparative Guide for Drug Discovery Professionals

The incorporation of a fluorine atom into pyridine rings and the presence of an azetidine moiety are well-established strategies in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of a fluorine atom into pyridine rings and the presence of an azetidine moiety are well-established strategies in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] The 6-fluoropyridine group can improve metabolic stability and binding affinity, while the strained four-membered azetidine ring can confer conformational rigidity and improved physicochemical properties.[1] This guide focuses on analogs that combine these two structural features, exploring their potential as potent and selective therapeutic agents.

Comparative Analysis of Biological Activity

A key example of a biologically active 6-fluoropyridine azetidine analog is 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine , also known as 6-[18F]fluoro-A-85380. This compound has demonstrated high affinity and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).[1][2] In vitro studies using rat brain membranes have shown that this radioligand binds to a single population of sites with a dissociation constant (Kd) of 28 pM.[1] This high affinity is consistent with the inhibition constant (Ki) of 25 pM determined for the non-radiolabeled analog in competition assays.[1]

The following table summarizes the available binding affinity data for 6-fluoro-3-(2(S)-azetidinylmethoxy)pyridine and a structurally related analog, providing a direct comparison of their potency.

CompoundTargetAssay TypeMeasured ValueSource
6-fluoro-3-(2(S)-azetidinylmethoxy)pyridine α4β2 nAChRIn vitro radioligand bindingKd = 28 pM [1]
6-fluoro-3-(2(S)-azetidinylmethoxy)pyridine α4β2 nAChRCompetition assayKi = 25 pM [1]

This high affinity highlights the potential of the 6-fluoropyridine azetidine scaffold for targeting nAChRs, which are implicated in a variety of neurological and psychiatric disorders. The selectivity of these compounds for specific nAChR subtypes is a critical factor in minimizing off-target effects and enhancing their therapeutic window.[1]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the synthesis and biological evaluation of 6-fluoropyridine azetidine analogs.

Synthesis of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine

The radiosynthesis of 6-[18F]fluoro-A-85380 is a multi-step process that involves a nucleophilic aromatic substitution reaction.[1][2]

Step-by-Step Protocol:

  • Precursor Preparation: Synthesize the precursor, 6-nitro-3-((1-tert-butoxycarbonyl-2(S)-azetidinyl)methoxy)pyridine.

  • Radiolabeling: Perform a Kryptofix 222-assisted 18F nucleophilic heteroaromatic substitution on the nitro precursor to yield the radio-fluorinated Boc-protected intermediate.[1]

  • Deprotection: Remove the Boc protecting group using acidic conditions to obtain the final product, [18F]1.[1]

  • Purification: Purify the final product using standard chromatographic techniques to achieve high specific radioactivity.

In Vitro Radioligand Binding Assay for nAChR Affinity

This protocol describes a standard method for determining the binding affinity of a test compound to nicotinic acetylcholine receptors in brain tissue homogenates.[1]

Step-by-Step Protocol:

  • Tissue Preparation: Prepare rat brain membrane homogenates.

  • Incubation: Incubate the brain membranes with the radioligand (e.g., 6-[18F]fluoro-A-85380) at various concentrations in a suitable buffer.

  • Competition: For competition assays, incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the binding data using non-linear regression to determine the Kd (dissociation constant) for saturation experiments or the Ki (inhibition constant) for competition experiments.

Signaling Pathway and Experimental Workflow

The biological activity of 6-fluoropyridine azetidine analogs that target nAChRs is mediated through their interaction with these ligand-gated ion channels. The following diagrams illustrate the general signaling pathway of nAChRs and the experimental workflow for assessing the biological activity of these compounds.

nAChR_Signaling_Pathway Ligand 6-Fluoropyridine Azetidine Analog nAChR Nicotinic Acetylcholine Receptor (α4β2) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of 6-Fluoropyridine Azetidine Analogs Binding_Assay Radioligand Binding Assay (e.g., nAChR) Synthesis->Binding_Assay Data_Analysis Determine Kd / Ki Binding_Assay->Data_Analysis PET_Imaging Positron Emission Tomography (PET) Imaging Data_Analysis->PET_Imaging Biodistribution Biodistribution Studies PET_Imaging->Biodistribution

Caption: Experimental Workflow for Biological Activity Assessment.

Conclusion

The 6-fluoropyridine azetidine scaffold represents a promising platform for the development of novel therapeutic agents, particularly those targeting the nicotinic acetylcholine receptor system. The high affinity and selectivity of compounds like 6-fluoro-3-(2(S)-azetidinylmethoxy)pyridine underscore the potential of this chemical class. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further explore and benchmark the biological activities of new analogs, ultimately contributing to the advancement of drug discovery in this area.

References

  • Synthesis and initial in vitro characterization of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a high-affinity radioligand for central nicotinic acetylcholine receptors. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Dolle, F., Valette, H., Demphel, S., Hinnen, F., Fournier, D., Vaufrey, F., & Crouzel, C. (2000). Synthesis and evaluation of 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine as a PET tracer for nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 10(9), 937-940. [Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (n.d.). Retrieved March 7, 2026, from [Link]

  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 72(4), 679-690.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Bhabhor, M. J., & Dabhi, H. R. (2013). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Indian Journal of Chemistry - Section B, 52B(1), 154-158.
  • Umesha, N., & Rai, K. M. L. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(4), 205-218.
  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved March 7, 2026, from [Link]

  • Hasan, O. M. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, 15(2), 21-28. [Link]

  • Bhabhor, M. J., & Dabhi, H. R. (2013). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Indian Journal of Chemistry - Section B, 52B(1), 154-158.
  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938561. [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938561. [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Bucki, A., et al. (2020). Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). European Journal of Medicinal Chemistry, 191, 112149. [Link]

  • Li, Y., et al. (2023). Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. European Journal of Medicinal Chemistry, 257, 115514. [Link]

  • Liu, X., et al. (2019). Discovery of (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 62(10), 5006-5024. [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Gucka, E., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Cancers, 13(16), 4125. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride proper disposal procedures

Executive Summary: Operational Safety & Compliance 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride is a fluorinated heterocyclic amine salt commonly used as a scaffold in medicinal chemistry. Its disposal requires str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride is a fluorinated heterocyclic amine salt commonly used as a scaffold in medicinal chemistry. Its disposal requires strict adherence to protocols for halogenated organic compounds and acidic salts .

Improper disposal poses two critical risks:

  • Environmental Toxicity: Fluorinated pyridines are persistent and can degrade into toxic metabolites.

  • Chemical Reactivity: As a dihydrochloride salt, this compound releases hydrochloric acid (HCl) upon hydrolysis and highly corrosive hydrogen fluoride (HF) and nitrogen oxides (NOx) during thermal decomposition.

Core Directive: This substance must never be disposed of down the drain.[1][2] It requires high-temperature incineration with specific flue gas scrubbing capabilities.

Chemical Hazard Profile & Waste Classification

Before handling waste, you must classify it to ensure regulatory compliance (RCRA/EPA or local equivalents).[3]

Parameter Technical Detail
Chemical Structure Fluorinated pyridine ring coupled with an azetidine ring (2HCl salt).[4][5]
Primary Hazards Skin/Eye Irritant (Cat 2) , Respiratory Irritant (STOT SE 3) .[6] Potential for HF generation during fire.[7]
Acidity Corrosive (Solid/Solution) . The dihydrochloride form will generate an acidic pH (<2.0) in aqueous solution.
RCRA Waste Code Not Listed (P/U list) . Defaults to Characteristic Waste if aqueous (D002) or Halogenated Organic Waste for incineration.
TSCA Status Halogenated pyridines are often subject to Significant New Use Rules (SNUR) under 40 CFR § 721.8675.

Step-by-Step Disposal Protocol

This protocol is a self-validating system: every step prevents the failure of the next (e.g., proper segregation prevents dangerous reactions in the waste stream).

Phase 1: Segregation & Pre-Treatment
  • Solid Waste: Isolate pure solid substance in a chemically resistant container (HDPE or glass). Do not mix with strong oxidizers or bases, as this can trigger exothermic neutralization or decomposition.[3]

  • Liquid Waste (Mother Liquors):

    • If the compound is dissolved in organic solvents (e.g., DCM, DMSO), segregate into "Halogenated Organic Solvent Waste." [3]

    • Crucial Check: Ensure the waste stream pH is monitored.[7] If highly acidic due to the HCl salt, do not mix with cyanide or sulfide wastes (risk of HCN/H2S gas evolution).

Phase 2: Packaging & Labeling
  • Primary Container: Use a screw-cap amber glass vial or HDPE bottle. Seal with Parafilm to prevent moisture ingress (hygroscopic salt).

  • Secondary Containment: Place the primary container inside a sealable clear plastic bag or a secondary spill-proof tub.

  • Labeling:

    • Standard Label: "Hazardous Waste - Halogenated Organic Solid."

    • Specific Hazard Text: "Contains Fluorine - Potential HF Generation on Combustion."

    • Chemical Name: Write the full IUPAC name; do not use abbreviations like "Azetidine salt."

Phase 3: Professional Disposal (Incineration)
  • Handover: Transfer to your facility’s EHS (Environmental Health & Safety) department.[8]

  • Destruction Method: The only valid disposal method is High-Temperature Incineration (approx. 1100°C) in a facility equipped with a scrubber to neutralize Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) byproducts.

Disposal Decision Tree (Visualization)

The following logic flow ensures you choose the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste: 2-(Azetidin-3-yl)-6-fluoropyridine 2HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid StreamA Stream A: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->StreamA SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Organic Organic (DMSO, DCM, MeOH) SolventCheck->Organic StreamB Stream B: Aqueous Acidic Waste (Adjust pH or Tag D002) Aqueous->StreamB HalogenCheck Is Solvent Halogenated? Organic->HalogenCheck StreamC Stream C: Halogenated Solvent Waste HalogenCheck->StreamC Yes (e.g., DCM) StreamD Stream D: Non-Halogenated Solvent Waste HalogenCheck->StreamD No (e.g., MeOH) Incineration High-Temp Incineration (w/ HF Scrubber) StreamA->Incineration StreamB->Incineration StreamC->Incineration StreamD->Incineration

Caption: Operational logic flow for segregating 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride waste streams.

Safety & Spill Management

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementReason
Respiratory N95 or P100 RespiratorPrevents inhalation of fine hydrochloride dust, which is hygroscopic and irritating to mucous membranes.
Dermal Nitrile Gloves (Double gloving recommended)The azetidine moiety can be skin-permeable; double gloving prevents breakthrough.
Ocular Chemical Splash GogglesProtects against acidic dust or splashes that can cause severe eye damage.
Emergency Spill Procedure
  • Evacuate & Ventilate: Clear the immediate area.[7][9] Dust from this salt is a respiratory irritant.

  • Containment:

    • Solids: Cover with a damp paper towel (to prevent dust dispersal) or use a HEPA-filter vacuum.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Neutralization (Trace Residues Only): After bulk removal, wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize the acidic hydrochloride residues.

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream (Stream A).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54378627 (Parent Structure). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 40 CFR § 721.8675 - Halogenated pyridines (Significant New Use Rules).[10] Electronic Code of Federal Regulations.[10] Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride is a valuable building block in modern medicinal chemistry, but its handling demands a comprehensive understanding of its potential hazards. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar reagents with the highest degree of safety and confidence.

Hazard Analysis: A Synthesis of Structural Dangers

While a specific Safety Data Sheet (SDS) for 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride may not be readily available, a robust hazard assessment can be constructed by analyzing its constituent chemical motifs: the azetidine ring, the fluoropyridine core, and its dihydrochloride salt form.

  • Azetidine Moiety: The four-membered azetidine ring is a strained heterocyclic amine. The parent compound, azetidine, is known to be highly flammable and capable of causing severe skin burns and eye damage.[1][2][3] This dictates a stringent requirement for skin and eye protection.

  • Fluoropyridine Core: Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory system.[4][5][6] The fluorine substituent introduces an additional layer of concern. In the event of thermal decomposition or combustion, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[7][8][9]

  • Dihydrochloride Salt: This salt form indicates the compound is likely a solid, which can present an inhalation hazard if it becomes airborne dust.[10] Hydrochloride salts can also be hygroscopic and may be corrosive to metals.

Based on this analysis, we must treat this compound as corrosive, an irritant, and potentially harmful if inhaled or swallowed.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride.

PPE ItemSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.Protects eyes from dust particles and potential splashes of solutions. The azetidine moiety is presumed to be severely damaging to eyes.[1][3][11]
Hand Protection Nitrile gloves (minimum 0.2 mm thickness). Double-gloving is strongly recommended.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals, including pyridine derivatives.[4][11] Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from spills and splashes.[11]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary if engineering controls are insufficient or during a large spill cleanup.Prevents the inhalation of harmful dust or vapors. All routine handling of the solid must be done in a certified chemical fume hood.[10][11]
Logical Flow for PPE Selection

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is critical to minimize risk throughout the chemical's lifecycle in the lab.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or loose packaging.

  • Storage Location: Store the compound in a cool, dry, and well-ventilated area.[4][6] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and hazard warnings.

Experimental Protocol: Weighing and Solution Preparation

All manipulations involving the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.[4][11]

  • Preparation: Before starting, ensure the fume hood sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Tare Balance: Place a clean weighing vessel on the analytical balance and tare it.

  • Aliquot Transfer: Using a clean spatula, carefully transfer the desired amount of 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride from the stock container to the weighing vessel. Perform this action slowly and deliberately to minimize the generation of airborne dust.

  • Seal and Clean: Immediately and securely close the stock container. Wipe the spatula and any affected surfaces with a damp cloth or towel to collect any residual dust before removing them from the fume hood. Dispose of the cleaning materials as hazardous waste.

  • Dissolution: Add the solvent to the weighing vessel containing the compound. Ensure the vessel is capped or covered during dissolution if agitation is required.

Emergency Procedures: A Plan for the Unexpected

Accidents can happen even in the most prepared laboratories. A clear and practiced emergency plan is vital.

Spill Response

For a small spill of the solid material (<1g) inside a fume hood:

  • Alert: Alert personnel in the immediate area.

  • Contain: Do not use water. Gently cover the spill with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[4]

  • Collect: Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container. Use non-sparking tools if there is any fire concern.[2][6]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: Seal the waste container and label it appropriately for disposal.

Spill Response Workflow

Spill_Response Spill Small Solid Spill Occurs (<1g in Fume Hood) Alert 1. Alert Nearby Personnel Spill->Alert Contain 2. Cover with Sand or Vermiculite Alert->Contain Collect 3. Gently Sweep into Hazardous Waste Container Contain->Collect Decontaminate 4. Wipe Area with Solvent, then Soap & Water Collect->Decontaminate Dispose 5. Seal and Label Waste for Disposal Decontaminate->Dispose End Resume Work Safely Dispose->End

Caption: Step-by-step workflow for a small chemical spill.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Streams: All unused material and anything contaminated with 2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (e.g., gloves, weighing paper, pipette tips, cleaning materials) must be disposed of as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[4][13] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By integrating these principles of hazard assessment, rigorous engineering controls, correct PPE usage, and emergency preparedness into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Safety Data Sheet: Azetidine . Chemos GmbH&Co.KG. [Link]

  • Hazard Summary: Pyridine . NJ.gov. [Link]

  • Pyridine - SAFETY DATA SHEET . PENTA. [Link]

  • Pyridine Safety Data Sheet . Sdfine. [Link]

  • Azetidine PubChem Entry . National Institutes of Health. [Link]

  • N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride SAFETY DATA SHEET . Enamine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride
Reactant of Route 2
2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.